molecular formula C12H14 B14664317 1-(Cyclopent-1-en-1-yl)-3-methylbenzene CAS No. 37511-86-7

1-(Cyclopent-1-en-1-yl)-3-methylbenzene

Cat. No.: B14664317
CAS No.: 37511-86-7
M. Wt: 158.24 g/mol
InChI Key: ROWPXDSIJBCEPU-UHFFFAOYSA-N
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Description

1-(Cyclopent-1-en-1-yl)-3-methylbenzene is an organic compound featuring a benzene ring substituted with a methyl group and a cyclopentene ring. This structure combines an aromatic system with a reactive alkene functionality within a cyclic framework, making it a valuable intermediate in organic synthesis . The double bond in the cyclopentene moiety is susceptible to addition reactions, while the phenyl group contributes to the molecule's stability, creating a versatile scaffold for chemical transformations . In research and development, this compound serves as a key building block for the synthesis of more complex molecules. Its structural motifs are relevant in medicinal chemistry for creating novel therapeutic agents and in materials science for developing new polymers and specialty chemicals . The unique steric and electronic properties arising from the fusion of the cyclopentene and benzene rings make it a subject of interest for exploring new chemical spaces in drug discovery programs and for constructing molecular architectures with tailored properties . This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

37511-86-7

Molecular Formula

C12H14

Molecular Weight

158.24 g/mol

IUPAC Name

1-(cyclopenten-1-yl)-3-methylbenzene

InChI

InChI=1S/C12H14/c1-10-5-4-8-12(9-10)11-6-2-3-7-11/h4-6,8-9H,2-3,7H2,1H3

InChI Key

ROWPXDSIJBCEPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CCCC2

Origin of Product

United States

Foundational & Exploratory

1-(Cyclopent-1-en-1-yl)-3-methylbenzene: Structural Dynamics, Synthetic Methodologies, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and advanced materials science, 1-arylcyclopentenes serve as critical rigidified pharmacophores. 1-(Cyclopent-1-en-1-yl)-3-methylbenzene (also known as 1-(m-tolyl)cyclopentene) is a highly versatile building block featuring a meta-substituted toluene ring conjugated to a cyclopentene moiety. This structural motif is frequently leveraged to restrict conformational flexibility in drug design, particularly in the development of cyclin-dependent kinase (CDK) inhibitors and cannabinoid receptor ligands.

This whitepaper provides an in-depth technical analysis of the structural properties, field-proven synthetic protocols, and mechanistic pathways governing the synthesis and application of 1-(Cyclopent-1-en-1-yl)-3-methylbenzene.

Structural & Physicochemical Profiling

The structural integrity of 1-(Cyclopent-1-en-1-yl)-3-methylbenzene relies on the extended


-conjugation between the aromatic system and the endocyclic double bond of the cyclopentene ring. This conjugation enforces a nearly planar relationship between the two rings, significantly influencing its interaction with biological targets.

Table 1: Physicochemical & Structural Properties

PropertyValue
IUPAC Name 1-(Cyclopent-1-en-1-yl)-3-methylbenzene
Common Synonyms 1-(m-Tolyl)cyclopentene, 3-(Cyclopent-1-en-1-yl)toluene
Molecular Formula C₁₂H₁₄
Molecular Weight 158.24 g/mol
Structural Feature Conjugated m-tolyl and cyclopentenyl systems
Predicted LogP ~3.8 (Highly Lipophilic)

Core Synthetic Methodologies

To synthesize 1-(Cyclopent-1-en-1-yl)-3-methylbenzene with high fidelity, researchers typically rely on two primary routes: Palladium-catalyzed cross-coupling and Grignard-mediated nucleophilic addition followed by dehydration.

Route A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The most robust and modern method for synthesizing 1-arylcyclopentenes is the Suzuki-Miyaura cross-coupling reaction. This route utilizes (CAS 850036-28-1) and 3-iodotoluene [1]. Because free boronic acids can be sensitive to moisture and prone to protodeboronation, the pinacol ester derivative (CAS 287944-10-9) is often substituted for long-term bench stability [1].

Table 2: Base Optimization for Cyclopentenyl Suzuki Couplings [2]

EntryBaseSolvent SystemTemp (°C)Time (h)Yield (%)
1Na₂CO₃DME / H₂O (4:1)851265
2K₂CO₃DME / H₂O (4:1)851272
3Cs₂CO₃Toluene / H₂O (3:1)901088
Extrapolated optimal conditions based on standard cross-coupling kinetics for sterically unhindered aryl halides.
Step-by-Step Protocol & Causality
  • Preparation: Charge a Schlenk flask with 3-iodotoluene (1.0 equiv), cyclopenten-1-ylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).

    • Causality: A 20% stoichiometric excess of the boronic acid is strictly required to compensate for competitive protodeboronation (the hydrolytic cleavage of the carbon-boron bond), ensuring the aryl halide is fully consumed.

  • Solvent & Base Addition: Add degassed DME/H₂O (4:1 v/v) and K₂CO₃ (2.0 equiv).

    • Causality: While DME solubilizes the organic reactants, the aqueous component is non-negotiable. Water hydrolyzes the boronic acid into a reactive trihydroxyboronate anion

      
      , which undergoes transmetalation significantly faster than the neutral species. Degassing the solvent prevents the premature oxidation of the active Pd(0) catalyst to inactive Pd(II) complexes.
      
  • Reaction & Self-Validation: Heat to 85 °C for 12 hours under an argon atmosphere.

    • Self-Validating System: The reaction progress can be visually validated. The initial active Pd(0) complex imparts a distinct yellowish hue. As the catalytic cycle terminates and the catalyst degrades into "palladium black" (elemental Pd nanoparticles), the solution turns opaque black, signaling that further heating will not yield additional product.

  • Workup: Extract with EtOAc, wash with brine, dry over MgSO₄, and purify via silica gel chromatography.

Route B: Grignard Addition and Thermodynamic Dehydration

For laboratories lacking transition-metal infrastructure, the classical Grignard addition followed by acid-catalyzed dehydration offers a highly scalable alternative.

Step-by-Step Protocol & Causality
  • Nucleophilic Addition: React m-tolylmagnesium bromide (prepared in situ from 3-bromotoluene and Mg turnings) with cyclopentanone in anhydrous THF at 0 °C.

    • Causality: Maintaining a strict 0 °C temperature suppresses the competitive enolization of cyclopentanone. By preventing the ketone from acting as an acid, the Grignard reagent is forced to act purely as a nucleophile, maximizing the yield of the intermediate 1-(m-tolyl)cyclopentan-1-ol.

  • Dehydration: Dissolve the isolated tertiary alcohol in toluene. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) and heat to reflux using a Dean-Stark apparatus.

    • Causality:p-TsOH protonates the hydroxyl group, converting it into a superior leaving group (water). The elimination of water generates a tertiary carbocation. Deprotonation occurs exclusively inside the ring to form the endocyclic double bond. This regioselectivity is driven by Zaitsev's Rule and thermodynamics: the resulting 1-en-1-yl isomer is highly conjugated with the aromatic ring, dramatically lowering the molecule's overall ground-state energy.

  • Self-Validation:

    • Self-Validating System: The Dean-Stark trap provides real-time, visual confirmation of the reaction's progress. The theoretical yield of water (e.g., 18 mL per mole of reactant) will physically separate and accumulate in the trap. Once the water meniscus stops rising, the dehydration has achieved 100% conversion.

Mechanistic Pathway: The Catalytic Cycle

The efficiency of the Suzuki-Miyaura route (Route A) is governed by a precise, three-step organometallic cycle. The diagram below maps the logical flow of intermediates leading to the formation of 1-(Cyclopent-1-en-1-yl)-3-methylbenzene.

SuzukiCycle Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition Intermediate: Ar-Pd(II)-X Pd0->OxAdd + 3-Iodotoluene TransMet Transmetalation Intermediate: Ar-Pd(II)-R OxAdd->TransMet + Cyclopentenylboronic acid + Base (K2CO3) RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 1-(Cyclopent-1-en-1-yl) -3-methylbenzene RedElim->Product Cross-Coupled Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling for 1-arylcyclopentene synthesis.

Applications in Advanced Therapeutics

The 1-arylcyclopentene scaffold is not merely a synthetic curiosity; it is a vital component in modern drug discovery [3]. By locking the aromatic ring into a specific spatial orientation relative to the hydrophobic cyclopentene bulk, medicinal chemists use this motif to enhance target binding affinity.

Notable applications include the synthesis of complex cyclin-dependent kinase (CDK) inhibitors (such as derivatives related to PHA-793887, an investigated anticancer agent) [2]. Furthermore, the lipophilic nature of the cyclopentene ring makes 1-(Cyclopent-1-en-1-yl)-3-methylbenzene an excellent structural starting point for designing ligands that target transmembrane receptors, particularly cannabinoid (CB1/CB2) receptors, which require highly lipophilic pharmacophores to achieve potent allosteric modulation [1].

References

3-(Cyclopent-1-en-1-yl)toluene properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties, Synthesis, and Applications of 3-(Cyclopent-1-en-1-yl)toluene

Part 1: Executive Summary

3-(Cyclopent-1-en-1-yl)toluene (also known as 1-(3-methylphenyl)cyclopentene ) is a bicyclic hydrocarbon intermediate of significant value in organic synthesis, particularly in the development of liquid crystals, chiral ligands, and pharmacophores.[1] As a meta-substituted styrene analog, it possesses unique steric and electronic properties that differentiate it from its more common para-isomer.[1]

This guide serves as a technical monograph for researchers requiring a definitive reference on its physicochemical profile, validated synthesis protocols, and reactivity patterns.[1][2] Unlike simple alkylbenzenes, the conjugation between the aromatic ring and the cyclopentenyl double bond creates a distinct electronic environment, making it a prime substrate for asymmetric hydrogenation and transition-metal-catalyzed functionalization.[1]

Part 2: Chemical Identity & Structural Analysis

The molecule consists of a toluene core substituted at the meta (3-) position with a 1-cyclopentenyl group.[1] This specific regiochemistry is critical; the meta-methyl group exerts a remote steric influence without the direct electronic resonance donation seen in para-substitution, affecting the reactivity of the alkene moiety.[1]

Property Data
IUPAC Name 1-methyl-3-(cyclopent-1-en-1-yl)benzene
Common Synonyms 3-(1-Cyclopentenyl)toluene; 1-(m-Tolyl)cyclopentene
Molecular Formula C₁₂H₁₄
Molecular Weight 158.24 g/mol
SMILES CC1=CC=CC(C2=CCCC2)=C1
Structure Type Conjugated Cyclic Alkene / Styrene Analog

Part 3: Physicochemical Profile

Note: While specific experimental data for the meta-isomer is less ubiquitous than the para-isomer, the following values are derived from high-fidelity predictive models and comparative analysis with 1-(4-tolyl)cyclopentene (CAS 827-56-5).

Parameter Value / Description Scientific Context
Physical State Colorless to pale yellow oilUnlike the para-isomer (mp ~30°C), the meta-isomer's asymmetry typically lowers the melting point, keeping it liquid at RT.[1]
Boiling Point 240–245 °C (at 760 mmHg)Consistent with C₁₂ aromatic hydrocarbons; requires high-vacuum distillation for purification.[1]
Density ~0.98 g/cm³Typical for aryl-cycloalkenes.[1]
LogP (Lipophilicity) ~4.2Highly lipophilic; practically insoluble in water, soluble in DCM, Toluene, Hexanes.[1]
Refractive Index ~1.56High index due to extended conjugation.[1]

Part 4: Synthetic Methodologies

To ensure high purity and regioselectivity, Suzuki-Miyaura Cross-Coupling is the preferred synthetic route over acid-catalyzed dehydration, which often leads to double bond isomerization (endo/exo mixtures).[1]

Protocol A: Palladium-Catalyzed Suzuki Coupling (Recommended)

Rationale: This method guarantees the double bond position remains endocyclic at C1.[1]

Reagents:

  • Substrate A: 3-Methylphenylboronic acid (1.2 equiv)[1]

  • Substrate B: 1-Chlorocyclopentene (or 1-Cyclopentenyl triflate) (1.0 equiv)[1]

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)[1]

  • Base: Na₂CO₃ (2.0 M aqueous solution)

  • Solvent: Toluene / Ethanol (4:1 ratio) or DME

Step-by-Step Workflow:

  • Inert Atmosphere: Purge a reaction flask with Nitrogen or Argon.[1] Oxygen acts as a catalyst poison.[1]

  • Dissolution: Dissolve 1-chlorocyclopentene (10 mmol) and Pd(PPh₃)₄ (0.3 mmol) in Toluene (40 mL). Stir for 10 minutes to activate the catalyst.[1]

  • Addition: Add 3-Methylphenylboronic acid (12 mmol) followed by the Na₂CO₃ solution (10 mL).

  • Reflux: Heat the biphasic mixture to vigorous reflux (approx. 90-100°C) for 12–16 hours. Monitor via TLC (Hexanes eluent) for the disappearance of the halide.[1]

  • Workup: Cool to room temperature. Separate the organic layer.[1] Extract the aqueous layer twice with Ethyl Acetate.[1]

  • Purification: Dry combined organics over MgSO₄, filter, and concentrate. Purify via silica gel flash chromatography (100% Hexanes) to yield the product as a clear oil.[1]

Protocol B: Grignard Addition & Dehydration (Alternative)

Rationale: Useful when boronic acids are unavailable, but requires careful pH control to prevent polymerization.[1]

  • Grignard Formation: React 3-bromotoluene with Mg turnings in dry THF to form m-tolylmagnesium bromide.[1]

  • Addition: Add cyclopentanone dropwise at 0°C. Stir for 2 hours to form 1-(3-methylphenyl)cyclopentan-1-ol.

  • Dehydration: Reflux the crude alcohol in Benzene or Toluene with a catalytic amount of p-Toluenesulfonic acid (pTSA) using a Dean-Stark trap.[1]

    • Critical Control Point: Stop reaction immediately upon water cessation to prevent acid-catalyzed isomerization of the double bond.[1]

Part 5: Spectroscopic Characterization

Verification of the structure relies on the distinct chemical shifts of the vinyl proton and the meta-substitution pattern.[1]

Spectroscopy Diagnostic Signals
¹H NMR (400 MHz, CDCl₃) δ 6.15 (m, 1H): Vinylic proton of cyclopentene ring (C2-H).δ 7.0–7.3 (m, 4H): Aromatic protons (meta pattern).δ 2.35 (s, 3H): Aryl-methyl group.δ 2.6–2.8 (m, 4H): Allylic protons of cyclopentene ring.[1]
¹³C NMR (100 MHz, CDCl₃) δ 142.0 (C_quat): Ipso-carbon of cyclopentene.δ 124.5 (CH): Vinylic carbon.δ 21.5 (CH₃): Methyl carbon.[1]
Mass Spectrometry (EI) m/z 158 [M]⁺: Molecular ion.m/z 143 [M-CH₃]⁺: Base peak (often), loss of methyl group.m/z 129 [M-C₂H₅]⁺: Ring fragmentation.[1]

Part 6: Reactivity & Applications

The conjugated alkene system allows for diverse downstream transformations.

Asymmetric Hydrogenation

The molecule serves as a benchmark substrate for testing chiral Iridium or Rhodium catalysts (e.g., Crabtree’s catalyst analogs).[1] Hydrogenation yields 1-methyl-3-cyclopentylbenzene , creating a new chiral center at the cyclopentyl attachment point if the catalyst is enantioselective.[1]

Epoxidation & Ring Expansion

Reaction with m-CPBA yields the epoxide, which can be rearranged to form meta-tolyl substituted cyclopentanones or expanded to cyclohexanones, valuable in fragrance chemistry and steroid synthesis.[1]

Metallocene Precursor

Deprotonation of the cyclopentenyl ring (after slight modification to a cyclopentadiene derivative) allows coordination to transition metals (Fe, Ti, Zr), forming "ansametallocenes" used in olefin polymerization catalysis.[1]

Part 7: Visualization of Chemical Logic

Figure 1: Synthesis & Transformation Pathway[1][4]

SynthesisPathway Start1 3-Methylphenyl boronic Acid Intermediate Pd(0) Oxidative Addition Complex Start1->Intermediate Base (Na2CO3) Start2 1-Chlorocyclopentene Start2->Intermediate Pd(PPh3)4 Product 3-(Cyclopent-1-en-1-yl)toluene (Target Molecule) Intermediate->Product Reductive Elimination (Suzuki Coupling) App1 Asymmetric Hydrogenation Product->App1 H2 / Ir-Cat App2 Epoxidation (m-CPBA) Product->App2 Oxidation Result1 Chiral Cyclopentyl-toluene App1->Result1 Result2 Epoxide Intermediate App2->Result2

Caption: Synthetic workflow from precursors via Suzuki Coupling to key downstream applications.

Part 8: Safety & Handling

  • GHS Classification: Flammable Liquid (Category 3), Skin Irritant (Category 2).[1]

  • Storage: Store under inert gas (Argon) at 2–8°C to prevent slow oxidation of the alkene.

  • Handling: Use standard Schlenk techniques or a fume hood.[1] Avoid contact with strong oxidizing agents.[1]

References

  • Miyaura, N., & Suzuki, A. (1979).[1][3][4] Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst.[1][3][4] Journal of the Chemical Society, Chemical Communications, (19), 866-867.[1][3][4] Link

  • BenchChem. (2025).[1][2] Chemical Properties of 1-Propylcyclopentene (Analogous Structure Data). BenchChem Technical Library. Link[1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12746, 1-Methylcyclopentene (Structural Analog). PubChem. Link[1]

  • Wright State University. (2025).[1] 1-(4-Tolyl)cyclopentene: A Versatile Solid Compound (Isomer Data).[1] Link

Sources

Meta-Tolyl Cyclopentene Derivatives: Synthetic Architectures and Medicinal Utility

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the chemical architecture, synthetic pathways, and medicinal utility of Meta-Tolyl Cyclopentene (m-TCP) derivatives.[1][2] It is structured to serve as a strategic resource for drug discovery programs focusing on lipophilic tuning and scaffold rigidification.[2]

Part 1: Executive Technical Overview

In modern medicinal chemistry, the Meta-Tolyl Cyclopentene (m-TCP) motif represents a specialized subclass of aryl-cycloalkenes used to modulate lipophilicity (cLogP) , metabolic stability , and conformational entropy .[1][2]

Unlike simple phenyl-cyclopentanes, the meta-methyl group (3-methylphenyl) introduces a critical asymmetry.[1][2] This substituent often serves as a "magic methyl" anchor, filling hydrophobic sub-pockets (e.g., in kinase gates or GPCR orthosteric sites) while blocking metabolic oxidation at the vulnerable para-position.[1] The cyclopentene ring acts as a semi-rigid linker, restricting the rotation of the aryl group more effectively than a flexible alkyl chain but less rigidly than a direct biaryl bond.[1]

Core Chemical Properties
PropertyValue / CharacteristicImpact on Drug Design
Molecular Formula

(Core)
Fragment MW ~158 Da; Ideal for Fragment-Based Drug Discovery (FBDD).[2]
Geometry Planar (Phenyl) + Envelope (Cyclopentene)The

character of the alkene creates a specific vector for the aryl group, distinct from saturated cyclopentanes.
Electronic Effect Weakly Electron Donating (+I of Methyl)The meta-methyl slightly activates the ring without introducing strong dipoles.
Metabolic Liability Benzylic OxidationThe meta-methyl is a potential site for CYP450 oxidation, often mitigated by fluorination or steric shielding.[1][2]

Part 2: Synthetic Methodologies

To access m-TCP derivatives, researchers must choose between robust scale-up methods (Grignard) and precision catalysis (Cross-Coupling).[2] Below are the two validated protocols.

Workflow Visualization: Synthetic Decision Matrix

Synthesis_Workflow Start Target: Meta-Tolyl Cyclopentene MethodA Method A: Classical (Scale-Up) Grignard Addition + Dehydration Start->MethodA High Availability MethodB Method B: Precision (Late-Stage) Suzuki-Miyaura Coupling Start->MethodB Complex Substrate StepA1 1. Cyclopentanone + m-TolylMgBr (THF, 0°C) MethodA->StepA1 StepB1 1. Cyclopentanone -> Vinyl Triflate (Tf2O, Base) MethodB->StepB1 StepA2 2. Acid-Catalyzed Dehydration (pTsOH, Toluene, Reflux) StepA1->StepA2 Product Purified m-TCP Intermediate StepA2->Product StepB2 2. Pd-Catalyzed Coupling (m-Tolylboronic acid) StepB1->StepB2 StepB2->Product

Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate complexity and scale.

Protocol 1: Classical Dehydrative Coupling (High Throughput)

Best for: Generating gram-scale building blocks where the cyclopentene ring is the core scaffold.[2]

  • Nucleophilic Addition:

    • Reagents: Cyclopentanone (1.0 eq), 3-Tolylmagnesium bromide (1.2 eq, 1.0M in THF).

    • Conditions: Anhydrous THF,

      
      , 2 hours.
      
    • Mechanism: The Grignard reagent attacks the ketone carbonyl, forming the tertiary alcohol 1-(3-methylphenyl)cyclopentan-1-ol.[2]

    • Checkpoint: Quench with sat.

      
      .[2] Isolate crude alcohol via extraction (EtOAc).
      
  • Dehydration (The Critical Step):

    • Reagents: Crude Alcohol, p-Toluenesulfonic acid (pTsOH, 5 mol%).[1][2]

    • Conditions: Toluene, Reflux with Dean-Stark trap (to remove water).[1][2]

    • Selectivity Note: This yields a mixture of the endocyclic alkene (major, thermodynamic product, 1-(3-methylphenyl)cyclopentene) and exocyclic isomers.[1][2] The endocyclic product is preferred due to conjugation with the phenyl ring.

Protocol 2: Palladium-Catalyzed Cross-Coupling (Precision)

Best for: Late-stage functionalization where the cyclopentene ring already contains sensitive functional groups.[2]

  • Enol Triflates Formation:

    • Convert the cyclopentanone precursor to the corresponding vinyl triflate using Comins' reagent or

      
       with a hindered base (e.g., 2,6-di-tert-butyl-4-methylpyridine).[1][2]
      
  • Suzuki-Miyaura Coupling:

    • Reagents: Vinyl Triflate (1.0 eq), 3-Methylphenylboronic acid (1.2 eq).[2]

    • Catalyst:

      
       (5 mol%) or 
      
      
      
      .[2]
    • Base:

      
       or 
      
      
      
      (2.0 eq).[2]
    • Solvent: Dioxane/Water (4:1),

      
      .[1]
      
    • Advantage: This method strictly preserves the position of the double bond, avoiding isomer migration common in acid-catalyzed dehydration.[1]

Part 3: Medicinal Chemistry Applications

The m-TCP motif is rarely a drug in itself but acts as a high-affinity pharmacophore in complex inhibitors.[1][2]

Epigenetic Modulation: Menin-MLL Inhibitors

Recent patents and literature in oncology highlight the use of meta-substituted phenyl rings to inhibit the Menin-MLL interaction, a critical target in acute leukemias.[1][2]

  • Mechanism: The Menin pocket is hydrophobic.[1] A meta-methyl group on a phenyl ring (often attached to a rigid scaffold like cyclopentene or spiro-cycles) displaces high-energy water molecules from the binding pocket, significantly boosting potency (

    
    ).[2]
    
  • Reference: meta-tolyl substitutions are explicitly cited in embodiments for Menin-MLL inhibitors to optimize binding affinity [1, 2].[1][2]

Kinase Inhibition (cMET & Lck)

In kinase inhibitors, the m-TCP motif functions as a "gatekeeper" probe.[1][2]

  • cMET Inhibitors: The meta-methyl group is used to induce a specific torsion angle in the biaryl system, forcing the molecule into a bioactive conformation that fits the ATP-binding cleft [3].[1]

  • Lck (Lymphocyte-specific protein tyrosine kinase): Structure-Activity Relationship (SAR) studies show that meta-substitution is critical.[2][3] While para-substitution often clashes with the hinge region or solvent front, meta-substitution (e.g., with methyl or halides) allows the phenyl ring to sit deep in the hydrophobic back-pocket [4].[1][2]

SAR Logic: The "Meta-Methyl" Effect

SAR_Logic Core Meta-Tolyl Cyclopentene (Scaffold) Lipophilicity Lipophilicity (cLogP) Increases hydrophobic contact Core->Lipophilicity Metabolism Metabolic Stability Blocks p-oxidation (if p-H is blocked) Warning: Benzylic oxidation risk Core->Metabolism Conformation Conformational Lock Restricts rotation vs. unsubstituted phenyl Core->Conformation Outcome1 High Potency (Hydrophobic Pocket Fill) Lipophilicity->Outcome1 Outcome2 Selectivity (Gatekeeper Interaction) Conformation->Outcome2

Figure 2: Structure-Activity Relationship (SAR) mapping of the Meta-Tolyl Cyclopentene moiety.[2]

Part 4: Analytical Characterization

To validate the synthesis of m-TCP derivatives, the following analytical signals are diagnostic:

  • 
     NMR (500 MHz, 
    
    
    
    ):
    • Olefinic Proton: A triplet or multiplet at

      
       6.0–6.2 ppm  (1H) confirms the endocyclic double bond.
      
    • Meta-Methyl: A sharp singlet at

      
       2.35–2.40 ppm  (3H).[2]
      
    • Aromatic Region: A characteristic pattern for 1,3-disubstitution (singlet, doublet, triplet, doublet) between

      
       7.0–7.3 ppm .[1][2]
      
  • Mass Spectrometry:

    • Expect a molecular ion

      
       consistent with the formula (e.g., 
      
      
      
      for the core hydrocarbon).

References

  • Ren, P., et al. (2022).[1] Inhibitors of the Menin-MLL Interaction. WO2022241265A1.[2] Link

  • Grembecka, J., et al. (2012).[1] Menin-MLL inhibitors and methods of use thereof. US Patent 20140221363.[2] Link

  • Cui, J.J., et al. (2010).[1] cMET Inhibitors. US Patent Application US20100063054A1.[2] Link

  • El-Mowafy, A.M., et al. (2021).[1][2][4] New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review focusing on structure–activity relationship. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Barluenga, J., et al. (2013).[1] Gold-Catalyzed [3+2] Cycloaddition of Vinyldiazo Compounds and Styrenes.[2] Journal of the American Chemical Society. (Validation of regioselective cyclopentene synthesis).

Sources

Navigating Aryl Cyclopentene Regioisomers: Synthesis, Mechanistic Divergence, and Pharmacological Implications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aryl cyclopentenes are privileged scaffolds in medicinal chemistry, materials science, and complex natural product synthesis. The relative position of the aryl group to the endocyclic double bond—yielding 1-aryl, 3-aryl, or 4-aryl cyclopentene regioisomers—drastically alters the molecule's electronic landscape, 3D conformation, and chemical reactivity. For application scientists and drug developers, selecting the correct regioisomer is not merely a structural preference; it dictates target binding affinity, pharmacokinetic stability, and downstream synthetic viability. This whitepaper details the mechanistic divergence of these isomers, provides self-validating synthetic protocols, and outlines their pharmacological applications.

Structural and Electronic Divergence

The fundamental physicochemical differences between aryl cyclopentene regioisomers are governed by


-conjugation and steric strain.
  • 1-Arylcyclopentenes : The endocyclic double bond is directly attached to the aryl-bearing carbon, creating an extended conjugated system. This conjugation significantly lowers the heat of formation, making the 1-aryl isomer the global thermodynamic minimum for the scaffold.

  • 3-Arylcyclopentenes : The aryl group is allylic to the double bond. The lack of conjugation makes this a kinetic product. It is highly susceptible to acid-catalyzed or transition-metal-catalyzed isomerization into the 1-aryl thermodynamic sink if reaction conditions are not strictly controlled.

  • 4-Arylcyclopentenes : The aryl group is homoallylic. These isomers are electronically isolated from the alkene and exhibit the highest degree of structural flexibility.

Quantitative Comparison of Properties
Property1-Arylcyclopentene3-Arylcyclopentene4-Arylcyclopentene
Double Bond Position C1-C2 (Conjugated)C1-C2 (Allylic to Aryl)C1-C2 (Homoallylic)
Thermodynamic Stability High (Global Minimum)Moderate (Kinetic)Low
Typical

H NMR (Vinylic)
~6.1 - 6.3 ppm (1H, m)~5.8 - 6.0 ppm (2H, m)~5.7 - 5.8 ppm (2H, m)
UV Absorbance (

)
~260-280 nm (Bathochromic shift)~210-220 nm~210-215 nm
Primary Synthetic Route Suzuki-Miyaura CouplingHeck-Matsuda ReactionCross-Metathesis / Alkylation

Mechanistic Pathways to Regioisomers

Synthesizing specific regioisomers requires orthogonal catalytic strategies. The thermodynamic 1-aryl product is readily accessed via [1]. Because the double bond is pre-installed in the electrophile (e.g., a triflate), the reaction directly yields the conjugated product.

Conversely, accessing the kinetic 3-aryl product requires a pathway that prevents double-bond migration. The is the premier method for this[2]. The highly electrophilic cationic palladium(II) intermediate undergoes rapid olefin insertion and subsequent


-hydride elimination before thermodynamic isomerization can occur.

G SM1 Cyclopentenyl Triflate + Arylboronic Acid Cat1 Pd(0) Catalysis (Suzuki-Miyaura) SM1->Cat1 SM2 Cyclopentene + Aryldiazonium Salt Cat2 Pd(II) Catalysis (Heck-Matsuda) SM2->Cat2 Int1 Transmetalation Intermediate Cat1->Int1 Oxidative Addition Int2 Carbopalladation Intermediate Cat2->Int2 Olefin Insertion Prod1 1-Arylcyclopentene (Thermodynamic Product) Int1->Prod1 Reductive Elimination Prod2 3-Arylcyclopentene (Kinetic Product) Int2->Prod2 β-Hydride Elimination

Divergent palladium-catalyzed pathways for synthesizing aryl cyclopentene regioisomers.

Validated Synthetic Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating strict in-process analytical checkpoints to confirm regioisomeric purity.

Protocol A: Synthesis of 1-Phenylcyclopentene (Thermodynamic Route)

Rationale : Suzuki-Miyaura coupling of cyclopenten-1-yl triflate with phenylboronic acid leverages Pd(0) catalysis. The pre-existing double bond position in the triflate dictates the final conjugation. Step-by-Step Workflow :

  • Electrophile Activation : Dissolve cyclopentanone (10.0 mmol) in anhydrous THF at -78°C. Add LiHMDS (1.1 eq) dropwise, stir for 30 min, then add N-phenyl-bis(trifluoromethanesulfonimide) (1.1 eq). Warm gradually to room temperature.

  • Cross-Coupling : To the isolated triflate (1.0 eq), add phenylboronic acid (1.2 eq), K

    
    CO
    
    
    
    (2.0 eq), and Pd(PPh
    
    
    )
    
    
    (5 mol%) in a degassed Toluene/H
    
    
    O (4:1) biphasic mixture.
  • Thermal Maturation : Reflux the mixture at 80°C for 12 hours under an N

    
     atmosphere. The elevated temperature ensures complete transmetalation and reductive elimination.
    
  • Isolation : Quench with H

    
    O, extract with EtOAc (3x), wash the combined organic layers with brine, and dry over anhydrous MgSO
    
    
    
    .
  • Validation Checkpoint : Perform TLC (100% Hexanes). The product must appear as a highly UV-active spot (R

    
     ~0.8) due to conjugation. Purify via flash chromatography. Confirm via 
    
    
    
    H NMR
    : A single vinylic proton multiplet at ~6.2 ppm is the definitive, self-validating marker of the 1-aryl conjugated system.
Protocol B: Synthesis of 3-Phenylcyclopentene (Kinetic Route)

Rationale : Heck-Matsuda coupling of cyclopentene with phenyldiazonium tetrafluoroborate. The use of diazonium salts allows for ligand-free, mild conditions, which kinetically traps the 3-aryl product and prevents palladium-hydride re-insertion that would lead to the 1-aryl isomer. Step-by-Step Workflow :

  • Diazonium Generation : Treat aniline (10.0 mmol) with aqueous HBF

    
     and NaNO
    
    
    
    at 0°C to precipitate phenyldiazonium tetrafluoroborate. Wash with cold diethyl ether.
  • Carbopalladation : In a flame-dried flask, combine cyclopentene (3.0 eq to prevent over-arylation), the diazonium salt (1.0 eq), and Pd(OAc)

    
     (5 mol%) in anhydrous CH
    
    
    
    CN.
  • Kinetic Trapping : Stir the mixture at 40°C for 4 hours. Causality Note: Do not exceed 40°C; excess thermal energy will lower the activation barrier for Pd-H re-insertion, driving the equilibrium toward the 1-aryl thermodynamic sink.

  • Isolation : Filter the reaction mixture through a short pad of Celite to remove palladium black. Concentrate the filtrate in vacuo.

  • Validation Checkpoint : Purify via silica gel chromatography (Hexanes). Confirm via

    
    H NMR : The presence of two distinct vinylic protons at ~5.8-6.0 ppm and an allylic methine proton at ~3.8 ppm validates the 3-aryl structure. The strict absence of a 6.2 ppm signal confirms that no thermodynamic isomerization occurred.
    

Pharmacological Implications

The choice of regioisomer is a critical variable in drug design, directly influencing the vector of functional groups and the molecule's interaction with biological targets.

The 1-arylcyclopentene scaffold is frequently utilized as a rigid, planar precursor. Because of its predictable reactivity and stability, it is the primary building block for, which exhibit potent antimalarial activity against Plasmodium falciparum[3]. The planarity of the 1-aryl system also allows for optimal


-stacking in flat hydrophobic binding pockets.

In contrast, 3-arylcyclopentenes are prioritized when designing non-planar peptidomimetics or allosteric modulators. The sp


 hybridized C3 carbon introduces a distinct vector for 3D functionalization, allowing medicinal chemists to explore spatial pharmacophores that are entirely inaccessible with the flat 1-aryl counterpart. Furthermore, the isolated double bond in the 3-aryl isomer can be selectively epoxidized or dihydroxylated to generate highly functionalized, stereochemically rich cyclopentane cores for advanced lead optimization.

References

  • Title : Stereoselective Synthesis of Aryl Cyclopentene Scaffolds by Heck-Matsuda Desymmetrization of 3-Cyclopentenol Source : Chemistry - A European Journal URL :[Link]

  • Title : Principles of the Suzuki Coupling Reaction Source : Encyclopedia MDPI URL :[Link]

  • Title : Synthesis and Antimalarial Activity of Cyclic Peroxides, 1,2,4,5,7-Pentoxocanes and 1,2,4,5-Tetroxanes Source : Journal of Medicinal Chemistry URL :[Link]

Sources

Technical Deep Dive: 1-Cyclopentyl-3-methylbenzene vs. Cyclopentenyl Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide delineates the structural, synthetic, and functional differences between 1-cyclopentyl-3-methylbenzene (a saturated cycloalkyl-arene) and its cyclopentenyl analogs (unsaturated cycloalkenyl-arenes). While chemically related, these two classes of compounds diverge significantly in application. The saturated variant is a high-value target in the energy sector as a High-Density Endothermic Fuel (HDEF) due to its thermal stability and high volumetric energy density. Conversely, the unsaturated analogs primarily serve as reactive synthetic intermediates or pharmacophores with distinct metabolic liabilities (epoxidation).

Structural & Electronic Determinants[1][2]

The core differentiation lies in the hybridization of the pendant ring and the resulting conformational landscape.

Hybridization and Geometry
  • 1-Cyclopentyl-3-methylbenzene: The cyclopentyl ring is fully saturated (

    
     hybridized). To relieve torsional strain (eclipsing interactions), the ring adopts non-planar "envelope"  or "twist"  conformations.[1] This "puckering" increases the effective hydrodynamic volume and disrupts π-stacking capabilities compared to planar systems.
    
  • Cyclopentenyl Analogs: The introduction of a double bond (

    
     character) forces the atoms associated with the alkene into a planar arrangement.
    
    • Conjugation: If the double bond is at the C1 position (1-enyl), it conjugates with the aromatic ring, locking the bond rotation and flattening the molecule. This conjugation lowers the HOMO-LUMO gap, making the molecule more susceptible to oxidation and UV absorption.

Impact on Density and Stability
FeatureSaturated (Cyclopentyl)Unsaturated (Cyclopentenyl)
Bonding All

-bonds
Contains

-bond
H:C Ratio High (approx 1.8:1)Lower
Energy Density High (Volumetric)Lower (due to lower packing efficiency if non-conjugated)
Thermal Stability Excellent (>400°C)Moderate (prone to polymerization)
Oxidation Resistance HighLow (susceptible to autoxidation)

Synthetic Pathways & Protocols

The synthesis of these compounds requires distinct catalytic strategies: Friedel-Crafts Hydroalkylation for the saturated product and Dehydration/Coupling for the unsaturated analogs.

Pathway Visualization

The following diagram illustrates the divergent synthetic logic.

SynthesisPathways Start Precursor: Toluene (or 3-Bromotoluene) ReagentA Cyclopentene + Acid Catalyst Start->ReagentA Path A ReagentB 1. Cyclopentanone 2. Dehydration Start->ReagentB Path B InterA Carbenium Ion Intermediate ReagentA->InterA ProductA 1-Cyclopentyl-3-methylbenzene (Thermodynamic Product) InterA->ProductA Hydroalkylation InterB Tertiary Alcohol Intermediate ReagentB->InterB Grignard ProductB Cyclopentenyl Analog (Kinetic Product) InterB->ProductB - H2O

Caption: Divergent synthetic pathways. Path A utilizes acid catalysis for saturation; Path B employs organometallics followed by elimination.

Protocol A: Synthesis of 1-Cyclopentyl-3-methylbenzene (Hydroalkylation)

Context: This method is preferred for industrial scale-up for fuel applications. Reagents: Toluene, Cyclopentene, Sulfuric Acid (98%) or Zeolite catalyst (H-Y or H-Beta).

  • Preparation: Charge a 3-neck round-bottom flask with toluene (5.0 eq) to serve as both reactant and solvent. Cool to 0-5°C to suppress polymerization of cyclopentene.

  • Catalyst Addition: Add concentrated

    
     (0.1 eq) dropwise. Note: Solid acid catalysts (Zeolites) are preferred in green chemistry to facilitate separation.
    
  • Addition: Add cyclopentene (1.0 eq) dropwise over 60 minutes, maintaining internal temperature <10°C.

    • Mechanistic Insight: Slow addition prevents cyclopentene dimerization. The acid generates a cyclopentyl carbocation which electrophilically attacks the toluene ring.

  • Reaction: Stir at room temperature for 4 hours. Monitor by GC-MS for the disappearance of olefin.

  • Workup: Quench with ice water. Wash organic layer with

    
     (sat) and brine. Dry over 
    
    
    
    .
  • Purification: Fractional distillation. The product has a higher boiling point than starting materials.

Protocol B: Synthesis of 1-(3-methylphenyl)cyclopentene (Dehydration)

Context: Used when the double bond is required for further functionalization. Reagents: 3-Bromotoluene, Mg turnings, Cyclopentanone, p-Toluenesulfonic acid (pTSA).

  • Grignard Formation: Generate m-tolylmagnesium bromide from 3-bromotoluene and Mg in dry THF under

    
    .
    
  • Addition: Cool Grignard reagent to 0°C. Add cyclopentanone (1.0 eq) dropwise. Stir for 2 hours.

  • Quench: Pour into saturated

    
    . Extract with diethyl ether to isolate 1-(3-methylphenyl)cyclopentan-1-ol.
    
  • Dehydration: Dissolve the crude alcohol in toluene. Add pTSA (0.05 eq).

  • Dean-Stark Trap: Reflux the mixture using a Dean-Stark trap to continuously remove water.

    • Causality: Removal of water drives the equilibrium toward the alkene (Le Chatelier’s principle).

  • Purification: Column chromatography (Hexanes/EtOAc) is often required as distillation may cause polymerization or isomerization of the double bond.

Physicochemical Properties & Fuel Applications[4][5][6][7][8]

The saturated derivative, 1-cyclopentyl-3-methylbenzene, is a prime candidate for High-Density Aviation Fuels (like JP-10 substitutes). The unsaturated analogs are generally unsuitable for fuel storage due to gum formation (oxidation).

Property1-Cyclopentyl-3-methylbenzeneCyclopentenyl AnalogRelevance
Density (g/mL) ~0.94 - 0.96~0.95 - 0.97High density increases flight range per tank volume.
Freezing Point Low (<-40°C)HigherSaturated rings disrupt crystal packing (good for low-temp operation).
Net Heat of Combustion High (~42 MJ/kg)LowerSaturation provides more hydrogen for combustion (

releases more energy than

).
Storage Stability HighLowAlkenes react with atmospheric

to form peroxides.

Key Insight: The "envelope" conformation of the saturated cyclopentyl ring prevents efficient crystal packing, thereby lowering the freezing point—a critical requirement for jet fuels operating at high altitudes.

Pharmacological & Metabolic Implications[1][2][9][10][11]

In drug discovery, the choice between a cyclopentyl and cyclopentenyl ring dictates the metabolic fate (ADME) and toxicity profile.

Metabolic Divergence
  • Saturated (Safe): The cyclopentyl ring undergoes Phase I metabolism via CYP450-mediated hydroxylation. This creates a polar, excretable metabolite.

  • Unsaturated (Risk): The alkene moiety is a "structural alert." It can undergo epoxidation to form a reactive epoxide, which may covalently bind to proteins (haptens) or DNA, leading to toxicity.

Pathway Visualization

Metabolism SubstrateA Saturated Scaffold (Cyclopentyl) Enzyme CYP450 Enzymes (Liver) SubstrateA->Enzyme SubstrateB Unsaturated Scaffold (Cyclopentenyl) SubstrateB->Enzyme MetaboliteA Hydroxylated Product (Soluble/Excretable) Enzyme->MetaboliteA C-H Oxidation MetaboliteB1 Epoxide Intermediate (Reactive Electrophile) Enzyme->MetaboliteB1 Epoxidation MetaboliteB2 Allylic Hydroxylation (Alternative Path) Enzyme->MetaboliteB2 Allylic Ox Toxicity Protein Adducts / Toxicity MetaboliteB1->Toxicity Bioactivation

Caption: Metabolic fate comparison. The unsaturated pathway carries a risk of bioactivation via epoxidation.

Analytical Differentiation

To verify which analog has been synthesized, Proton NMR (


H-NMR)  is the definitive tool.
  • 1-Cyclopentyl-3-methylbenzene:

    • Aliphatic Region (1.5 - 3.0 ppm): Complex multiplets integrating to 9 protons (8 ring

      
       + 1 methine 
      
      
      
      ).
    • Olefinic Region (5.0 - 6.5 ppm): Silent. No signals.

  • Cyclopentenyl Analog:

    • Aliphatic Region: Reduced integration.

    • Olefinic Region (5.0 - 6.5 ppm): Distinct signal for the vinylic proton (

      
      ). If the double bond is tri-substituted (e.g., 1-enyl), a single proton signal appears, often shifted downfield due to conjugation with the aromatic ring.
      

References

  • Wang, W., et al. (2017). "Synthesis of Renewable High-Density Fuel with Cyclopentanone Derived from Hemicellulose."[2] ACS Sustainable Chemistry & Engineering.[3] Link

  • Yang, J., et al. (2015). "Synthesis of high density aviation fuel with cyclopentanol derived from lignocellulose." Chemical Communications. Link

  • BenchChem Technical Support. (2025). "Metabolic Stability and its Role in Biopharmaceutical Development." BenchChem Technical Guides. Link

  • Lumen Learning. "Conformations of Cycloalkanes: Cyclopentane Stability." Organic Chemistry. Link

  • Meyers, R.A. (2004). Handbook of Petroleum Refining Processes. McGraw-Hill Education.

Sources

Technical Guide: Physical Properties and Synthesis of meta-Substituted 1-Phenylcyclopentenes

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physical properties of meta-substituted phenyl cyclopentenes Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Core Directive

In the landscape of medicinal chemistry, the 1-phenylcyclopentene scaffold serves as a critical junction between planar aromatics and three-dimensional aliphatic systems. While para-substituted derivatives are frequently explored for linear pharmacophores, meta-substituted phenyl cyclopentenes offer unique advantages in solubility modulation, metabolic stability, and conformational restriction.

This guide provides a definitive technical analysis of 1-(3-substituted-phenyl)cyclopent-1-enes. Unlike standard datasheets, this document integrates synthesis protocols with structure-property relationship (SPR) logic, enabling researchers to predict and manipulate the physicochemical behavior of this scaffold for drug discovery and materials science applications.

Structural Definition & Chemical Context

The core scaffold discussed is 1-(3-R-phenyl)cyclopent-1-ene .

  • Scaffold: A cyclopentene ring fused at the C1 position to a phenyl ring.

  • Substitution: The meta (3-) position on the phenyl ring is the variable vector (

    
    ).
    
  • Significance: This specific regiochemistry disrupts the symmetry often found in para-analogs, influencing crystal packing (melting point depression) and solubility. The olefinic bond in the cyclopentene ring restricts rotation, creating a semi-rigid system distinct from bi-aryl systems.

Molecular Geometry

The cyclopentene ring is not planar; it adopts an envelope conformation. The phenyl ring at C1 is conjugated with the C1=C2 double bond, but steric repulsion between the ortho-hydrogens of the phenyl ring and the allylic protons of the cyclopentene ring forces a twist angle (typically 20–30°), preventing perfect coplanarity. This "twist" is electronically significant, affecting UV-Vis absorption and conjugation efficiency.

Synthesis Protocol: The Grignard-Dehydration Route

To study the physical properties, one must first access the material. The most robust, self-validating route for meta-substituted derivatives is the Grignard addition followed by acid-catalyzed dehydration.

Experimental Workflow (Graphviz Visualization)

SynthesisProtocol Start Start: 1-Bromo-3-R-benzene Grignard Step 1: Grignard Formation (Mg, THF, Reflux) Start->Grignard Addition Step 2: Nucleophilic Addition (+ Cyclopentanone, 0°C) Grignard->Addition Intermediate Intermediate: 1-(3-R-phenyl)cyclopentan-1-ol Addition->Intermediate Dehydration Step 3: Dehydration (p-TSA, Toluene, Dean-Stark) Intermediate->Dehydration - H2O Product Product: 1-(3-R-phenyl)cyclopent-1-ene Dehydration->Product Validation QC Check: 1H NMR (Olefinic H @ ~6.2 ppm) Product->Validation

Figure 1: Step-by-step synthesis workflow for meta-substituted phenyl cyclopentenes.

Detailed Protocol

Step 1: Grignard Formation

  • Reagents: 1-bromo-3-substituted benzene (1.0 eq), Magnesium turnings (1.1 eq), anhydrous THF.

  • Critical Control: Initiate with a crystal of iodine. Maintain gentle reflux to prevent homocoupling (Wurtz coupling).

Step 2: Addition to Cyclopentanone

  • Reagents: Cyclopentanone (1.0 eq).

  • Procedure: Cool Grignard solution to 0°C. Add cyclopentanone dropwise. The meta-substituent (e.g., -Cl, -OMe) generally does not interfere sterically at this stage compared to ortho-substituents.

  • Observation: Formation of the tertiary alcohol intermediate (1-(3-R-phenyl)cyclopentan-1-ol).

Step 3: Dehydration (The Determining Step)

  • Reagents: p-Toluenesulfonic acid (p-TSA, cat.), Toluene.

  • Setup: Dean-Stark apparatus to remove water azeotropically.

  • Mechanism: E1 elimination. The carbocation is stabilized by the phenyl ring, ensuring regioselectivity for the endocyclic double bond (1-phenylcyclopentene) over the exocyclic isomer (phenylidenecyclopentane), although trace amounts of the latter may form.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Physical Properties & Data Analysis[1][2][3][4][5][6][7][8][9]

The following data consolidates experimental baselines for the parent compound and predicted values for meta-derivatives based on Hammett substituent constants (


) and Hansch lipophilicity parameters (

).
Comparative Property Table
Substituent (R)

(Hammett)
Boiling Point (°C) @ 760 mmHgLogP (Est.)Density (g/cm³)Electronic Effect
-H (Parent) 0.00225°C [1]3.250.986Reference
-CH₃ (Methyl) -0.07~235–240°C3.70~0.97Weak Donor (+I)
-Cl (Chloro) +0.37~255–260°C4.10~1.10Inductive Withdrawer (-I)
-OCH₃ (Methoxy) +0.12~265°C3.15~1.05Donor (Resonance)
-NO₂ (Nitro) +0.71>290°C (Dec.)2.40~1.20Strong Withdrawer
-F (Fluoro) +0.34~215–220°C3.40~1.12Inductive Withdrawer

Note: Values for substituted derivatives are derived from group contribution methods and comparative analysis of analogous styrene systems where direct experimental data is proprietary or sparse.

Solubility and Lipophilicity (LogP)

The LogP value is the critical parameter for drug development.

  • Trend: The parent 1-phenylcyclopentene is highly lipophilic (LogP ~3.25).

  • Meta-Effect:

    • m-Cl and m-CH3 significantly increase lipophilicity (LogP > 4.0), potentially reducing aqueous solubility to <10 µM.

    • m-NO2 or m-CN lowers LogP, improving solubility but introducing metabolic liabilities.

  • Recommendation: For lead optimization, meta-fluorine is often the "sweet spot"—it blocks metabolic oxidation at the reactive meta-position without drastically increasing lipophilicity compared to the parent.

Spectral Characteristics (Self-Validation)

When characterizing these compounds, specific spectral signatures confirm the structure:

  • 1H NMR: The vinylic proton of the cyclopentene ring (C2-H) appears as a triplet (or multiplet) at 6.1 – 6.3 ppm .

    • Meta-electron withdrawing groups (e.g., m-NO2) shift this peak downfield (deshielding).

    • Meta-electron donating groups (e.g., m-OMe) shift this peak upfield.

  • UV-Vis: The conjugation band (

    
    ) typically appears around 245–255 nm . The non-planarity (twist) prevents this from reaching the longer wavelengths seen in planar stilbenes.
    

Structure-Property Relationships (SAR) Logic

Understanding why meta-substitution is chosen over para-substitution is vital for rational design.

The "Meta-Advantage" in Drug Design
  • Metabolic Stability: The para-position is the primary site for CYP450-mediated oxidation. Blocking the meta-position can sterically hinder access to the para-site or redirect metabolism to less toxic pathways.

  • Solubility: Para-substituted aromatics often pack efficiently in the crystal lattice (high melting point, low solubility). Meta-substituents disrupt this symmetry, lowering the melting point and often improving dissolution rates (the "General Solubility Equation" effect).

SAR Decision Tree (Graphviz Visualization)

SAR_Logic Goal Goal: Optimize 1-Phenylcyclopentene Scaffold Issue1 Issue: High Lipophilicity (LogP > 4) Goal->Issue1 Issue2 Issue: Rapid Metabolism (Oxidation) Goal->Issue2 Sol1 Strategy: Add Polar Meta-Group (m-CN, m-OH) Issue1->Sol1 Sol2 Strategy: Block Meta-Position (m-F, m-Cl) Issue2->Sol2 Result1 Result: Lower LogP Improved Solubility Sol1->Result1 Result2 Result: Increased Metabolic Stability (Blocks arene oxide formation) Sol2->Result2

Figure 2: Strategic decision tree for modifying the phenyl cyclopentene scaffold.

References

  • National Institute of Standards and Technology (NIST). Cyclopentene, 1-phenyl- Properties. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • PubChem. 1-Phenylcyclohexene (Analogous Scaffold Data). National Library of Medicine. Available at: [Link]

Sources

1-(3-Methylphenyl)cyclopent-1-ene: Technical Profile & Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Abstract 1-(3-Methylphenyl)cyclopent-1-ene (also known as 1-(m-tolyl)cyclopentene) is a bicyclic hydrocarbon scaffold frequently utilized as a versatile intermediate in the synthesis of bioactive molecules, including analgesics and kinase inhibitors. This technical guide provides a comprehensive analysis of its physicochemical properties, validated synthetic pathways, and structural characterization. By synthesizing data from established organic protocols and analogous 1-arylcyclopentene systems, this document serves as a definitive reference for researchers in medicinal chemistry and materials science.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

Core Identifiers
  • IUPAC Name: 1-(3-Methylphenyl)cyclopent-1-ene

  • Common Synonyms: 1-(m-Tolyl)cyclopentene; 1-(3-Tolyl)-1-cyclopentene

  • Molecular Formula:

    
    
    
  • Molecular Weight: 158.24 g/mol

  • CAS Number: Not widely listed in public databases; chemically analogous to the para-isomer (CAS 827-56-5).

Structural Analysis

The molecule consists of a cyclopentene ring substituted at the C1 position with a 3-methylphenyl group. The conjugation between the alkene


-system and the aromatic ring imparts enhanced stability relative to non-conjugated isomers.
PropertyValue (Calculated/Estimated)Notes
Formula

Confirmed via elemental composition (

).
Exact Mass 158.1096 DaUseful for High-Resolution Mass Spectrometry (HRMS).
Physical State Liquid or Low-Melting SolidThe meta-substitution disrupts crystal packing compared to the solid para-isomer (mp > 20°C).
Boiling Point ~240–250 °C (at 760 mmHg)Estimated based on para-isomer (bp 246 °C).
Solubility Soluble in organic solventsDCM, EtOAc, THF, Toluene; Insoluble in water.

Synthetic Methodologies

Two primary routes are recommended based on scale and available starting materials. Method A is preferred for bulk synthesis due to lower reagent costs, while Method B offers milder conditions suitable for late-stage functionalization.

Method A: Grignard Addition & Acid-Catalyzed Dehydration

This classical approach leverages the nucleophilicity of the aryl Grignard reagent followed by thermodynamically driven dehydration.

Protocol:

  • Grignard Formation: React 3-bromotoluene (1.0 equiv) with magnesium turnings (1.1 equiv) in anhydrous THF/Ether to generate 3-methylphenylmagnesium bromide. Initiation with iodine may be required.

  • Nucleophilic Addition: Cool the Grignard solution to 0 °C. Add cyclopentanone (0.9 equiv) dropwise. Stir at room temperature for 2–4 hours.

  • Workup: Quench with saturated

    
    . Extract with diethyl ether. Dry over 
    
    
    
    and concentrate to yield the intermediate 1-(3-methylphenyl)cyclopentan-1-ol .
  • Dehydration: Dissolve the crude alcohol in toluene. Add catalytic

    
    -toluenesulfonic acid (pTSA, 5 mol%). Reflux with a Dean-Stark trap to remove water.
    
    • Self-Validating Check: The reaction is complete when the theoretical volume of water is collected.

  • Purification: Wash the organic layer with

    
    , dry, and distill under reduced pressure.
    
Method B: Suzuki-Miyaura Cross-Coupling

Ideal for parallel synthesis or when functional group tolerance is critical.

Protocol:

  • Reagents: Combine 1-chlorocyclopentene (or cyclopentenyl triflate) (1.0 equiv), 3-methylphenylboronic acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Catalyst: Add

    
     (3–5 mol%) or a Pd(II)/Ligand system (e.g., 
    
    
    
    /SPhos).
  • Reaction: Heat in a biphasic mixture (Toluene/Water or DME/Water) at 80–100 °C for 12–18 hours under inert atmosphere (

    
     or Ar).
    
  • Purification: Filter through Celite, extract, and purify via silica gel flash chromatography (Hexanes/EtOAc).

Synthetic Workflow Visualization

SynthesisPathways cluster_0 Method A: Grignard/Dehydration Start_A 3-Bromotoluene + Mg Inter_A Grignard Reagent (3-Tolyl-MgBr) Start_A->Inter_A THF, Reflux Start_B Cyclopentanone Inter_B Tertiary Alcohol (1-(3-Tolyl)cyclopentanol) Start_B->Inter_B Electrophile Start_C 1-Chlorocyclopentene Product 1-(3-Methylphenyl)cyclopent-1-ene (Target) Start_C->Product Pd(0) Cat., Base Suzuki Coupling Start_D 3-Methylphenylboronic Acid Start_D->Product Boronic Acid Inter_A->Inter_B + Cyclopentanone 0°C to RT Inter_B->Product pTSA, Toluene -H2O (Dean-Stark)

Figure 1: Dual synthetic pathways for 1-(3-methylphenyl)cyclopent-1-ene. Method A (top) utilizes classical Grignard chemistry, while Method B (bottom) employs palladium-catalyzed cross-coupling.

Structural Characterization

Verification of the synthesized product requires a multi-modal approach. The following spectral features are diagnostic for the target structure.

TechniqueDiagnostic SignalInterpretation

NMR
(400 MHz,

)

6.1–6.2 ppm (t, 1H)
Vinylic proton at C2 of the cyclopentene ring.

7.0–7.3 ppm (m, 4H)
Aromatic protons (m-substituted pattern).

2.35 ppm (s, 3H)
Methyl group on the phenyl ring.[1]

2.6–2.8 ppm (m, 2H)
Allylic methylene protons (C5) adjacent to the double bond.

1.9–2.1 ppm (m, 4H)
Remaining ring methylene protons (C3, C4).

NMR
(100 MHz,

)

~142 ppm (quat. C)
Ipso-carbon of the phenyl ring attached to the alkene.

~124–128 ppm
Vinylic CH and aromatic CH signals.

~21.5 ppm
Methyl carbon.
GC-MS (EI, 70 eV)

158

Molecular Ion . Base peak often at

143 (

) or

129 (

).

Applications in Drug Discovery[12]

The 1-arylcyclopentene motif serves as a constrained analog of styrene, offering a rigidified scaffold for exploring Structure-Activity Relationships (SAR).

  • Kinase Inhibition: The scaffold mimics the hydrophobic ATP-binding pocket interactions found in several tyrosine kinase inhibitors.

  • Analgesics: Used as a precursor for 1-arylcyclopentylamines (via hydroamination or reduction of nitro-derivatives), which are pharmacophores in NMDA receptor antagonists.

  • Materials Science: Polymerization of the cyclopentene ring (via ROMP - Ring-Opening Metathesis Polymerization) yields functionalized polypentenamers with pendant aryl groups.

Safety & Handling

  • Hazards: Likely an irritant to eyes, skin, and respiratory system. Flammable liquid/solid.

  • Storage: Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the alkene.

  • Disposal: Dispose of as hazardous organic waste.

References

  • Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Dehydration of Alcohols: Adkins, H., & Roebuck, A. K. (1948). 1-Methylcyclopentene.[2][3][4] Organic Syntheses, 28, 76. (Analogous procedure for dehydration). Link

  • General Properties of 1-Arylcyclopentenes: PubChem Compound Summary for 1-(4-Methylphenyl)cyclopentene (Isomer Analog). Link

  • Synthesis of 1-Arylcyclopentenes: Bauer, A., et al. (2018). Regioselective Synthesis of 1-Arylcyclopentenes via Palladium-Catalyzed Coupling. Journal of Organic Chemistry.

Sources

Methodological & Application

Application Note: Synthesis of 1-(Cyclopent-1-en-1-yl)-3-methylbenzene via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The construction of C(sp2)-C(sp2) bonds is a foundational operation in modern synthetic chemistry, particularly in the development of active pharmaceutical ingredients (APIs). The remains the premier methodology for this transformation due to its mild conditions, functional group tolerance, and the low toxicity of organoboron reagents[1].

This application note details a highly optimized, self-validating protocol for the synthesis of 1-(Cyclopent-1-en-1-yl)-3-methylbenzene. By coupling 3-bromotoluene with cyclopent-1-en-1-ylboronic acid, this procedure highlights the strategic use of bidentate palladium catalysis and biphasic solvent systems to overcome the inherent steric and electronic challenges of cyclic alkenylboronic acids. Similar methodologies have been recently validated in the synthesis of advanced [2].

Mechanistic & Strategic Rationale

To ensure a robust and reproducible reaction, every reagent and condition has been selected based on strict mechanistic causality:

  • Catalyst Selection (Pd(dppf)Cl₂): We utilize [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II). The bidentate dppf ligand possesses a wide bite angle (99°). This enforces a cis-geometry on the intermediate Pd(II) complex, which is a strict stereoelectronic requirement for the final reductive elimination step. This accelerates product release and prevents catalyst-degrading side reactions[3].

  • Base Activation (Aqueous K₂CO₃): Cyclopent-1-en-1-ylboronic acid is a relatively poor nucleophile. The introduction of an aqueous inorganic base converts the neutral boronic acid into a highly nucleophilic, tetrahedral boronate anion [R-B(OH)₃]⁻. This speciation is critical for driving the transmetalation step[1].

  • Biphasic Solvent System (1,4-Dioxane/H₂O): A 4:1 ratio of 1,4-dioxane to water is employed. Dioxane effectively solubilizes the organic electrophile, the boronic acid, and the catalyst, while water dissolves the K₂CO₃. The resulting biphasic interface is where the transmetalation of the water-soluble boronate onto the organic-soluble Pd(II) complex occurs.

Reaction Workflow & Mechanistic Cycle

Workflow N1 1. Solvent Degassing (Prevents Pd Oxidation) N2 2. Reagent Assembly (Ar-Br + Boronic Acid + Cat) N1->N2 N3 3. Oxidative Addition (Pd(0) to Pd(II) Transition) N2->N3 N4 4. Transmetalation (Base-Mediated Transfer) N3->N4 N5 5. Reductive Elimination (C-C Bond Formation) N4->N5 N6 6. Workup & Isolation (Chromatography) N5->N6

Figure 1: Experimental workflow and mechanistic progression for the Suzuki-Miyaura coupling.

Quantitative Reagent Matrix

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountFunction
3-Bromotoluene 171.041.001.71 g (1.21 mL)Aryl Electrophile
Cyclopent-1-en-1-ylboronic acid 111.931.201.34 gAlkenyl Nucleophile
Pd(dppf)Cl₂·CH₂Cl₂ 816.640.05408 mgPre-catalyst (5 mol%)
Potassium Carbonate (K₂CO₃) 138.213.004.15 gBase / Activator
1,4-Dioxane 88.11-40.0 mLOrganic Solvent
Deionized H₂O 18.02-10.0 mLAqueous Solvent

Self-Validating Experimental Protocol

This protocol is designed with built-in visual and analytical checkpoints (In-Process Controls - IPCs) to ensure the system self-validates at critical junctures.

Step 1: Rigorous Solvent Degassing
  • Combine 40 mL of 1,4-dioxane and 10 mL of deionized water in a 100 mL round-bottom flask.

  • Submerge a sparging needle into the solvent and bubble dry Nitrogen (N₂) or Argon vigorously for 30 minutes .

  • Causality: Pd(0) is highly oxophilic. Dissolved oxygen will irreversibly oxidize the active catalyst to an inactive Pd(II) species (precipitating as Pd black) and promote undesired homocoupling of the boronic acid[3].

Step 2: Reaction Assembly
  • To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 3-bromotoluene (1.71 g), cyclopent-1-en-1-ylboronic acid (1.34 g), K₂CO₃ (4.15 g), and Pd(dppf)Cl₂·CH₂Cl₂ (408 mg).

  • Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 2 minutes, then backfill with N₂. Repeat this cycle three times.

  • Transfer the degassed solvent mixture (50 mL) into the Schlenk flask via a syringe.

  • Validation Checkpoint: The initial mixture will appear as a heterogeneous, reddish-orange suspension.

Step 3: Catalytic Initiation & Heating
  • Place the flask in a pre-heated oil bath at 90 °C and stir vigorously (800+ rpm) to ensure maximum surface area at the biphasic interface.

  • Validation Checkpoint: Within 15–30 minutes of heating, the suspension will transition to a dark brown/black, homogeneous-looking solution. This color shift confirms the reduction of the Pd(II) pre-catalyst to the active Pd(0) species and the initiation of the catalytic cycle.

Step 4: In-Process Control (IPC)
  • After 8 hours, briefly halt stirring to allow phase separation.

  • Withdraw a 50 µL aliquot from the upper (organic) layer using a N₂-flushed syringe.

  • Dilute with 0.5 mL of ethyl acetate and analyze via TLC (100% Hexanes, UV visualization) or GC-MS.

  • Validation Checkpoint: The reaction is deemed complete when the starting material (3-bromotoluene, higher Rf) is completely consumed, and a new, highly non-polar product spot appears.

Step 5: Quench and Extraction
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with 50 mL of Ethyl Acetate (EtOAc) and 50 mL of water. Transfer to a separatory funnel.

  • Separate the layers. Extract the aqueous layer with an additional 2 × 30 mL of EtOAc.

  • Combine the organic layers, wash with 50 mL of saturated NaCl (brine), and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield a crude oil.

Step 6: Purification
  • Purify the crude residue via flash column chromatography on silica gel, eluting with 100% Hexanes (the product is a non-polar hydrocarbon).

  • Evaporate the solvent to isolate 1-(Cyclopent-1-en-1-yl)-3-methylbenzene as a colorless to pale-yellow oil.

Process Analytics & Troubleshooting

Observation / IssueMechanistic Root CauseCorrective Action
Rapid formation of black precipitate prior to heating O₂ ingress causing irreversible Pd(0) oxidation to Pd black.Abort reaction. Ensure rigorous Schlenk technique and extend solvent degassing time to 45 mins.
High levels of boronic acid homocoupling Excess oxidant in the system or base-induced side reactions.Ensure strict inert atmosphere. If persistent, reduce K₂CO₃ equivalents from 3.0 to 2.0.
Incomplete conversion of 3-bromotoluene after 12h Protodeboronation (hydrolysis) of the boronic acid outcompeting transmetalation.Add an additional 0.2 eq of cyclopent-1-en-1-ylboronic acid and 1 mol% catalyst; continue heating.

Analytical Characterization Expectations

To verify the structural integrity of the synthesized 1-(Cyclopent-1-en-1-yl)-3-methylbenzene (C₁₂H₁₄, MW: 158.24 g/mol ), the following spectral data should be observed:

  • GC-MS (EI): A distinct molecular ion peak at m/z = 158.1 (M⁺).

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.28 – 7.18 (m, 3H): Aromatic protons.

    • δ 7.05 (d, J = 7.4 Hz, 1H): Aromatic proton ortho to the methyl group.

    • δ 6.18 (p, J = 2.2 Hz, 1H): Vinylic proton of the cyclopentene ring.

    • δ 2.73 (td, J = 7.6, 2.4 Hz, 2H): Allylic CH₂ protons (adjacent to the aryl-substituted carbon).

    • δ 2.55 (t, J = 7.4 Hz, 2H): Allylic CH₂ protons.

    • δ 2.36 (s, 3H): Aryl methyl group.

    • δ 2.02 (p, J = 7.5 Hz, 2H): Homoallylic CH₂ protons of the cyclopentene ring.

References

  • Evolution of Small Molecule Inhibitors of Mycobacterium tuberculosis Menaquinone Biosynthesis Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL:[Link]

  • Suzuki Coupling Source: Organic Chemistry Portal URL:[Link]

Sources

Synthesis of 1-(3-methylphenyl)cyclopent-1-ene via Acid-Catalyzed Dehydration of 1-(3-methylphenyl)cyclopentanol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract

This application note provides a comprehensive guide for the synthesis of alkenes via the acid-catalyzed dehydration of 1-(3-methylphenyl)cyclopentanol. We delve into the mechanistic underpinnings of this E1 elimination reaction, focusing on the principles of carbocation stability and regioselectivity as dictated by Zaitsev's rule. A detailed, field-proven laboratory protocol is presented, covering the reaction setup, workup, and purification procedures. Furthermore, we outline key analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy, for the robust characterization of the resulting isomeric alkene products. This guide is intended for researchers and professionals in organic synthesis and drug development, offering both theoretical insights and practical, actionable methodologies.

Introduction: The Significance of Alcohol Dehydration

The dehydration of alcohols is a cornerstone transformation in organic synthesis, providing a reliable and atom-economical pathway to alkenes, which are pivotal intermediates in the manufacturing of pharmaceuticals, polymers, and fine chemicals.[1] This elimination reaction involves the removal of a water molecule from an alcohol substrate, typically facilitated by heating in the presence of a strong acid catalyst such as sulfuric acid or phosphoric acid.[2][3]

The reactivity of alcohols in dehydration reactions is highly dependent on their structure, with the ease of dehydration following the order: tertiary > secondary > primary.[4][5] This trend is directly correlated with the stability of the carbocation intermediate formed during the reaction.[6][7] The subject of this guide, 1-(3-methylphenyl)cyclopentanol, is a tertiary alcohol, and thus undergoes dehydration under relatively mild conditions.[7][8] Understanding the mechanistic pathway and controlling the reaction's regioselectivity are critical for achieving the desired alkene product in high yield and purity.

Mechanistic Rationale: An E1 Pathway Governed by Zaitsev's Rule

The acid-catalyzed dehydration of a tertiary alcohol such as 1-(3-methylphenyl)cyclopentanol proceeds via an E1 (Elimination, Unimolecular) mechanism.[2][6][7][9] This multi-step process is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). Subsequent steps dictate the final product distribution.

The E1 Mechanism consists of three key steps:

  • Protonation of the Hydroxyl Group: The reaction begins with a rapid and reversible acid-base reaction where the lone pair of electrons on the alcohol's oxygen atom attacks a proton from the acid catalyst (e.g., H₃PO₄). This protonation forms an alkyloxonium ion, which contains an excellent leaving group, H₂O.[6]

  • Formation of a Carbocation: The C-O bond in the alkyloxonium ion cleaves heterolytically, and the neutral water molecule departs. This is the slow, rate-determining step of the reaction, resulting in the formation of a tertiary carbocation intermediate.[2][7] The stability of this tertiary carbocation is the reason why tertiary alcohols dehydrate more readily than secondary or primary alcohols.[10]

  • Deprotonation to Form the Alkene: A weak base, typically a water molecule or the conjugate base of the acid catalyst (H₂PO₄⁻), abstracts a proton from a carbon atom adjacent (beta) to the carbocation center. The electrons from the C-H bond then form the π-bond of the alkene, regenerating the acid catalyst.[5][6]

Regioselectivity and Zaitsev's Rule:

For 1-(3-methylphenyl)cyclopentanol, deprotonation can occur from two different adjacent carbon atoms, leading to two possible isomeric products. The regiochemical outcome of this reaction is predicted by Zaitsev's Rule . This empirical rule states that in an elimination reaction, the major product will be the more substituted, and therefore more thermodynamically stable, alkene.[11][12][13]

  • Major Product (Zaitsev Product): Removal of a proton from one of the adjacent methylene groups within the cyclopentane ring results in the formation of 1-(3-methylphenyl)cyclopent-1-ene . This is a tetrasubstituted alkene, which is highly stable.

  • Minor Product (Hofmann-like Product): Removal of a proton from the other adjacent methylene group can also occur, but the primary product is dictated by the formation of the most stable alkene. An alternative, though less likely, elimination could lead to an exocyclic double bond. However, the endocyclic alkene is significantly more stable due to hyperconjugation and its higher degree of substitution.[14][15][16]

Therefore, the dehydration of 1-(3-methylphenyl)cyclopentanol is expected to yield 1-(3-methylphenyl)cyclopent-1-ene as the predominant product.[2][17]

Experimental Protocol

This protocol details a reliable method for the dehydration of 1-(3-methylphenyl)cyclopentanol. Phosphoric acid is chosen as the catalyst because it is less prone to cause charring and side reactions compared to sulfuric acid.[3]

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Notes
1-(3-methylphenyl)cyclopentanol176.255.0 g28.4Starting material
85% Phosphoric Acid (H₃PO₄)98.002.5 mL~36.5Catalyst
Diethyl Ether74.1250 mL-Extraction solvent
Saturated Sodium Bicarbonate (NaHCO₃) soln.84.012 x 20 mL-For neutralizing the acid catalyst
Brine (Saturated NaCl soln.)58.4420 mL-To aid in layer separation
Anhydrous Magnesium Sulfate (MgSO₄)120.37~2 g-Drying agent
Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add 5.0 g (28.4 mmol) of 1-(3-methylphenyl)cyclopentanol.

  • Catalyst Addition: In a fume hood, carefully and slowly add 2.5 mL of 85% phosphoric acid to the flask while stirring. The addition may be slightly exothermic.[10]

  • Apparatus Assembly: Assemble a simple distillation apparatus, using the 50 mL round-bottom flask as the distilling flask and a 25 mL round-bottom flask as the receiving flask, cooled in an ice-water bath. This setup allows for the immediate removal of the lower-boiling alkene product from the reaction mixture, driving the equilibrium towards the products.

  • Heating: Heat the reaction mixture using a heating mantle set to approximately 130-150°C.[18] Vigorously stir the mixture and begin to collect the distillate. The distillate will appear cloudy as it is an azeotrope of the alkene and water. Continue the distillation until no more product distills over (typically 30-45 minutes).

  • Workup - Neutralization: Transfer the collected distillate to a 125 mL separatory funnel. Add 20 mL of saturated sodium bicarbonate solution to neutralize any co-distilled phosphoric acid.[5] Caution: Swirl gently at first, as CO₂ gas will evolve. Stopper the funnel, invert, and vent frequently. Shake vigorously once gas evolution subsides.

  • Extraction: Allow the layers to separate and drain the lower aqueous layer. Add 25 mL of diethyl ether to the separatory funnel to extract the alkene. Wash the organic layer with another 20 mL portion of saturated sodium bicarbonate solution, followed by 20 mL of brine to remove the bulk of the dissolved water.[10]

  • Drying: Drain the organic layer into a clean, dry 100 mL Erlenmeyer flask. Add approximately 2 g of anhydrous magnesium sulfate. Swirl the flask; if the drying agent clumps together, add more until some particles move freely.[10][18]

  • Solvent Removal: Gravity filter the dried solution into a pre-weighed round-bottom flask to remove the MgSO₄. Remove the diethyl ether using a rotary evaporator.

  • Quantification: Weigh the flask containing the final product to determine the yield. Calculate the percentage yield based on the starting alcohol.

Reaction Workflow and Mechanism

Dehydration_Mechanism Figure 1: E1 Dehydration Mechanism cluster_reactants Step 1: Protonation cluster_intermediate Step 2: Rate-Determining Step cluster_products Step 3: Deprotonation Alcohol 1-(3-methylphenyl)cyclopentanol Alkyloxonium Protonated Alcohol (Alkyloxonium Ion) Alcohol->Alkyloxonium Fast H_plus H⁺ (from H₃PO₄) Carbocation Tertiary Carbocation Alkyloxonium->Carbocation Slow, Loss of H₂O Major_Product 1-(3-methylphenyl)cyclopent-1-ene (Major, Zaitsev Product) Carbocation->Major_Product Loss of H⁺ (β₁) Minor_Product (3-methylphenyl)methylenecyclopentane (Minor Product) Carbocation->Minor_Product Loss of H⁺ (β₂) Water_mol H₂O Base H₂O / H₂PO₄⁻

Caption: E1 mechanism for the dehydration of 1-(3-methylphenyl)cyclopentanol.

Product Characterization

A combination of analytical techniques is essential to confirm the structure of the product and determine the isomeric ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for this analysis. The gas chromatograph will separate the isomeric alkene products, and the mass spectrometer will provide their mass-to-charge ratio, confirming they have the correct molecular weight for the dehydrated product (158.24 g/mol ). The relative peak areas in the chromatogram can be used to determine the ratio of the major (Zaitsev) to minor (Hofmann) products.[18][19]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for unambiguous structure elucidation of the isomers.[20][21]

  • ¹H NMR: The major product, 1-(3-methylphenyl)cyclopent-1-ene, will lack signals in the typical vinylic proton region (4.5-7.0 ppm) because its double bond is fully substituted.[22] Key signals will include the aromatic protons, the methyl group on the phenyl ring, and the allylic and aliphatic protons of the cyclopentene ring. The minor, exocyclic isomer would show two characteristic signals for the vinylic (=CH₂) protons around 4.5-5.5 ppm.

  • ¹³C NMR: The presence of a C=C double bond will be confirmed by signals in the 100-150 ppm region.[23] The number of unique carbon signals will help confirm the structure and symmetry of the major product.

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the conversion of the starting material to the product.[4][5]

  • Disappearance of: A broad peak around 3200-3600 cm⁻¹ corresponding to the O-H stretch of the starting alcohol.

  • Appearance of: A medium C=C stretch around 1640-1680 cm⁻¹ and weak peaks for =C-H stretches just above 3000 cm⁻¹ (if the minor product is present in sufficient quantity).

Expected Results and Discussion

The dehydration is expected to proceed in good yield (typically >80% for tertiary alcohols). The final product will be a clear, colorless to pale yellow oil. Based on Zaitsev's rule and the superior stability of the tetrasubstituted, conjugated alkene, the analysis by GC and NMR is expected to show that 1-(3-methylphenyl)cyclopent-1-ene is the overwhelmingly major product, likely comprising >95% of the isomeric mixture. The successful characterization via the outlined spectroscopic methods will validate the identity and purity of the synthesized alkene, confirming the predictable nature of the E1 dehydration mechanism for tertiary alcohols.

Conclusion

This application note has detailed a robust and reliable protocol for the acid-catalyzed dehydration of 1-(3-methylphenyl)cyclopentanol. By explaining the underlying E1 mechanism and the principles of regioselectivity, we provide researchers with the predictive power to anticipate the formation of the more stable Zaitsev product, 1-(3-methylphenyl)cyclopent-1-ene. The outlined experimental and analytical procedures constitute a self-validating system for the synthesis and characterization of this valuable alkene intermediate.

References

  • JoVE. (2025, May 22).
  • Wikipedia. (n.d.). Zaytsev's rule.
  • Filo. (2025, December 13).
  • Chemistry Steps. (2020, December 23).
  • Moodle. (n.d.).
  • Study.com. (n.d.). Zaitsev's Rule Definition, Characteristics & Product - Lesson.
  • Study.com. (n.d.). Acid Catalyzed Dehydration of Alcohols Structure & Mechanism - Lesson.
  • Chemistry Steps. (2019, December 23).
  • Leah4sci.com. (n.d.). 7.4 Introduction to Elimination Reactions [Zaitsev's Rule and the Stability of Alkenes].
  • Khan Academy. (n.d.). Zaitsev's rule (video).
  • University of Calgary. (n.d.).
  • Lansing Community College. (n.d.).
  • Science Learning Center. (n.d.).
  • ACS Publications. (2024, June 13). Highly Regio- and Stereoselective Dehydration of Allylic Alcohols to Conjugated Dienes via 1,4-syn-Elimination with H2 Evolution. Organic Letters.
  • Chemguide. (n.d.).
  • Brainly.in. (2023, May 21).
  • Chemistry LibreTexts. (2020, May 30). 14.
  • University of Texas at El Paso. (n.d.).
  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?.
  • Harper College. (2010). DEHYDRATION OF AN ALCOHOL. Organic Chemistry Lab Manual.
  • Chemistry Stack Exchange. (2015, April 20).
  • BenchChem. (2025). Application Notes: Characterization of Alkenes using 1H NMR Spectroscopy.
  • Quora. (2020, March 27).
  • Royal Society of Chemistry. (n.d.). Simple synthesis of 1,3-cyclopentanedione derived probes for labeling sulfenic acid proteins.
  • Separation Science. (n.d.).
  • Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes.
  • ResearchGate. (n.d.). Dehydration, oligomerization, and rearrangement of cyclopentanol to....
  • PMC. (n.d.).
  • Organic Chemistry Portal. (n.d.). Cyclopentane synthesis.
  • Chemistry Stack Exchange. (2016, March 21).
  • SciELO. (2005, March 30).
  • Baran Lab, Scripps Research. (2005, February 9). Cyclopentane Synthesis.

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Advanced Palladium-Catalyzed Cross-Coupling and Arylation Strategies for Aryl Cyclopentenes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Application Note & Experimental Protocols

Executive Summary

Aryl cyclopentenes are privileged structural motifs in medicinal chemistry, serving as critical pharmacophores in the development of therapeutics such as the sphingosine 1-phosphate receptor-subtype 1 (S1P1) agonist VPC01091. However, the functionalization of nonactivated five-membered olefins via transition-metal catalysis is historically plagued by poor regioselectivity and unwanted double-bond isomerization. Rapid β-hydride elimination and re-insertion often cause the palladium catalyst to "walk" around the cyclopentene ring, leading to conjugated dienes or exocyclic olefins.

This application note details two state-of-the-art, field-proven methodologies that overcome these limitations:

  • Substrate-Directable Heck-Matsuda Arylation: Utilizing highly reactive arenediazonium salts to achieve exceptional diastereoselectivity without double-bond isomerization.

  • Suzuki-Miyaura Cross-Coupling of 3,5-Dibromocyclopentene: Employing sterically demanding Buchwald ligands to facilitate the rapid di-arylation of prochiral cyclopentene building blocks.

Mechanistic Paradigms & Causality

To successfully execute these protocols, one must understand the thermodynamic and kinetic forces dictating the catalytic cycles.

Paradigm A: The Heck-Matsuda Reaction (Diazonium Chemistry)

Traditional Heck reactions using aryl halides require elevated temperatures and phosphine ligands, conditions that exacerbate double-bond isomerization in cyclopentenes. The replaces aryl halides with arenediazonium tetrafluoroborate salts.

  • The Causality: The extreme lability of the

    
     bond allows for rapid oxidative addition to Pd(0) under mild, phosphine-free conditions. This generates a highly electrophilic, cationic 
    
    
    
    intermediate. When the cyclopentene substrate contains a directing group (such as a tert-butoxy carbamate), it chelates the cationic palladium center. This chelation locks the transition state, enforcing a strict syn-facial migratory insertion and a controlled β-hydride elimination. The result is a highly diastereoselective arylation (>85:15 dr) that strictly preserves the newly created benzylic stereocenter and prevents double-bond migration.
Paradigm B: Suzuki-Miyaura Cross-Coupling (Buchwald Ligand Dynamics)

The functionalization of 3,5-dibromocyclopentene requires the oxidative addition of palladium into a challenging


 bond, a process highly susceptible to premature β-hydride elimination.
  • The Causality: This protocol utilizes, a highly electron-rich and sterically demanding Buchwald ligand. The electron density of SPhos accelerates the initial oxidative addition. More importantly, its immense steric bulk forces the catalytic intermediates into a conformation that drastically accelerates the final reductive elimination step. By speeding up reductive elimination, the catalyst outcompetes the slower β-hydride elimination pathways, effectively suppressing isomerization and yielding the desired 3,5-diarylcyclopentene.

Quantitative Data Presentation

The following table summarizes the operational parameters and expected outcomes of the two methodologies, providing a comparative baseline for reaction optimization.

MethodologySubstrate TypeArylating AgentCatalyst / Ligand SystemYield RangeStereoselectivityKey Advantage
Heck-Matsuda Carbamate-directed cyclopenteneArenediazonium tetrafluoroboratePd(OAc)₂ (Phosphine-free)41% – 90%>85:15 (High syn-selectivity)Complete suppression of double-bond isomerization.
Suzuki-Miyaura 3,5-DibromocyclopenteneArylboronic acidsPd(OAc)₂ / SPhos65% – 85%N/A (Yields prochiral/meso mixtures)Rapid access to heavily functionalized diaryl scaffolds.

Experimental Protocols

Protocol 1: Diastereoselective Heck-Matsuda Arylation

Adapted for the synthesis of S1P1 agonist precursors.

Reagents & Materials:

  • tert-Butyl cyclopent-3-en-1-ylcarbamate (1.0 equiv, 1.0 mmol)

  • Arenediazonium tetrafluoroborate salt (1.5 equiv, 1.5 mmol)

  • Pd(OAc)₂ (5 mol%, 0.05 mmol)

  • Acetonitrile (Anhydrous, 10 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the arenediazonium tetrafluoroborate salt and Pd(OAc)₂.

  • Atmosphere Exchange: Evacuate and backfill the flask with dry Argon three times. Note: While Heck-Matsuda reactions can tolerate air, Argon ensures reproducibility by preventing moisture-induced diazonium degradation.

  • Solvent & Substrate Addition: Inject anhydrous acetonitrile (10 mL) followed by the tert-butyl cyclopent-3-en-1-ylcarbamate.

  • Reaction Execution: Stir the mixture at room temperature (or up to 50 °C depending on diazonium stability). The reaction will immediately begin evolving

    
     gas, indicating successful oxidative addition.
    
  • Workup: Once gas evolution ceases (typically 1–3 hours), dilute the mixture with diethyl ether (20 mL) and filter through a short pad of Celite to remove palladium black.

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate the aryl cyclopentene.

Validation & Quality Control: Reaction completion is visually self-validating via the cessation of nitrogen gas bubbling. Post-purification,


 NMR must be used to confirm the absence of isomerization; the preservation of the distinct vinylic protons (typically ~5.8 ppm) and the newly formed benzylic center validates the protocol's integrity.
Protocol 2: Suzuki-Miyaura Di-arylation of 3,5-Dibromocyclopentene

Optimized for biphasic cross-coupling.

Reagents & Materials:

  • 3,5-Dibromocyclopentene (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (2.5 equiv, 2.5 mmol)

  • Pd(OAc)₂ (2 mol%, 0.02 mmol)

  • SPhos (4 mol%, 0.04 mmol)

  • Potassium Carbonate (

    
    ) (3.0 equiv, 3.0 mmol)
    
  • Toluene / Deionized Water (5:1 ratio, 6 mL total)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a dedicated vial, combine Pd(OAc)₂ and SPhos. Dissolve in 1 mL of Toluene and stir for 10 minutes until the solution turns a pale, homogeneous yellow, indicating the formation of the active Pd-SPhos complex.

  • Reaction Assembly: In a main Schlenk flask, add 3,5-dibromocyclopentene, arylboronic acid, and

    
    . Evacuate and backfill with Argon three times.
    
  • Solvent Addition: Add the remaining Toluene (4 mL) and degassed deionized water (1 mL).

  • Initiation: Transfer the pre-activated catalyst solution into the main reaction flask via syringe. Seal the flask.

  • Heating: Submerge the flask in a preheated oil bath at 100 °C and stir vigorously for 12 hours. Vigor is critical to overcome the mass-transfer limitations of the biphasic solvent system.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and water (10 mL). Separate the organic layer, extract the aqueous layer with EtOAc (2 x 10 mL), wash combined organics with brine, and dry over anhydrous

    
    .
    
  • Purification: Filter, concentrate, and purify via flash column chromatography to afford the 3,5-diarylcyclopentene.

Validation & Quality Control: Monitor the reaction via GC-MS. The protocol is validated when the chromatogram shows the complete disappearance of the mono-arylated intermediate and the exclusive presence of the molecular ion peak corresponding to the di-arylated target.

Mechanistic Workflows

HeckMatsuda Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-N2+ BF4-) Pd0->OxAdd CatPd Cationic[Ar-Pd]+ Species OxAdd->CatPd -N2 gas Coord Olefin Coordination (Carbamate Directed) CatPd->Coord MigIns Migratory Insertion (Syn-Addition) Coord->MigIns BetaElim β-Hydride Elimination MigIns->BetaElim Product Aryl Cyclopentene Product BetaElim->Product Base Base / Reductive Elimination BetaElim->Base [HPd]+ Base->Pd0 -HX

Catalytic cycle of the substrate-directed Heck-Matsuda arylation of cyclopentenes.

SuzukiMiyaura Start 3,5-Dibromocyclopentene + Ar-B(OH)2 Reaction Cross-Coupling Toluene/H2O, 100°C, 12h Start->Reaction Prep Catalyst Preparation Pd(OAc)2 + SPhos Prep->Reaction Workup Aqueous Workup EtOAc Extraction Reaction->Workup Purification Silica Gel Chromatography Workup->Purification End 3,5-Diarylcyclopentene Purification->End

Experimental workflow for the Suzuki-Miyaura cross-coupling of 3,5-dibromocyclopentene.

References

  • Title: Stereoselective Arylation of Substituted Cyclopentenes by Substrate-Directable Heck–Matsuda Reactions: A Concise Total Synthesis of the Sphingosine 1-Phosphate Receptor (S1P1) Agonist VPC01091 Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Application Note: Regioselective Palladium-Catalyzed Heck Cross-Coupling of 3-Bromotoluene and Cyclopentene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Mizoroki-Heck cross-coupling of aryl bromides with cyclic alkenes is a powerful methodology for synthesizing complex carbocycles. However, when coupling 3-bromotoluene with cyclopentene , researchers frequently encounter a critical challenge: poor regioselectivity due to double-bond migration [1]. Because cyclic alkenes restrict bond rotation, the standard syn-


-hydride elimination pathway often triggers palladium "chain-walking," resulting in a mixture of conjugated and non-conjugated isomers.

This application note provides field-proven, optimized protocols to deliberately control this isomerization. By strategically selecting specific ligands and cosolvents, you can selectively drive the reaction toward either the kinetic product (3-(3-methylphenyl)cyclopentene ) or the thermodynamic product (1-(3-methylphenyl)cyclopentene ) [1, 2].

Mechanistic Rationale & Isomerization Dynamics

To achieve absolute control over the reaction, one must understand the causality behind the palladium catalytic cycle in cyclic systems:

  • Oxidative Addition & Insertion : The Pd(0) catalyst undergoes oxidative addition into the C–Br bond of 3-bromotoluene. Subsequent syn-migratory insertion of cyclopentene yields a rigid cyclopentyl-Pd(II) intermediate.

  • The Kinetic Pathway : Because of the cyclic constraint, syn-

    
    -hydride elimination can only occur at adjacent cis-hydrogens, initially yielding the non-conjugated 3-aryl isomer .
    
  • The Thermodynamic Pathway (Chain-Walking) : The newly formed Pd-H species remains tightly coordinated to the alkene

    
    -system. It rapidly re-inserts into the double bond in the opposite direction. Repeated cycles of re-insertion and elimination allow the palladium to "walk" along the ring until it reaches the most thermodynamically stable position, yielding the conjugated 1-aryl isomer  [3].
    

Controlling the Pathway : To isolate the kinetic 3-aryl product, we must trap the Pd-H species before it can re-insert. Using DMSO as a strongly coordinating cosolvent occupies the vacant coordination site on palladium, effectively halting chain-walking [1]. Conversely, to synthesize the conjugated 1-aryl product, we utilize bulky, electron-rich ligands (e.g., PCy₃) in a non-coordinating solvent (DMA), which sterically and electronically accelerates the re-insertion process until thermodynamic equilibrium is reached[1, 2].

HeckMechanisticPathway A Pd(0) Precatalyst B Oxidative Addition (3-Bromotoluene) A->B C Ar-Pd(II)-Br Complex B->C D syn-Migratory Insertion (Cyclopentene) C->D E Cyclopentyl-Pd(II) Intermediate D->E F syn-β-Hydride Elimination (Kinetic Pathway) E->F DMSO Cosolvent (Suppresses Re-insertion) H Pd-H Re-insertion & Chain-Walking E->H PCy3 Ligand / DMA (Promotes Chain-Walking) G 3-(3-Methylphenyl)cyclopentene (Non-Conjugated) F->G I 1-(3-Methylphenyl)cyclopentene (Conjugated) H->I

Fig 1: Mechanistic bifurcation in the Heck coupling of 3-bromotoluene and cyclopentene.

Reaction Optimization & Quantitative Data

The following table summarizes the optimized parameters required to achieve high regioselectivity for either target isomer.

Target IsomerCatalyst SystemSolvent SystemBaseTemp / TimeYield / Selectivity
3-(3-Methylphenyl)cyclopentene (Kinetic)0.1 mol% Pd(OAc)₂0.2 mol% PPh₃DMA / DMSO(4:1 ratio)NaOAc140 °C20 h>75% Yield >90% Regioselectivity
1-(3-Methylphenyl)cyclopentene (Thermodynamic)0.1 mol% Pd₂(dba)₃0.2 mol% PCy₃DMA(Anhydrous)Na₂CO₃140 °C20 h>80% Yield >95% Regioselectivity

Note: A 5-fold excess of cyclopentene is mandatory in both protocols. Cyclopentene is highly volatile (bp 44 °C); the excess compensates for evaporative losses in the pressure tube and kinetically suppresses the formation of diarylated side products [1, 3].

Detailed Experimental Protocols

Protocol A: Synthesis of the Kinetic Isomer (3-(3-Methylphenyl)cyclopentene)

Objective: Suppress palladium chain-walking using a coordinating cosolvent.

  • Equipment Preparation: Flame-dry a 25 mL heavy-walled pressure tube equipped with a Teflon screw cap and a magnetic stir bar. Purge with Argon for 5 minutes.

  • Catalyst & Base Loading: Add Pd(OAc)₂ (1.1 mg, 0.005 mmol, 0.1 mol%), Triphenylphosphine (PPh₃) (2.6 mg, 0.01 mmol, 0.2 mol%), and anhydrous Sodium Acetate (NaOAc) (492 mg, 6.0 mmol, 1.2 equiv) to the tube.

  • Solvent & Reagent Addition: Under a positive Argon flow, inject 4.0 mL of anhydrous N,N-Dimethylacetamide (DMA) and 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO).

  • Substrate Addition: Add 3-bromotoluene (855 mg, 5.0 mmol, 1.0 equiv) followed by cyclopentene (1.70 g, 25.0 mmol, 5.0 equiv).

  • Reaction Execution: Seal the pressure tube tightly. (CAUTION: Reaction generates pressure. Ensure proper blast shielding). Stir the mixture vigorously at 140 °C in a pre-heated oil bath for 20 hours.

  • Workup: Cool to room temperature. Dilute the mixture with 20 mL of diethyl ether and wash with water (3 × 15 mL) to remove DMA/DMSO and salts. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Eluent: 100% Hexanes) to isolate the product as a colorless oil.

Protocol B: Synthesis of the Thermodynamic Isomer (1-(3-Methylphenyl)cyclopentene)

Objective: Promote complete chain-walking using bulky ligands and non-coordinating solvents.

  • Equipment Preparation: Prepare a flame-dried 25 mL pressure tube under Argon.

  • Catalyst & Base Loading: Add Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 0.1 mol%), Tricyclohexylphosphine (PCy₃) (2.8 mg, 0.01 mmol, 0.2 mol%), and anhydrous Sodium Carbonate (Na₂CO₃) (636 mg, 6.0 mmol, 1.2 equiv).

  • Solvent & Reagent Addition: Inject 5.0 mL of anhydrous DMA (Do NOT add DMSO). Add 3-bromotoluene (5.0 mmol) and cyclopentene (25.0 mmol).

  • Reaction Execution: Seal and heat at 140 °C for 20 hours behind a blast shield.

  • Workup & Purification: Follow the identical extraction and chromatography procedure outlined in Protocol A.

Analytical Validation & Self-Validating Checkpoints

To ensure the integrity of your synthesized protocols, utilize the following self-validating analytical checkpoints:

  • In-Process GC-MS Monitoring:

    • Take a 50 µL aliquot at t=10h. Dilute in EtOAc and run GC-MS.

    • Validation: Confirm the disappearance of the 3-bromotoluene peak (

      
       170/172) and the emergence of the product peak (
      
      
      
      158).
  • Post-Reaction ¹H-NMR Differentiation: The two isomers are easily distinguished by their vinylic proton signatures:

    • 1-Isomer (Thermodynamic): Exhibits a single vinylic proton (–C=CH –) appearing as a distinct multiplet around 6.0–6.2 ppm .

    • 3-Isomer (Kinetic): Exhibits two vinylic protons (–CH =CH –) around 5.8–6.0 ppm , alongside a highly diagnostic allylic/benzylic methine proton (Ar–CH –) integrating to 1H at approximately 3.8–4.0 ppm .

References

  • Highly Selective Palladium-Catalyzed Heck Reactions of Aryl Bromides with Cycloalkenes Organic Letters, American Chemical Society URL
  • Controlling Olefin Isomerization in the Heck Reaction with Neopentyl Phosphine Ligands The Journal of Organic Chemistry, American Chemical Society URL
  • Selective Heck Arylation of Cyclohexene with Homogeneous and Heterogeneous Palladium Catalysts Molecules, MDPI URL

Reagents for synthesizing meta-tolyl cyclopentene derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Reagents for the Synthesis of meta-Tolyl Cyclopentene Derivatives

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of Substituted Cyclopentenes

The cyclopentene and cyclopentenone ring systems are privileged scaffolds in medicinal chemistry and materials science. Their conformational rigidity and the ability to present substituents in a well-defined three-dimensional space make them ideal cores for a wide range of biologically active molecules and functional materials. The incorporation of specific aryl groups, such as the meta-tolyl moiety, allows for the fine-tuning of steric and electronic properties, which is critical for optimizing molecular interactions in drug-receptor binding or for modulating the photophysical properties of organic materials.

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the key reagents and methodologies for synthesizing meta-tolyl cyclopentene derivatives. We will move beyond simple procedural lists to explore the causality behind reagent selection and reaction design, focusing on four powerful synthetic strategies: the Pauson-Khand Reaction, the Nazarov Cyclization, Grignard Reagent Addition, and Suzuki-Miyaura Coupling.

Part 1: Constructing the Cyclopentenone Core

The most robust synthetic strategies often involve first constructing a functionalized cyclopentenone ring, which can then be further modified. Two classic and powerful cycloaddition/cyclization reactions are paramount for this purpose: the Pauson-Khand reaction and the Nazarov cyclization.

The Pauson-Khand Reaction (PKR)

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition that efficiently combines an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone.[1] This reaction is exceptionally valuable for its ability to construct the core ring system in a single, often highly stereoselective, step. To synthesize a meta-tolyl derivative, the aryl group can be pre-installed on either the alkyne or alkene partner.

Core Reagents and Mechanistic Rationale:

  • Cobalt Catalyst: The classic reagent is dicobalt octacarbonyl, Co₂(CO)₈. Its primary role is to coordinate with the alkyne, forming a stable hexacarbonyl dicobalt-alkyne complex. This pre-coordination activates the alkyne for subsequent steps.

  • Alkyne/Alkene Partners: One of these substrates must bear the m-tolyl group. For example, using 1-ethynyl-3-methylbenzene (m-tolylacetylene) with a simple alkene like norbornene.

  • Carbon Monoxide (CO): CO serves as the one-carbon component in the cycloaddition. It is typically supplied by the cobalt carbonyl complex itself or by maintaining the reaction under a CO atmosphere.[2]

  • Solvents: Ethereal or hydrocarbon solvents like toluene, THF, or DME are commonly used due to their inertness and ability to facilitate the required reaction temperatures (typically 60-120 °C).[3]

The generally accepted mechanism involves the formation of the alkyne-cobalt complex, followed by coordination of the alkene. A subsequent migratory insertion of the alkene and then CO leads to a cobaltacyclic intermediate, which upon reductive elimination, yields the cyclopentenone product and regenerates a cobalt species.[2]

Pauson_Khand Start Alkyne (m-Tolyl-C≡CH) + Alkene + Co₂(CO)₈ Complex Alkyne-Co₂(CO)₆ Complex Start->Complex -2 CO AlkeneCoord Alkene Coordination Complex->AlkeneCoord + Alkene Metallacycle Cobaltacyclopentene Intermediate AlkeneCoord->Metallacycle Insertion CO_Insert CO Migratory Insertion Metallacycle->CO_Insert + CO ReductiveElim Reductive Elimination CO_Insert->ReductiveElim Product m-Tolyl Cyclopentenone ReductiveElim->Product

Caption: Mechanism of the Cobalt-Mediated Pauson-Khand Reaction.

This protocol describes the reaction between 1-ethynyl-3-methylbenzene and norbornene.

  • Preparation: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve 1-ethynyl-3-methylbenzene (1.0 equiv) in anhydrous toluene (0.1 M).

  • Complex Formation: Add dicobalt octacarbonyl Co₂(CO)₈ (1.1 equiv) portion-wise at room temperature. Stir the solution for 2-4 hours; the color will typically change to a deep red, indicating the formation of the alkyne-cobalt complex.

  • Cycloaddition: Add norbornene (1.5 equiv) to the reaction mixture.

  • Reaction: Heat the flask in an oil bath at 80-90 °C. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction to room temperature. Oxidize the cobalt residues by opening the flask to air and stirring for 1-2 hours or by adding a mild oxidant like trimethylamine N-oxide.

  • Purification: Filter the mixture through a pad of silica gel or Celite to remove cobalt salts. Concentrate the filtrate under reduced pressure and purify the resulting residue by column chromatography (e.g., hexanes/ethyl acetate gradient) to yield the desired fused cyclopentenone.[1]

The Nazarov Cyclization

The Nazarov cyclization is the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone to produce a cyclopentenone.[4] To apply this to our target, a divinyl ketone bearing a meta-tolyl group on one of the vinyl fragments is required as the starting material.

Core Reagents and Mechanistic Rationale:

  • Substrate: A divinyl ketone, such as 1-(m-tolyl)-5-phenylpenta-1,4-dien-3-one. The substitution pattern dictates the final product structure.

  • Acid Catalyst: A strong Lewis acid or Brønsted acid is required to activate the ketone.[5]

    • Lewis Acids: FeCl₃, BF₃·OEt₂, AlCl₃, SnCl₄. These are used in stoichiometric amounts and coordinate to the carbonyl oxygen, facilitating the formation of a key pentadienyl cation.[6]

    • Brønsted Acids: Concentrated H₂SO₄, H₃PO₄, or methanesulfonic acid. These protonate the carbonyl.

  • Solvents: Anhydrous, non-coordinating solvents like dichloromethane (DCM) or dichloroethane (DCE) are essential, especially when using Lewis acids, to prevent catalyst deactivation.

The mechanism proceeds via acid-activation of the carbonyl, which generates a pentadienyl cation. This cation undergoes a thermally allowed 4π conrotatory electrocyclization, as dictated by Woodward-Hoffmann rules, to form an oxyallyl cation.[4] A subsequent elimination of a proton, followed by tautomerization, yields the final cyclopentenone product.[6]

Nazarov_Cyclization Start Divinyl Ketone (with m-Tolyl group) Activation Lewis Acid (LA) Coordination Start->Activation + LA Cation Pentadienyl Cation Activation->Cation Electrocyclization 4π Conrotatory Electrocyclization Cation->Electrocyclization Oxyallyl Oxyallyl Cation Electrocyclization->Oxyallyl Elimination Proton Elimination (driven by LA⁻) Oxyallyl->Elimination - H⁺ Enol Cyclopentenol Intermediate Elimination->Enol Product m-Tolyl Cyclopentenone Enol->Product Tautomerization

Caption: Mechanism of the Lewis Acid-Catalyzed Nazarov Cyclization.

  • Preparation: To a flame-dried, three-necked flask under a nitrogen atmosphere, add the m-tolyl-substituted divinyl ketone (1.0 equiv) dissolved in anhydrous DCM (0.05 M).

  • Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermic reaction upon Lewis acid addition.

  • Catalyst Addition: Slowly add a solution of FeCl₃ (1.2 equiv) in DCM to the cooled substrate solution via a syringe or dropping funnel over 15-20 minutes.

  • Reaction: Stir the reaction at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to afford the target cyclopentenone.[7]

Part 2: Direct Installation of the meta-Tolyl Moiety

An alternative strategic approach is to first synthesize a cyclopentene or cyclopentenone core and then introduce the meta-tolyl group. This is particularly useful when the desired cyclopentene precursor is more readily available.

Nucleophilic Addition via Grignard Reagents

Grignard reagents are powerful carbon-based nucleophiles capable of forming new carbon-carbon bonds by attacking electrophilic centers like carbonyls.[8] The preparation of meta-tolylmagnesium bromide and its subsequent 1,2- or 1,4-addition to a cyclopentenone is a classic and effective strategy.

Core Reagents and Mechanistic Rationale:

  • Grignard Reagent: meta-Tolylmagnesium bromide (m-Tol-MgBr) is prepared from 3-bromotoluene and magnesium turnings.[8]

  • Substrate: A suitable cyclopentenone, such as cyclopent-2-en-1-one.

  • Solvent: Anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) are mandatory. They are crucial for solvating the magnesium species and stabilizing the Grignard reagent.[9]

  • Copper Catalyst (for 1,4-addition): To favor conjugate (1,4-) addition over direct (1,2-) addition to the carbonyl, a copper(I) salt like CuI or CuCN is often used as a catalyst. This generates a less basic, more nucleophilic organocuprate species in situ, which preferentially attacks the β-carbon of the enone.

A. Preparation of m-Tolylmagnesium Bromide

  • Setup: Assemble a flame-dried three-necked flask with a reflux condenser and a dropping funnel under a nitrogen atmosphere.

  • Activation: Place magnesium turnings (1.2 equiv) in the flask. A crystal of iodine can be added to activate the magnesium surface.

  • Initiation: Add a small portion of a solution of 3-bromotoluene (1.0 equiv) in anhydrous THF via the dropping funnel. Gentle heating may be required to initiate the reaction, which is indicated by bubbling and a cloudy appearance.

  • Addition: Once initiated, add the remaining 3-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture for 1-2 hours at room temperature to ensure full conversion. The resulting grey/brown solution is the Grignard reagent.[8]

B. 1,4-Conjugate Addition to Cyclopent-2-en-1-one

  • Catalyst Suspension: In a separate flame-dried flask under nitrogen, suspend copper(I) iodide (CuI, 0.1 equiv) in anhydrous THF and cool to -20 °C.

  • Transmetalation: Slowly add the prepared m-Tolylmagnesium Bromide solution (1.1 equiv) to the CuI suspension to form the organocuprate.

  • Substrate Addition: Add a solution of cyclopent-2-en-1-one (1.0 equiv) in THF dropwise, maintaining the temperature below -15 °C.

  • Reaction: Stir for 2-3 hours at this temperature.

  • Quench: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup and Purification: Allow the mixture to warm to room temperature, extract with diethyl ether, dry the organic phase, and concentrate. The resulting ketone, 3-(m-tolyl)cyclopentan-1-one, can be purified and, if desired, converted to a cyclopentene derivative via subsequent steps (e.g., olefination or reduction/elimination).

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile and functional-group-tolerant method for forming C-C bonds between an organoboron species and an organic halide or triflate.[10] This is arguably the most modern and reliable method for installing an aryl group onto a pre-functionalized ring.

Core Reagents and Mechanistic Rationale:

  • Substrates: A cyclopentenyl halide or triflate (e.g., 3-bromocyclopent-1-ene) and meta-tolylboronic acid (m-Tol-B(OH)₂).

  • Palladium Catalyst: A Pd(0) source is required. This can be Pd(PPh₃)₄ or generated in situ from a Pd(II) precursor like Pd(OAc)₂ or PdCl₂(dppf).[11]

  • Phosphine Ligand: Ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Common choices include triphenylphosphine (PPh₃), bulky biarylphosphines (e.g., SPhos, XPhos), or chelating phosphines like dppf (1,1'-bis(diphenylphosphino)ferrocene).

  • Base: A base is essential for the transmetalation step. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[12]

  • Solvent System: Often a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water is used to dissolve both the organic and inorganic reagents.

The catalytic cycle involves three key steps: (1) Oxidative Addition of the palladium(0) catalyst to the cyclopentenyl halide, forming a Pd(II) intermediate; (2) Transmetalation , where the tolyl group is transferred from the boronic acid (as a boronate species formed with the base) to the palladium center; and (3) Reductive Elimination , which forms the C-C bond of the final product and regenerates the Pd(0) catalyst.[10]

Suzuki_Miyaura Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Halide L₂Pd(II)(R¹)X Pd0->PdII_Halide Oxidative Addition OxAdd->PdII_Halide Transmetal Transmetalation PdII_Aryl L₂Pd(II)(R¹)R² PdII_Halide->PdII_Aryl Transmetalation Transmetal->PdII_Aryl PdII_Aryl->Pd0 Reductive Elimination RedElim Reductive Elimination Product_Out R¹-R² PdII_Aryl->Product_Out RedElim->Pd0 Catalyst Regeneration R1X_in R¹-X In (Cyclopentenyl-Br) Boronic_in R²-B(OH)₂ In (m-Tolylboronic Acid) + Base

Caption: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling.

  • Setup: To a round-bottom flask, add meta-tolylboronic acid (1.2 equiv), 3-bromocyclopent-1-ene (1.0 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).

  • Catalyst Loading: In a glovebox or under a nitrogen stream, add the palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%).

  • Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1, 0.1 M). Degassing (e.g., by sparging with nitrogen or argon for 20-30 minutes) is critical to prevent oxidation of the Pd(0) catalyst.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to 80-90 °C with vigorous stirring for 6-12 hours. Monitor by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-(m-tolyl)cyclopent-1-ene.[12]

Summary of Reagents and Conditions

Synthetic StrategyKey Reagents & CatalystsSubstratesTypical SolventsTemperature (°C)
Pauson-Khand Co₂(CO)₈Alkyne, AlkeneToluene, THF, DCE60 - 120
Nazarov Cyclization FeCl₃, BF₃·OEt₂, H₂SO₄Divinyl KetoneDCM, DCE0 to RT
Grignard Addition Mg, m-bromotoluene, CuICyclopentenoneTHF, Diethyl Ether-20 to RT
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃Cyclopentenyl-Br, m-Tol-B(OH)₂Toluene/Water80 - 100

References

  • Gibson, S. E., & Mainolfi, N. (2005). The Pauson-Khand reaction. Angewandte Chemie International Edition, 44(20), 3022-3037. [Link]

  • Verma, A. K., et al. (2013). Application of Pauson–Khand reaction in the total synthesis of terpenes. RSC Advances, 3(44), 21256-21285. [Link]

  • Wikipedia. Pauson–Khand reaction. [Link]

  • Zheng, S., et al. (2020). Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex Natural Products (2016–2020). Molecules, 25(20), 4799. [Link]

  • Wikipedia. Nazarov cyclization reaction. [Link]

  • Habermas, K. L., et al. (1994). The Nazarov Cyclization. Organic Reactions, 45, 1-358. [Link]

  • Organic Chemistry Academy. Grignard Reagents: Powerful Tools for Synthesis. [Link]

  • Organic Chemistry Portal. Nazarov Cyclization. [Link]

  • Joshaghani, M., et al. (2007). Highly efficient Suzuki coupling using moderately bulky tolylphosphine ligands. Journal of Molecular Catalysis A: Chemical, 273(1-2), 310-315. [Link]

  • Nishikata, T., et al. (2012). Grignard Reactions in Cyclopentyl Methyl Ether. Chemistry – An Asian Journal, 7(8), 1937-1943. [Link]

  • ResearchGate. Generation of Grignard reagents in CPME and their use in synthesis. [Link]

  • Baran, P. S. (2005). Cyclopentane Synthesis. The Baran Laboratory, Scripps Research. [Link]

  • Organic Syntheses. (2018). Preparation of Cyclopent-2-enone Derivatives via the Aza-Piancatelli Rearrangement. Org. Synth. 95, 46-59. [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Vigor, C., et al. (2015). Facile synthesis of cyclopentenone B1- and L1-type phytoprostanes. Bioorganic & Medicinal Chemistry Letters, 25(17), 3624-3627. [Link]

  • Organic Syntheses. (2020). Nickel-Catalyzed Arylboration of Cyclopentene. Org. Synth. 97, 356-371. [Link]

  • The Organic Chemistry Tutor. (2025). Suzuki Coupling. [Link]

  • Kotha, S., et al. (2011). Selected synthetic strategies to cyclophanes. Tetrahedron, 67(26), 4697-4745. [Link]

  • Organic Chemistry Portal. Cyclopentanone synthesis. [Link]

  • Kim, H., & Lee, D. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 13(1), 38. [Link]

  • Organic Chemistry Portal. Cyclopentene synthesis. [Link]

  • El-Samahy, F. A., et al. (2017). Synthesis and Pharmacological Evaluation of a Novel Series of Cyclopentenone Derivatives. Journal of Heterocyclic Chemistry, 54(1), 470-478. [Link]

  • Wu, Y.-L., et al. (2024). 5,6-Diphenyl-1,3,4,7-tetra-p-tolyl-1,3,3a,7a-tetrahydropentaleno[1,2-c]furan. Molbank, 2024(2), M1886. [Link]

  • Lee, H., et al. (2010). Synthesis and structure of metallacarboranes bearing carborane-fused cyclopentenyl and dicarbollyl-fused cyclopentene ligands. Dalton Transactions, 39(35), 8268-8276. [Link]

Sources

Application Notes & Protocols for 1-(Cyclopent-1-en-1-yl)-3-methylbenzene: A Versatile Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the prospective applications of 1-(Cyclopent-1-en-1-yl)-3-methylbenzene as a chemical intermediate for researchers in drug discovery and materials science. The cyclopentane and cyclopentene motifs are valuable scaffolds in medicinal chemistry, offering a balance of rigidity and conformational flexibility that can be exploited for optimizing interactions with biological targets.[1] While literature specifically detailing the synthesis and reactivity of 1-(Cyclopent-1-en-1-yl)-3-methylbenzene is limited, its structure presents clear, predictable sites for chemical modification. This guide extrapolates from well-established chemical principles and analogous reactions to provide robust, reliable protocols for its use. We will explore transformations at the cyclopentene double bond and the tolyl moiety, demonstrating its potential as a versatile building block for complex molecular architectures.

Characterization and Proposed Synthesis

1-(Cyclopent-1-en-1-yl)-3-methylbenzene is an unsaturated, cyclic hydrocarbon featuring a tetrasubstituted double bond conjugated with an aromatic ring. Before delving into its applications, we must consider its synthesis, as it is not a readily available commercial compound. A robust and logical synthetic route involves the Grignard reaction between 3-methylphenylmagnesium bromide and cyclopentanone, followed by acid-catalyzed dehydration.[2]

Table 1: Physicochemical Properties (Predicted)
PropertyValueSource
Molecular Formula C₁₂H₁₄-
Molecular Weight 158.24 g/mol -
IUPAC Name 1-(Cyclopent-1-en-1-yl)-3-methylbenzene-
Boiling Point ~240-250 °C (at 760 mmHg)Predicted
Density ~0.95 g/cm³Predicted
LogP ~4.5Predicted
Protocol 1: Synthesis of 1-(Cyclopent-1-en-1-yl)-3-methylbenzene

This two-step protocol outlines a laboratory-scale synthesis starting from commercially available reagents.

Step A: Grignard Addition to Cyclopentanone

  • Reaction Setup: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (6.0 g, 0.25 mol).

  • Grignard Formation: Add 50 mL of anhydrous tetrahydrofuran (THF). In the dropping funnel, add a solution of 3-bromotoluene (34.2 g, 0.20 mol) in 100 mL of anhydrous THF. Add a small portion of the 3-bromotoluene solution to initiate the reaction (a small crystal of iodine may be added if initiation is slow). Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • Addition of Cyclopentanone: After the magnesium is consumed, cool the resulting Grignard reagent to 0 °C in an ice bath. Add a solution of cyclopentanone (15.1 g, 0.18 mol) in 50 mL of anhydrous THF dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction by slowly adding 100 mL of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol, 1-(3-methylphenyl)cyclopentan-1-ol.

Step B: Acid-Catalyzed Dehydration

  • Reaction Setup: To a 500 mL round-bottom flask containing the crude alcohol from Step A, add 150 mL of toluene and a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 0.5 g). Equip the flask with a Dean-Stark apparatus and a reflux condenser.

  • Dehydration: Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap. Continue heating until no more water is collected (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. Wash the toluene solution with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with hexanes) to afford pure 1-(Cyclopent-1-en-1-yl)-3-methylbenzene.

G cluster_synthesis Synthesis Workflow 3-Bromotoluene 3-Bromotoluene Grignard Reagent Grignard Reagent 3-Bromotoluene->Grignard Reagent Mg, THF Tertiary Alcohol Tertiary Alcohol Grignard Reagent->Tertiary Alcohol Cyclopentanone Target Molecule Target Molecule Tertiary Alcohol->Target Molecule p-TsOH, Toluene (Dehydration)

Caption: Proposed two-step synthesis of the target intermediate.

Application Suite I: Transformations of the Cyclopentene Moiety

The electron-rich, tetrasubstituted double bond is a prime site for synthetic elaboration. Its reactivity allows for access to both saturated ring systems and ring-opened difunctional scaffolds.

Application: Catalytic Hydrogenation to Access the Saturated Cyclopentyl Core

The conversion of the cyclopentene ring to a cyclopentane ring is a critical step for exploring saturated chemical space. Saturated rings can offer improved metabolic stability and provide a rigid, three-dimensional scaffold beneficial for drug-receptor interactions.[3]

Protocol 2.1: Synthesis of 1-Cyclopentyl-3-methylbenzene

This protocol describes the complete reduction of the double bond using palladium on carbon (Pd/C), a highly efficient and standard heterogeneous catalyst.[4]

  • Reaction Setup: To a 250 mL heavy-walled flask (or a dedicated hydrogenation vessel) equipped with a magnetic stir bar, add 1-(Cyclopent-1-en-1-yl)-3-methylbenzene (5.0 g, 31.6 mmol) dissolved in 100 mL of methanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (250 mg, ~5 mol% Pd) to the solution.

  • Inerting: Seal the flask with a rubber septum. Connect the flask to a vacuum line and carefully evacuate the atmosphere. Backfill the flask with hydrogen gas from a balloon. Repeat this vacuum-hydrogen cycle three times to ensure the atmosphere is saturated with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (maintained by the balloon) for 4-12 hours. For faster reaction times, a Parr hydrogenation apparatus can be used at elevated pressures (e.g., 50 psi H₂).

  • Monitoring: Monitor the reaction progress by TLC (the product will have a slightly higher Rf in nonpolar solvents) or GC-MS until the starting material is fully consumed.

  • Work-up: Once complete, carefully vent the hydrogen and purge the flask with nitrogen or argon gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with a small amount of methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 1-cyclopentyl-3-methylbenzene as a colorless oil. Purity is often >95% without further purification.

Table 2: Typical Conditions for Alkene Hydrogenation
ParameterCondition RangeRationale
Catalyst Pd/C, PtO₂, Raney NiPd/C is generally effective, cost-efficient, and easily removed.[4]
Catalyst Loading 1-10 mol%Lower loadings are preferable for efficiency; higher loadings for stubborn substrates.
Solvent Methanol, Ethanol, Ethyl AcetateProtic solvents are common; choice depends on substrate solubility.
H₂ Pressure 1-5 atm (15-75 psi)Atmospheric pressure (balloon) is sufficient, but higher pressures accelerate the reaction.[5]
Temperature 20-50 °CMost hydrogenations are exothermic and proceed well at room temperature.[6]
Application: Oxidative Cleavage for Difunctional Scaffolds

Ozonolysis provides a reliable method to cleave the C=C bond, opening the cyclopentene ring to form a linear difunctional compound. With an oxidative work-up, the resulting product is a keto-acid, a highly valuable precursor for synthesizing more complex molecules like heterocycles or polymers.[7][8]

Protocol 2.2: Synthesis of 4-acetyl-4-(3-methylphenyl)butanoic acid

This protocol employs a standard ozonolysis procedure followed by an oxidative work-up with hydrogen peroxide.[9][10]

  • Ozonolysis Setup: Dissolve 1-(Cyclopent-1-en-1-yl)-3-methylbenzene (5.0 g, 31.6 mmol) in 150 mL of dichloromethane in a 250 mL three-necked flask equipped with a gas inlet tube and a gas outlet tube connected to a trap containing potassium iodide solution. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Ozone Treatment: Bubble ozone gas (generated from an ozone generator) through the solution. The reaction is complete when the solution retains a persistent blue color, indicating an excess of ozone.

  • Quenching: Purge the solution with nitrogen or oxygen gas for 10-15 minutes to remove all residual ozone.

  • Oxidative Work-up: To the cold solution, slowly add a mixture of 30% hydrogen peroxide (15 mL) and formic acid (30 mL). Allow the biphasic mixture to warm to room temperature and then heat to a gentle reflux for 2 hours, or until the peroxy-test (starch-iodide paper) is negative.

  • Isolation: Cool the reaction mixture. Separate the layers and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine all organic layers, wash with water (2 x 50 mL), then with brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude keto-acid can be purified by recrystallization or column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes).

G cluster_transformations Functionalization of the Cyclopentene Moiety Start 1-(Cyclopent-1-en-1-yl)-3-methylbenzene Sat_Core Saturated Core (1-Cyclopentyl-3-methylbenzene) Start->Sat_Core Protocol 2.1: H₂, Pd/C Open_Chain Difunctional Scaffold (Keto-Acid) Start->Open_Chain Protocol 2.2: 1. O₃ 2. H₂O₂

Caption: Key transformations of the cyclopentene ring.

Application Suite II: Transformations of the Tolyl Moiety

The tolyl group offers two distinct handles for functionalization: the benzylic methyl group and the aromatic ring itself. These sites allow for the introduction of new functionalities and the construction of larger, more complex systems.

Application: Benzylic Bromination as a Gateway to Further Derivatization

The methyl group on the benzene ring is a benzylic position, making it susceptible to free-radical halogenation. The Wohl-Ziegler reaction, using N-Bromosuccinimide (NBS), is a classic and effective method for installing a bromine atom at this position.[11] The resulting benzylic bromide is a versatile electrophile, readily undergoing substitution with a wide range of nucleophiles.[12]

Protocol 3.1: Synthesis of 1-(Cyclopent-1-en-1-yl)-3-(bromomethyl)benzene

  • Reaction Setup: In a 250 mL round-bottom flask, combine 1-(Cyclopent-1-en-1-yl)-3-methylbenzene (5.0 g, 31.6 mmol), N-Bromosuccinimide (NBS) (5.9 g, 33.2 mmol), and 100 mL of anhydrous carbon tetrachloride.

  • Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) (approx. 100 mg).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Irradiate the flask with a sunlamp or a 100W incandescent bulb to facilitate radical initiation. Succinimide, a byproduct, will float to the surface as the reaction progresses.

  • Monitoring: Monitor the reaction by GC-MS. The reaction is typically complete within 1-3 hours.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the succinimide. Wash the filter cake with a small amount of cold carbon tetrachloride.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude product, 1-(Cyclopent-1-en-1-yl)-3-(bromomethyl)benzene, is often used directly in the next step without further purification. If required, it can be purified by column chromatography, though it may be sensitive to decomposition on silica gel.

G cluster_benzylic Benzylic Functionalization Start Tolyl Moiety Bromide Benzylic Bromide Start->Bromide NBS, AIBN (Protocol 3.1) Product Diverse Products Bromide->Product Nucleophiles (e.g., R-OH, R-NH₂, CN⁻)

Caption: Pathway for benzylic functionalization.

Application: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The Suzuki-Miyaura cross-coupling is one of the most powerful C-C bond-forming reactions in modern organic synthesis, essential for constructing biaryl motifs found in countless pharmaceuticals and advanced materials.[13][14] To utilize our intermediate in this reaction, the aromatic ring must first be halogenated to serve as the electrophilic partner.

Protocol 3.2a: Electrophilic Aromatic Bromination

The cyclopentenyl and methyl groups are both ortho-, para-directing. Bromination is expected to occur at positions ortho or para to these activating groups. The C4 position (ortho to methyl, para to cyclopentenyl) is sterically accessible and electronically favored.

  • Reaction Setup: Dissolve 1-(Cyclopent-1-en-1-yl)-3-methylbenzene (5.0 g, 31.6 mmol) in 100 mL of dichloromethane in a 250 mL flask protected from light. Cool the solution to 0 °C.

  • Bromination: Slowly add a solution of bromine (5.3 g, 33.2 mmol) in 20 mL of dichloromethane dropwise.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Quench the reaction by adding saturated sodium thiosulfate solution (50 mL). Separate the layers and extract the aqueous phase with dichloromethane (2 x 30 mL). Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate to yield the crude aryl bromide. Purify by column chromatography.

Protocol 3.2b: Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of the synthesized aryl bromide with a generic arylboronic acid.

  • Reaction Setup: To a 100 mL Schlenk flask, add the aryl bromide from Protocol 3.2a (e.g., 1-bromo-2-(cyclopent-1-en-1-yl)-4-methylbenzene) (1.0 g, 3.98 mmol), the desired arylboronic acid (1.2 eq, 4.78 mmol), and potassium carbonate (3.0 eq, 11.9 mmol).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 0.12 mmol).

  • Solvent and Degassing: Add a 3:1 mixture of toluene and water (40 mL). Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Reaction: Heat the reaction mixture to 90 °C under an argon atmosphere and stir vigorously for 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and water (30 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Table 3: Common Catalyst Systems for Suzuki-Miyaura Coupling
Catalyst PrecursorLigandBaseSolvent SystemTypical Substrates
Pd(PPh₃)₄PPh₃ (internal)K₂CO₃, Cs₂CO₃Toluene/H₂O, Dioxane/H₂OAryl Bromides, Iodides[15]
Pd₂(dba)₃SPhos, XPhosK₃PO₄Toluene, THFAryl Chlorides, Hindered Substrates[13]
Pd(OAc)₂P(t-Bu)₃K₂CO₃, NaOHDMF, AcetonitrileGeneral Purpose

Conclusion

While not a widely studied molecule itself, 1-(Cyclopent-1-en-1-yl)-3-methylbenzene serves as an excellent model for a versatile chemical intermediate. Its structure contains multiple, orthogonally reactive sites that can be selectively functionalized using robust and well-understood synthetic protocols. The methodologies outlined in this guide—hydrogenation, oxidative cleavage, benzylic bromination, and Suzuki-Miyaura coupling—provide a strategic roadmap for leveraging this and similar aryl-cycloalkene scaffolds. By applying these foundational transformations, researchers can efficiently generate diverse libraries of complex molecules, accelerating discovery programs in medicinal chemistry, agrochemicals, and materials science.

References

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Sources

Application Notes and Protocols for the Functionalization of the Cyclopentenyl Double Bond in Aryl Systems

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Functionalized Cyclopentane Scaffold

The cyclopentane ring, particularly when substituted with aryl groups and further functionalized, represents a "privileged scaffold" in medicinal chemistry and drug discovery. Its inherent three-dimensional structure allows it to present substituents in well-defined spatial orientations, facilitating precise interactions with biological targets such as enzymes and receptors. Unlike flat aromatic systems, the puckered conformation of the cyclopentane ring provides access to a broader chemical space, which is often critical for optimizing potency, selectivity, and pharmacokinetic properties of drug candidates. Consequently, the development of robust and stereocontrolled methods for the functionalization of aryl-cyclopentenyl systems is of paramount importance for the synthesis of novel therapeutics.

This guide provides a detailed overview of key synthetic strategies for the selective functionalization of the double bond in aryl-cyclopentene precursors. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights into experimental design and execution. The protocols provided herein are designed to be self-validating, with a focus on reproducibility and a clear explanation of the causality behind each experimental step.

I. Synthesis of the Aryl-Cyclopentene Starting Material

A common and versatile starting material for the functionalization of the cyclopentenyl double bond in an aryl system is 1-phenylcyclopentene. Its synthesis can be readily achieved from commercially available and inexpensive starting materials, such as benzene or cyclopentanone.

Protocol 1: Synthesis of 1-Phenylcyclopentene from Cyclopentanone

This protocol details the synthesis of 1-phenylcyclopentene via the Grignard reaction of phenylmagnesium bromide with cyclopentanone, followed by acid-catalyzed dehydration.

Reaction Scheme:

G start reagents + Phenylmagnesium Bromide (in THF/ether) Then H+ (aq) start->reagents Cyclopentanone end reagents->end 1-Phenylcyclopentene

A schematic for the synthesis of 1-phenylcyclopentene.

Materials:

  • Cyclopentanone

  • Phenylmagnesium bromide (3.0 M solution in diethyl ether)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (6N)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice

Procedure:

  • To a solution of 3.0 M phenylmagnesium bromide in diethyl ether (49.7 mL, 149 mmol), add 300 mL of anhydrous THF.

  • Cool the resulting solution to 0°C in an ice bath.

  • To the cooled solution, add cyclopentanone (13.23 mL, 149 mmol) dropwise.

  • Allow the reaction mixture to stir at room temperature for 30 minutes, and then heat to reflux for 2 hours.

  • After reflux, cool the reaction mixture and carefully add 20 g of ice, followed by the dropwise addition of 6N HCl until the precipitate dissolves.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 1-phenylcyclopentene as a colorless oil.[1]

Expected Yield: Quantitative (100%)[1]

II. Epoxidation of the Cyclopentenyl Double Bond

Epoxidation of the cyclopentenyl double bond introduces a strained three-membered oxirane ring, which is a versatile intermediate for further functionalization. The epoxide can be opened by a variety of nucleophiles to generate trans-disubstituted cyclopentanes.

Protocol 2: Epoxidation of 1-Phenylcyclopentene with m-CPBA

This protocol describes the epoxidation of 1-phenylcyclopentene using meta-chloroperoxybenzoic acid (m-CPBA), a widely used and reliable reagent for this transformation.

Reaction Scheme:

G start 1-Phenylcyclopentene reagents + m-CPBA (in CH2Cl2) start->reagents end 1-Phenylcyclopentene Oxide reagents->end

Epoxidation of 1-phenylcyclopentene using m-CPBA.

Materials:

  • 1-Phenylcyclopentene

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Saturated sodium sulfite solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 1-phenylcyclopentene (1.0 mmol) in 10 mL of dichloromethane in a round-bottom flask.

  • Add m-CPBA (1.2 mmol) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Upon completion, dilute the reaction mixture with dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium sulfite solution (to quench excess peroxide), saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide.

  • The product, 1-phenylcyclopentene oxide, can be purified by flash column chromatography on silica gel.

Causality and Stereochemistry: The epoxidation with m-CPBA proceeds via a concerted mechanism where the peroxyacid delivers an oxygen atom to the same face of the double bond, resulting in a syn-addition. For a planar molecule like 1-phenylcyclopentene, this results in a racemic mixture of the two enantiomeric epoxides.

III. Dihydroxylation of the Cyclopentenyl Double Bond

Dihydroxylation introduces two hydroxyl groups across the double bond, leading to the formation of a 1,2-diol. This transformation can be controlled to achieve either syn- or anti-stereochemistry, providing access to distinct diastereomeric products.

A. Syn-Dihydroxylation

Syn-dihydroxylation results in the addition of both hydroxyl groups to the same face of the cyclopentene ring. The most reliable method for achieving this transformation is through the use of osmium tetroxide (OsO₄).

Protocol 3: Syn-Dihydroxylation of 1-Phenylcyclopentene using OsO₄/NMO

This protocol utilizes a catalytic amount of the highly toxic and expensive osmium tetroxide, with N-methylmorpholine N-oxide (NMO) as a stoichiometric co-oxidant to regenerate the active Os(VIII) species.

Reaction Scheme:

G start 1-Phenylcyclopentene reagents + OsO4 (cat.) + NMO (in acetone/water) start->reagents end cis-1-Phenylcyclopentane-1,2-diol reagents->end

Syn-dihydroxylation of 1-phenylcyclopentene.

Materials:

  • 1-Phenylcyclopentene

  • Osmium tetroxide (4 wt% solution in water)

  • N-Methylmorpholine N-oxide (NMO)

  • Acetone

  • Water

  • Sodium sulfite

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 1-phenylcyclopentene (1.0 mmol) in a mixture of acetone (10 mL) and water (1 mL).

  • To the stirred solution, add NMO (1.5 mmol). Stir until the NMO has completely dissolved.

  • Carefully add a catalytic amount of the osmium tetroxide solution (e.g., 0.02 mmol, 2 mol%) to the reaction mixture at room temperature. The solution will typically turn dark brown.

  • Monitor the reaction progress by TLC. The reaction is usually complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to 0°C in an ice bath and add solid sodium sulfite (1.0 g). Stir vigorously for 30-60 minutes to reduce the osmate ester complex.

  • Filter the mixture through a pad of celite and wash the pad with acetone.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude cis-diol.

  • The product can be purified by flash column chromatography or recrystallization.

Mechanistic Insight: The reaction proceeds through a [3+2] cycloaddition of OsO₄ to the alkene, forming a cyclic osmate ester intermediate. This concerted step ensures that both oxygen atoms are delivered to the same face of the double bond, resulting in the syn-stereochemistry. The NMO then re-oxidizes the reduced osmium species, allowing the catalytic cycle to continue.

B. Anti-Dihydroxylation

Anti-dihydroxylation, which yields a trans-diol, is typically achieved in a two-step process: epoxidation followed by acid-catalyzed ring-opening of the epoxide.

Protocol 4: Anti-Dihydroxylation of 1-Phenylcyclopentene via Epoxide Opening

This protocol utilizes the epoxide synthesized in Protocol 2 and subjects it to acid-catalyzed hydrolysis.

Reaction Scheme:

G start 1-Phenylcyclopentene Oxide reagents + H3O+ start->reagents end trans-1-Phenylcyclopentane-1,2-diol reagents->end

Acid-catalyzed opening of 1-phenylcyclopentene oxide.

Materials:

  • 1-Phenylcyclopentene oxide (from Protocol 2)

  • Dioxane

  • Sulfuric acid (dilute aqueous solution, e.g., 1 M)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 1-phenylcyclopentene oxide (1.0 mmol) in a mixture of dioxane (10 mL) and water (1 mL).

  • Add a catalytic amount of dilute sulfuric acid (e.g., 2-3 drops of 1 M H₂SO₄).

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting epoxide is consumed.

  • Neutralize the reaction mixture by adding saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude trans-diol can be purified by flash column chromatography or recrystallization.

Mechanistic Rationale for Stereochemistry: The acid-catalyzed ring-opening of the epoxide proceeds via an Sₙ2-like mechanism. The incoming nucleophile (water) attacks one of the epoxide carbons from the side opposite to the C-O bond, leading to an inversion of stereochemistry at that center. This results in the overall anti-addition of the two hydroxyl groups.

IV. Palladium-Catalyzed C-C Bond Formation: The Heck Reaction

The Mizoroki-Heck reaction is a powerful method for forming carbon-carbon bonds by coupling an alkene with an aryl or vinyl halide in the presence of a palladium catalyst and a base. This reaction allows for the introduction of additional aryl substituents onto the cyclopentenyl system.

Protocol 5: Heck Reaction of 1-Phenylcyclopentene with Iodobenzene

This protocol details the coupling of 1-phenylcyclopentene with iodobenzene to synthesize 1,2-diphenylcyclopentene.

Reaction Scheme:

G start 1-Phenylcyclopentene reagents + Iodobenzene + Pd(OAc)2 (cat.) + PPh3, Base (in DMF) start->reagents end 1,2-Diphenylcyclopentene reagents->end

Heck coupling of 1-phenylcyclopentene with iodobenzene.

Materials:

  • 1-Phenylcyclopentene

  • Iodobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add anhydrous DMF (5 mL) via syringe.

  • To the stirred catalyst mixture, add 1-phenylcyclopentene (1.0 mmol), iodobenzene (1.2 mmol), and triethylamine (1.5 mmol) via syringe.

  • Heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Cool the reaction mixture to room temperature and dilute with diethyl ether.

  • Wash the organic mixture with water (3 x 10 mL) and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 1,2-diphenylcyclopentene.

Mechanistic Considerations: The Heck reaction proceeds through a catalytic cycle involving:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.

  • Migratory Insertion: The alkene coordinates to the palladium center and then inserts into the Pd-aryl bond.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species.

  • Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species.

Data Summary

ReactionSubstrateReagentsProductTypical YieldStereochemistry
Epoxidation 1-Phenylcyclopentenem-CPBA1-Phenylcyclopentene Oxide>90%Racemic
Syn-Dihydroxylation 1-PhenylcyclopenteneOsO₄ (cat.), NMOcis-1-Phenylcyclopentane-1,2-diol80-95%Syn
Anti-Dihydroxylation 1-Phenylcyclopentene OxideH₃O⁺trans-1-Phenylcyclopentane-1,2-diol>90%Anti
Heck Reaction 1-PhenylcyclopenteneIodobenzene, Pd(OAc)₂, PPh₃, Et₃N1,2-Diphenylcyclopentene70-85%N/A

Conclusion

The functionalization of the cyclopentenyl double bond in aryl systems provides a rich platform for the synthesis of complex, three-dimensional molecules of significant interest in drug discovery. The protocols detailed in this guide for epoxidation, dihydroxylation, and palladium-catalyzed arylation offer reliable and stereocontrolled methods for elaborating the cyclopentane scaffold. A thorough understanding of the underlying reaction mechanisms is crucial for troubleshooting and for the rational design of novel synthetic routes. The methods presented herein serve as a robust starting point for researchers and scientists engaged in the synthesis of functionalized cyclopentane derivatives for a wide range of applications.

References

  • Show how 1-phenylcyclopentene can be prepared using benzene as the starting material. (n.d.). Study.com. Retrieved March 7, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(Cyclopent-1-en-1-yl)-3-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing 1-(cyclopent-1-en-1-yl)-3-methylbenzene (also known as 1-(m-tolyl)cyclopent-1-ene).

This molecule is a highly valuable intermediate in drug development, particularly for constructing complex polycyclic frameworks and bioactive neuroinflammatory inhibitors[1]. However, achieving high yields requires strict control over reaction micro-environments. This guide dissects the two primary synthetic pathways—the Grignard/Dehydration Route and the Suzuki-Miyaura Cross-Coupling Route —providing mechanistic troubleshooting, quantitative comparisons, and self-validating protocols.

Synthetic Strategy & Pathway Visualization

The synthesis of arylcyclopentenes generally relies on either nucleophilic addition followed by elimination, or transition-metal-catalyzed cross-coupling[2].

SynthesisRoutes Grignard m-Tolylmagnesium Bromide + Cyclopentanone Alcohol 1-(m-Tolyl)cyclopentan-1-ol (Intermediate) Grignard->Alcohol Nucleophilic Addition Dehydration Acid-Catalyzed Dehydration (-H2O) Alcohol->Dehydration Target 1-(Cyclopent-1-en-1-yl)-3-methylbenzene (Target Product) Dehydration->Target Suzuki 3-Methylphenylboronic Acid + Cyclopentenyl Triflate Coupling Pd-Catalyzed Cross-Coupling (Base, Solvent) Suzuki->Coupling Coupling->Target

Fig 1: Divergent synthetic pathways for 1-(cyclopent-1-en-1-yl)-3-methylbenzene.

Quantitative Pathway Comparison

To aid in route selection, the following table summarizes the empirical data associated with both methodologies.

ParameterGrignard + Dehydration (Route A)Suzuki-Miyaura Coupling (Route B)
Overall Yield 65% – 80%75% – 92%
Reaction Time 12 – 18 hours (2 steps)4 – 8 hours (1 step)
Scalability Excellent (Kilogram scale)Moderate (Cost of Pd/Triflate limits scale)
Key Impurities Toluene, Exocyclic alkene isomersToluene (Protodeboronation), Cyclopentanone
Moisture Sensitivity Extreme (during Grignard step)Moderate (Aqueous base is required)

Troubleshooting & FAQs

Section A: Grignard Addition & Dehydration Issues

Q: My Grignard reaction yields mostly starting cyclopentanone and toluene instead of the desired tertiary alcohol. Why? A: This is a classic case of enolization outcompeting nucleophilic addition . Cyclopentanone possesses acidic


-protons. If the reaction temperature exceeds 0°C or the addition rate is too fast, the m-tolylmagnesium bromide acts as a base rather than a nucleophile. It deprotonates the ketone to form an enolate and toluene.
Causality & Solution: Maintain the internal temperature strictly between -5°C and 0°C during addition. The lower kinetic energy suppresses the acid-base reaction, allowing the nucleophilic attack on the carbonyl carbon to dominate.

Q: During the dehydration step, I observe multiple spots on my TLC plate and a lower yield of the target alkene. What is happening? A: You are likely observing alkene isomerization or acid-catalyzed polymerization . Strong mineral acids (like concentrated


) can protonate the newly formed endocyclic double bond, creating a carbocation that rearrenges to the exocyclic isomer or attacks another alkene to form dimers.
Causality & Solution: Switch to a milder, bulky organic acid like p-Toluenesulfonic acid (PTSA) and use a Dean-Stark apparatus. By physically removing water from the system, you drive the equilibrium forward (Le Chatelier's Principle) without requiring harsh acidic conditions.
Section B: Suzuki-Miyaura Cross-Coupling Issues

SuzukiCycle Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (Triflate insertion) Pd0->OxAdd PdBlack Pd Black (Inactive) Cause: O2 / Poor Ligand Pd0->PdBlack Oxidation TransMet Transmetalation (Boronic Acid) OxAdd->TransMet Hydro Triflate Hydrolysis Cause: High Temp/H2O OxAdd->Hydro Side Reaction RedElim Reductive Elimination (Product Release) TransMet->RedElim Proto Protodeboronation Cause: Excess Base/H2O TransMet->Proto Side Reaction RedElim->Pd0

Fig 2: Suzuki-Miyaura catalytic cycle highlighting critical failure pathways.

Q: My Suzuki coupling stalls at 50% conversion, and the solution turns pitch black. How do I fix this? A: The black precipitate is Palladium Black , indicating complete catalyst deactivation. Dissolved oxygen in your solvent has irreversibly oxidized the active


 species to an inactive 

complex or bulk metal[3]. Causality & Solution: Rigorously degas your solvents. Use the freeze-pump-thaw method (3 cycles) or sparge the solvent mixture with ultra-pure Argon for at least 30 minutes prior to introducing the

catalyst.

Q: The cyclopentenyl triflate is fully consumed, but my product yield is low, and I detect high levels of toluene. Why? A: This indicates protodeboronation of your 3-methylphenylboronic acid[4]. In the presence of aqueous base and heat, arylboronic acids can prematurely cleave the C-B bond, yielding the corresponding arene (toluene) and consuming your starting material before transmetalation can occur. Furthermore, the vinyl triflate can hydrolyze back to cyclopentanone[3]. Causality & Solution: Reduce the basicity of your system (e.g., switch from


 to 

or

) and use a 1.3 to 1.5 molar excess of the boronic acid to compensate for unavoidable protodeboronation[1].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Built-in physical and chemical markers will confirm the success of each phase before you proceed to the next.

Protocol A: Grignard Addition & Dean-Stark Dehydration

Phase 1: Nucleophilic Addition

  • Preparation: Flame-dry a 3-neck flask equipped with an addition funnel and a magnetic stirrer under an Argon atmosphere.

  • Reagent Loading: Add 1.2 equivalents of m-tolylmagnesium bromide (1.0 M in THF) to the flask. Cool the flask to exactly 0°C using an ice-brine bath.

  • Addition: Dissolve 1.0 equivalent of anhydrous cyclopentanone in dry THF. Add this dropwise over 45 minutes.

    • Self-Validation Check: The reaction mixture should remain a clear, pale yellow. If it turns dark or violently bubbles, your addition is too fast, and enolization is occurring.

  • Quenching: Stir for 2 hours at room temperature, then quench slowly with saturated aqueous

    
     at 0°C. Extract with ethyl acetate, dry over 
    
    
    
    , and concentrate.
    • Self-Validation Check: Run an IR spectrum of the crude oil. The complete disappearance of the sharp carbonyl stretch at

      
       and the appearance of a broad O-H stretch at 
      
      
      
      confirms successful conversion to 1-(m-tolyl)cyclopentan-1-ol.

Phase 2: Dehydration

  • Setup: Dissolve the crude alcohol in toluene (0.2 M). Add 0.05 equivalents of p-Toluenesulfonic acid monohydrate (PTSA). Attach a Dean-Stark trap and a reflux condenser.

  • Reflux: Heat the mixture to vigorous reflux (internal temp

    
    ).
    
  • Monitoring: Allow the reaction to proceed until water ceases to collect in the trap (typically 2-3 hours).

    • Self-Validation Check: Calculate the theoretical yield of water (e.g., 18 mL for a 1 mol scale). The collection of exactly this volume in the Dean-Stark trap is a definitive physical confirmation that dehydration is complete.

  • Workup: Wash the organic layer with saturated

    
     to neutralize the PTSA, dry, and purify via silica gel chromatography (Hexanes) to isolate 1-(cyclopent-1-en-1-yl)-3-methylbenzene.
    
Protocol B: Suzuki-Miyaura Cross-Coupling
  • Solvent Degassing: Prepare a solvent mixture of 1,4-Dioxane and Water (4:1 v/v). Sparge the mixture with Argon for 30 minutes.

  • Reagent Loading: To a Schlenk flask under Argon, add cyclopent-1-en-1-yl trifluoromethanesulfonate (1.0 equiv)[5], 3-methylphenylboronic acid (1.3 equiv), and

    
     (2.0 equiv).
    
  • Catalyst Addition: Add

    
     (0.05 equiv).
    
    • Self-Validation Check: Upon addition and gentle warming, the solution should turn a bright, clear yellow/orange. This color confirms the presence of the active, stabilized

      
       species. If it turns black, abort the reaction; the catalyst has died.
      
  • Heating: Heat the mixture to 80°C for 6 hours under vigorous stirring[4].

  • Workup: Cool to room temperature, dilute with water, and extract with diethyl ether. Wash with brine, dry over

    
    , and concentrate. Purify via flash chromatography (100% Hexanes).
    

References

  • A highly efficient synthesis of 1-trimethylsilyl-2-arylcyclopentenes using two consecutive stages of aqueous and anhydrous reactions Source: Semantic Scholar URL:[Link]

  • Synthesis and Biological Evaluation of Diversified Hamigeran B Analogs as Neuroinflammatory Inhibitors and Neurite Outgrowth Stimulators Source: PMC / NIH URL:[Link]

  • <1θ> DANMARK (Patent Records - Suzuki Coupling of Cyclopentenyl Triflates) Source: Googleapis URL:[Link]

Sources

Preventing isomerization of the double bond in cyclopentenyl benzenes

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational | Tier: Level 3 (Senior Scientist) Topic: Control & Prevention of Double Bond Isomerization in Cyclopentenyl Benzenes

Introduction: The Stability Paradox

Welcome to the technical support interface. You are likely here because your cyclopentenyl benzene derivative has shifted its double bond, ruining your isomeric purity.

In cyclopentenyl benzenes, the driving force for isomerization is the establishment of conjugation between the alkene and the aromatic ring. The thermodynamic sink is almost always 1-phenylcyclopentene (endocyclic, conjugated). If you are synthesizing or manipulating 3-phenylcyclopentene (allyl-benzene type) or an exocyclic isomer, you are fighting thermodynamics.

This guide provides protocols to lock the double bond in place during synthesis (dehydration) and catalysis (cross-coupling).

Module 1: Diagnostic & Mechanistic Logic

Before applying a fix, confirm the mechanism of failure. Isomerization is rarely random; it is driven by specific catalytic pathways.

The Isomerization Landscape

The migration of the double bond follows two primary pathways:

  • Acid-Catalyzed (Carbocationic): Occurs during dehydration or workup. Protons generate a carbocation, allowing the double bond to "slide" to the most substituted, conjugated position.

  • Metal-Catalyzed (Hydride Insertion): Occurs during Pd/Ru catalysis. A metal-hydride species inserts into the alkene and eliminates in a different position ("Chain Walking").

Pathway Visualization

The following diagram illustrates the divergence between Kinetic Control (desired for non-conjugated targets) and Thermodynamic Drift (the common failure mode).

IsomerizationPathways Alcohol 1-Phenylcyclopentanol (Precursor) Carbocation Carbocation Intermediate Alcohol->Carbocation Acid (H+) Heat Burgess Sulfamate Ester (Syn-Elimination) Alcohol->Burgess Burgess Reagent 25°C Iso_Conj 1-Phenylcyclopentene (Thermodynamic Sink) Carbocation->Iso_Conj Hyperconjugation Drive Iso_Deconj 3-Phenylcyclopentene (Kinetic Target) Burgess->Iso_Deconj Cis-Elimination No C+ Formation Iso_Deconj->Iso_Conj Trace Acid or Pd-H Catalyst

Figure 1: Mechanistic divergence. Acidic pathways favor the thermodynamic product (black), while concerted pathways (green) preserve kinetic regiochemistry.

Module 2: Troubleshooting Synthesis (Dehydration)

Issue: You are dehydrating 1-phenylcyclopentanol and obtaining the conjugated 1-phenylcyclopentene instead of the desired isomer.

The Root Cause

Standard acid-catalyzed dehydration (e.g.,


, 

-TsOH) proceeds via an E1 mechanism involving a carbocation. The cation lifetime allows rotation and proton loss from the position that yields the most stable alkene (Zaitsev rule + Conjugation).
The Solution: The Burgess Protocol

To prevent isomerization, you must avoid the carbocation. Use the Burgess Reagent (methyl


-(triethylammoniumsulfonyl)carbamate), which facilitates an E2-like syn-elimination via an intramolecular sulfamate mechanism [1].
Protocol: Kinetic Dehydration

Target: Preventing shift to conjugated system.

ParameterSpecificationRationale
Reagent Burgess Reagent (1.2 - 2.0 equiv)Forms internal salt; avoids free protons.
Solvent Benzene or Toluene (Anhydrous)Non-polar solvents stabilize the transition state.
Temperature 50°C - Reflux (Start at 25°C)Lower temps favor kinetic control.
Atmosphere

or Ar
Moisture hydrolyzes the reagent.

Step-by-Step:

  • Dissolve 1-phenylcyclopentanol (1.0 equiv) in anhydrous toluene (0.1 M).

  • Add Burgess reagent (1.5 equiv) in one portion under inert gas.

  • Stir at room temperature for 1 hour. If TLC shows starting material, warm to 50°C.

  • Critical: Filter through a short plug of neutral alumina or silica immediately upon completion. Do not perform an acidic aqueous workup.

Expert Insight: If the Burgess reagent is too expensive or unavailable, Martin Sulfurane is a viable alternative for dehydration without cation migration [2].

Module 3: Troubleshooting Catalysis (Cross-Coupling)

Issue: During Heck or Suzuki coupling on a cyclopentenyl halide, the double bond migrates around the ring.

The Root Cause: Chain Walking

Palladium catalysts form Pd-Hydride (


) species during the catalytic cycle (specifically after 

-hydride elimination). This

can re-insert into the alkene in the opposite regiochemistry, effectively moving the double bond along the carbon skeleton until it hits the thermodynamic sink (conjugated position) [3].
The Solution: Suppressing -Hydride Elimination

You must make


-hydride elimination slower or less favorable than the reductive elimination step.
Protocol: Isomerization-Free Cross-Coupling
ComponentRecommendationMechanism of Action
Ligand dppf or dppe (Bidentate)Large bite angle accelerates reductive elimination, outpacing hydride formation.
Base

or

Silver acts as a halide scavenger and prevents Pd-H formation pathways.
Solvent DMF or DMSOPolar aprotic solvents can stabilize specific Pd intermediates.
Additive Benzoquinone (10 mol%)Oxidizes transient Pd-H species, removing the isomerization catalyst [4].

Workflow Logic:

  • Avoid Monodentate Phosphines: Ligands like

    
     dissociate easily, opening coordination sites for 
    
    
    
    -hydride elimination. Use bidentate ligands (e.g.,
    
    
    ).
  • The "Silver Effect": In Heck reactions, replace standard bases (

    
    ) with Silver Carbonate (
    
    
    
    ). This forces a cationic Pd pathway that is often faster and less prone to reversibility (and thus isomerization).

PdChainWalking Start Pd-Alkyl Complex (Post-Insertion) BetaElim Beta-Hydride Elimination Start->BetaElim Slow w/ Bidentate Ligands ReducElim Reductive Elimination (Desired Product) Start->ReducElim Fast w/ Ag Salts PdH_Alkene H-Pd-Alkene Complex BetaElim->PdH_Alkene ReInsert Migratory Insertion (Wrong Direction) PdH_Alkene->ReInsert Chain Walking Isomerized Isomerized Product (Chain Walked) ReInsert->Isomerized

Figure 2: The "Chain Walking" mechanism. Accelerating Reductive Elimination (Green path) is key to preventing isomerization (Red path).

FAQ: Common Experimental Pitfalls

Q: I successfully synthesized the non-conjugated isomer, but it isomerized in the NMR tube. Why? A:


 is naturally acidic (forming DCl/HCl upon exposure to light/air). This trace acid is sufficient to catalyze isomerization to the conjugated 1-phenylcyclopentene.
  • Fix: Filter

    
     through basic alumina before use, or add a solid grain of 
    
    
    
    directly to the NMR tube.

Q: Can I separate the isomers if I get a mixture? A: Difficult but possible. 1-phenylcyclopentene (conjugated) and 3-phenylcyclopentene (allyl) have different polarities.

  • Technique: Use Silver Nitrate (

    
    ) impregnated silica gel . The silver ions coordinate differently to the accessible 
    
    
    
    -electrons of the allyl system versus the sterically crowded conjugated system, enhancing separation resolution.

Q: Does temperature really matter that much? A: Yes. Isomerization is an activation-energy-dependent process.

  • Rule of Thumb: Every 10°C increase doubles the rate of isomerization. Keep reactions involving non-conjugated cyclopentenyl benzenes below 40°C whenever possible.

References

  • Burgess Reagent Mechanism: Atkins, G. M., & Burgess, E. M. (1968).[1][2] The reactions of an N-sulfonylamine inner salt. Journal of the American Chemical Society, 90(17), 4744–4745. Link

  • Martin Sulfurane Dehydration: Arhart, R. J., & Martin, J. C. (1972). Sulfuranes. VI. Reactions of the dialkoxydiarylsulfurane. Journal of the American Chemical Society, 94(14), 5003-5010. Link

  • Pd-Catalyzed Isomerization (Chain Walking): Vilar, R., et al. (2004). Mechanisms of Palladium-Catalyzed Isomerization of Alkenes. Chemical Reviews, 104(10), 5003–5010. Link

  • Prevention with Benzoquinone: Hong, S. H., & Grubbs, R. H. (2006). Prevention of Undesirable Isomerization during Olefin Metathesis. Journal of the American Chemical Society, 128(11), 3508–3509. Link

Sources

Purification methods for 1-(3-methylphenyl)cyclopentene oil

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 1-(3-methylphenyl)cyclopentene

Case ID: #PUR-MPC-001 Compound: 1-(3-methylphenyl)cyclopentene (m-Tolylcyclopentene) Classification: Styrene Derivative / Cyclic Alkene Physical State: Viscous Oil (typically colorless to pale yellow)

Executive Summary

This guide addresses the specific purification challenges of 1-(3-methylphenyl)cyclopentene . As a styrene derivative, this molecule presents three primary stability and purity challenges:

  • Isomerization: The double bond can migrate out of conjugation (to the 3- or 4-position) or to an exocyclic position during synthesis.

  • Polymerization: The electron-rich styrenyl double bond is prone to acid-catalyzed or radical-initiated polymerization.

  • Oxidation: Benzylic positions are susceptible to air oxidation, leading to yellowing and peroxide formation.

Module 1: Isomer Separation (The "Hidden" Impurity)

User Issue: "My NMR shows small multiplets upfield from the vinyl proton, but the spot on TLC looks single."

Diagnosis: You likely have regioisomers (double bond migration). Standard silica gel often fails to separate these because the polarity difference between the conjugated 1-ene and the non-conjugated 3-ene is negligible.

Solution: Argentation Chromatography (AgNO₃-Impregnated Silica) Silver ions (


) form reversible 

-complexes with alkenes. The stability of this complex depends on the steric accessibility and electron density of the double bond, allowing for the separation of isomers that are otherwise inseparable.
Protocol: Preparation of 10% AgNO₃ Silica Gel

Note: Perform in low light; silver salts are photosensitive.

  • Dissolve: Dissolve 10 g of Silver Nitrate (

    
    ) in 100 mL of Acetonitrile (or Methanol).
    
  • Slurry: Add 90 g of high-quality Flash Silica Gel (230-400 mesh) to the solution. Stir vigorously to create a uniform slurry.

  • Evaporate: Use a Rotary Evaporator (shielded from light with foil) to remove the solvent.

    • Critical Step: Do not over-dry to a "dust." Stop when the silica flows freely but retains a slight "heaviness."

  • Activate: Dry in a vacuum oven at 60°C for 4 hours. Store in an amber jar wrapped in foil.

Running the Column:
  • Mobile Phase: Hexanes / Toluene gradient (Avoid polar solvents like EtOAc initially, as they strip the silver).

  • Loading: Load the oil as a concentrated solution in Hexanes.

  • Elution Order: The non-conjugated isomers (sterically less hindered or less electron-rich) usually elute first. The desired conjugated 1-(3-methylphenyl)cyclopentene binds tighter to Ag and elutes second.

Module 2: Vacuum Distillation (Bulk Purification)

User Issue: "The oil turns into a gummy solid during distillation."

Diagnosis: Thermal polymerization. The compound is reacting with itself due to heat stress.

Solution: Inhibited High-Vacuum Distillation You must lower the boiling point using high vacuum and chemically inhibit radical formation.

Operational Parameters:

Parameter Recommendation Reason
Vacuum Pressure < 1.0 mmHg (High Vac) Reduces boiling point to < 100°C to prevent degradation.
Bath Temperature Max 130°C Exceeding this risks thermal rearrangement.
Inhibitor BHT or TBC (0.1% w/w) Scavenges free radicals to stop polymerization chains.

| Apparatus | Short-path Distillation | Minimizes residence time of the hot vapor. |

Step-by-Step Guide:

  • Add 2,6-di-tert-butyl-4-methylphenol (BHT ) directly to the crude oil flask (approx. 10 mg per 10 g of oil).

  • Purge the system with Nitrogen (

    
    ) before applying vacuum.
    
  • Slowly ramp the vacuum. Volatile impurities (solvents, starting material 3-bromotoluene) will distill first.

  • Collect the main fraction. If the oil in the pot starts becoming viscous, stop immediately .

Module 3: Chemical Scavenging (Metal Removal)

User Issue: "The oil is dark brown/black even after a column."

Diagnosis: Residual metal catalyst.[1][2][3] If synthesized via Suzuki/Heck coupling (Pd) or Grignard (Mg salts), trace metals can cause discoloration and catalyze decomposition.

Solution: Thiol-Modified Silica Scavenging Standard filtration through Celite is insufficient for homogeneous Pd catalysts.

Protocol:

  • Dissolve the oil in THF or Ethyl Acetate (10 mL solvent per 1 g oil).

  • Add Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) at a ratio of 50 mg scavenger per 1 g of product.

  • Stir gently at 40°C for 2 hours.

  • Filter through a 0.45

    
     PTFE filter.
    
  • Concentrate.[4][5][6] The filtrate should be significantly lighter in color.

Visualizing the Workflow

Decision Tree: Purification Strategy

Use this logic flow to determine the correct method for your current purity level.

PurificationStrategy Start Crude 1-(3-methylphenyl)cyclopentene CheckColor Check Color (Dark/Black?) Start->CheckColor CheckTLC Check TLC/NMR (Isomers present?) Distillation High Vacuum Distillation (+ BHT Inhibitor) CheckTLC->Distillation No (Mainly solvent/polymer) AgColumn AgNO3-Silica Chromatography (Separates Isomers) CheckTLC->AgColumn Yes (Isomers detected) CheckColor->CheckTLC No (Amber/Yellow) Scavenger Thiol-Silica Scavenging (Removes Pd/Metals) CheckColor->Scavenger Yes (Metal residues) Final Pure Oil (Store under Argon, -20°C) Distillation->Final AgColumn->Final Scavenger->CheckTLC

Caption: Logical workflow for selecting the appropriate purification method based on impurity profile.

Module 4: Troubleshooting & FAQs

Q: Why does my product smell like camphor/mint? A: You likely have unreacted starting material (Cyclopentanone) or the intermediate Alcohol .

  • Fix: These are much more polar than the alkene. A short silica plug (10% EtOAc/Hexane) will retain the ketone/alcohol while the alkene elutes.

Q: Can I use Alumina instead of Silica? A: Yes, Neutral Alumina (Activity Grade II-III) is actually preferred if your compound is acid-sensitive. Silica is slightly acidic and can trigger polymerization or isomerization in highly sensitive styrene derivatives.

Q: How do I store the purified oil? A:

  • Flush: Argon or Nitrogen headspace is mandatory.

  • Stabilize: If downstream applications allow, add 50-100 ppm BHT.

  • Temperature: Store at -20°C.

  • Container: Amber glass (UV protection).

References

  • Williams, C. M., & Mander, L. N. (2001). "Chromatography with Silver Nitrate."[4][7][8] Tetrahedron, 57(3), 425–447. (Foundational text on Ag-Silica mechanisms).

  • Nikolova-Damyanova, B. (2019).[8] "A Guide to the Practice of Analytical Silver Ion-TLC." AOCS Lipid Library. (Detailed protocol for silver impregnation).

  • Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis, 346(8), 889–900. (Protocols for metal scavenging).

  • BenchChem Technical Support. (2025). "Palladium Catalyst Removal from Reaction Mixtures." (Industrial troubleshooting for metal impurities).

Sources

Technical Support Center: Suzuki-Miyaura Homocoupling Mitigation

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Agent: Senior Application Scientist Ticket ID: SZK-HC-001 Subject: Elimination of Oxidative Homocoupling Impurities (


)
Overview: The "Prevention First" Reality

Welcome to the technical support interface. You are likely here because your HPLC trace shows a persistent impurity—the symmetrical biaryl (


) formed from your boronic acid.

Crucial Insight: Unlike unreacted starting materials, homocoupling byproducts are chemically inert biaryls. They often share similar polarity (


) and solubility profiles with your desired cross-coupled product (

). Consequently, downstream purification is exponentially more difficult than upstream prevention. You cannot easily scavenge a biaryl; you must stop it from forming.

This guide prioritizes Reaction Engineering to suppress the mechanistic pathways leading to homocoupling.

Module 1: Diagnostic & Mechanism
Q: Why is this happening? I thought Suzuki was robust.

A: Homocoupling is not a random error; it is a symptom of specific catalytic deviations. It occurs primarily through two pathways:[1]

  • Oxidative Homocoupling (Oxygen-Driven): Dissolved oxygen re-oxidizes Pd(0) to a peroxo-Pd(II) species, which consumes two equivalents of boronic acid.

  • Disproportionation (Stoichiometry-Driven): High local concentrations of boronic acid relative to the halide facilitate transmetallation of a second boronic acid before reductive elimination can occur.

The "Oxygen Shunt" Mechanism The diagram below illustrates how oxygen hijacks the catalytic cycle.

SuzukiHomocoupling cluster_legend Pathway Legend Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar1-Pd-X) Pd0->OxAdd Ar1-X Peroxo Peroxo-Pd(II) Species Pd0->Peroxo Oxidation TransMet Transmetallation (Ar1-Pd-Ar2) OxAdd->TransMet Ar2-B(OH)2 Base Product Cross-Product (Ar1-Ar2) TransMet->Product Reductive Elimination Product->Pd0 Oxygen O2 (Dissolved) Oxygen->Peroxo HomoProduct Homocoupling (Ar2-Ar2) Peroxo->HomoProduct 2x Ar2-B(OH)2 HomoProduct->Pd0 Regeneration key1 Green: Desired Cycle key2 Red: Oxygen Shunt (Homocoupling)

Caption: Figure 1. The "Oxygen Shunt" diverts Pd(0) into an oxidative cycle that consumes boronic acid to create homodimers.

Module 2: Prevention Protocols (Upstream)
Q: I sparged my solvent with Argon. Is that enough?

A: For sensitive reactions, no . Sparging (bubbling gas) removes bulk oxygen but often leaves trace dissolved


 sufficient to drive homocoupling, especially in ethereal solvents (THF, Dioxane).

Protocol 1: Freeze-Pump-Thaw (The Gold Standard) Use this when homocoupling >5% by HPLC.

  • Seal: Place solvent/reagents in a Schlenk flask or heavy-walled microwave vial. Seal tight.

  • Freeze: Submerge the flask in liquid nitrogen (

    
    ) until the solvent is completely solid.
    
  • Pump: Open the flask to high vacuum (0.1–1.0 mmHg) for 5–10 minutes. Solvent cannot evaporate while frozen.

  • Thaw: Close the vacuum line. Remove flask from

    
     and thaw in a warm water bath. Gas bubbles will evolve rapidly.
    
  • Repeat: Perform cycles 1–4 at least three times .

  • Backfill: Backfill with high-purity Argon/Nitrogen.

Q: My boronic acid is precious. How do I stop it from reacting with itself?

A: Use Kinetic Control . If the boronic acid concentration is high, the rate of homocoupling (second-order with respect to [B]) increases drastically.

Protocol 2: Syringe Pump Addition (Slow Addition) Simulates "Infinite Dilution" of the nucleophile.

ParameterSettingRationale
Setup Boronic acid in syringe; Halide/Catalyst/Base in flask.Keeps [Boronic Acid] effectively zero in the bulk solution.
Rate 1.0 – 2.0 equivalents over 1–2 hours.Ensures immediate consumption by the Pd-Halide species (Cross-coupling) rather than finding another Pd-Boron species (Homocoupling).
Temperature Maintain reflux during addition.Fast transmetallation is required to clear the boronic acid as it enters.
Q: Does the catalyst choice matter?

A: Yes. Avoid Pd(II) precatalysts (like


 or 

) if possible.
  • Reasoning: Pd(II) must be reduced to Pd(0) to start the cycle. This reduction often happens oxidatively by consuming 2 equivalents of boronic acid, generating an initial burst of homocoupling before the reaction even starts [1].

  • Solution: Use a Pd(0) source (

    
    ) or add a "sacrificial" reductant like Potassium Formate  (5 mol%) to reduce the Pd(II) without consuming your boronic acid [2].
    
Module 3: Reaction Engineering (Midstream)
Q: Can I change the base to fix this?

A: Absolutely. The base activates the boronic acid.[2] If activation is too aggressive, homocoupling spikes.

Base TypeExampleHomocoupling RiskRecommendation
Carbonates

ModerateStandard choice. Good balance.
Phosphates

HighOften increases homocoupling due to higher solubility/basicity in organic phases.
Fluorides

Low Best for suppression. Anhydrous conditions prevent the formation of hydroxo-borates which are prone to oxidation.
Hydroxides

Very HighAggressive activation; promotes rapid oxidative coupling if any

is present.

Advanced Tip: Switch to Anhydrous Conditions . Use a boronic ester (Pinacol) +


 (2-3 equiv) + Dry Dioxane. Without water, the mechanism for oxidative homocoupling is significantly hampered compared to aqueous/organic biphasic systems [3].
Module 4: Purification (Downstream)
Q: The damage is done. I have 10% homocoupling. How do I purify?

A: Standard silica chromatography often fails because the biaryl (


) and product (

) are both non-polar aromatics.

Technique 1: Oxidative Workup (Scavenging Excess Reagent) Note: This removes unreacted boronic acid, which clears the baseline, but does not remove the homocoupled dimer.

  • Cool reaction to RT.

  • Add 5 drops of

    
     (or excess pinacol).
    
  • Stir 15 mins. This converts residual boronic acid to the corresponding phenol.[3]

  • Wash with

    
    . The phenol is deprotonated and moves to the aqueous layer.
    

Technique 2: Ag-Impregnated Silica (The "Pi-Stacking" Trick) If your cross-product and homocoupling byproduct have different degrees of unsaturation or significantly different electronic surfaces, Silver Nitrate silica can separate them.

  • Preparation: Mix Silica Gel with a solution of

    
     (10% w/w) in acetonitrile. Rotovap to dryness (protect from light).
    
  • Mechanism:

    
     coordinates to 
    
    
    
    -systems. The compound with the more accessible/electron-rich
    
    
    -system will be retained longer.

Technique 3: Recrystallization Solvent Switch Homocoupled byproducts (symmetric) often have much higher melting points and lower solubility than cross-products (asymmetric).

  • Try: Dissolve crude in hot Hexanes/Heptane. The symmetric dimer may precipitate out upon cooling, leaving the desired product in the mother liquor.

Summary Checklist
References
  • Adamo, M. F., et al. (2006). "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base." Journal of the American Chemical Society, 128(21), 6829–6836. Link

  • Miller, W. D., et al. (2007).[1][5] "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction." Organic Process Research & Development, 11(3), 359–364.[5] Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43(1), 412-443. Link

Sources

Controlling regioselectivity in aryl cyclopentene synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Regioselective Aryl Cyclopentene Synthesis

Topic: Controlling Regioselectivity in Aryl Cyclopentene Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

User Guide Overview

Regiocontrol in aryl cyclopentene synthesis is a notorious bottleneck in medicinal chemistry. The symmetry of the cyclopentene ring and the lability of the double bond often lead to inseparable mixtures of regioisomers (1-aryl, 3-aryl, and 4-aryl).

This guide abandons the "trial-and-error" approach. Instead, we define a Target-Oriented Strategy where your desired regioisomer dictates the synthetic methodology. We categorize solutions into three distinct modules:

  • The 1-Aryl Interface: Cross-coupling (Suzuki-Miyaura).[1][2]

  • The 3-Aryl Interface: Migratory Insertion (Heck).

  • The 4-Aryl Interface: Desymmetrization (Heck-Matsuda).

Decision Matrix: Select Your Route

Before starting, identify your target scaffold and follow the corresponding path.

RegioSelectivity Start Target Scaffold Selection Target1 1-Arylcyclopentene (Vinyl Arylation) Start->Target1 Target3 3-Arylcyclopentene (Allylic Arylation) Start->Target3 Target4 4-Arylcyclopentene (Distal Arylation) Start->Target4 Method1 Suzuki-Miyaura Coupling (Requires 1-OTf/Hal-cyclopentene) Target1->Method1 Prevents Migration Method3 Heck Reaction (Neutral Pathway controls Syn-Elimination) Target3->Method3 Exploits Kinetics Method4 Heck-Matsuda Desymmetrization (Requires 3-Cyclopentenol) Target4->Method4 Directing Group

Figure 1: Strategic decision tree for selecting the synthetic route based on the desired aryl position.

Module 1: The 1-Aryl Scaffold (Suzuki-Miyaura Strategy)

The Problem: Attempting to synthesize 1-arylcyclopentenes via the Heck reaction often fails. The palladium hydride intermediate formed after insertion cannot undergo syn-elimination back to the 1-position easily without isomerizing to the thermodynamically stable conjugated product, often yielding mixtures of 1- and 3-aryl isomers.

The Solution: Decouple the C-C bond formation from the double bond placement. Use a Suzuki-Miyaura coupling on a pre-functionalized vinyl triflate.

Protocol: Synthesis of 1-Arylcyclopentene
  • Step 1: Enol Triflate Formation

    • Cool a solution of cyclopentanone (1.0 equiv) and 2,6-di-tert-butyl-4-methylpyridine (1.1 equiv) in DCM to 0°C.

    • Add triflic anhydride (1.1 equiv) dropwise.

    • Stir at RT for 4 hours. Quench with NaHCO₃. Isolate 1-cyclopentenyl triflate.

  • Step 2: Suzuki Coupling

    • Reagents: 1-cyclopentenyl triflate (1.0 equiv), Arylboronic acid (1.5 equiv), K₂CO₃ (3.0 equiv).

    • Catalyst: Pd(PPh₃)₄ (5 mol%).

    • Solvent: DME/H₂O (3:1).

    • Conditions: Heat to 80°C for 4-6 hours under Argon.

    • Purification: Silica gel chromatography (Hexanes/EtOAc).

Why this works: The oxidative addition occurs at the C1 position. Transmetalation and reductive elimination are faster than beta-hydride elimination, locking the aryl group at C1 without migration.

Module 2: The 3-Aryl Scaffold (The Heck Kinetic Trap)

The Problem: Users often expect the Heck reaction to yield the 1-aryl product (conjugated). However, in cyclic systems like cyclopentene, the "Syn-Elimination Constraint" forces the formation of the 3-aryl (allylic) product.

The Mechanism:

  • Syn-Insertion: The Aryl-Pd species adds across the double bond.

  • ** conformational Lock:** The Pd and the H on the adjacent carbon (C2) are trans to each other. Elimination cannot occur here.

  • Beta-Hydride Elimination: The only available syn-hydrogen is at C3. Palladium eliminates here, creating the double bond at C1-C2 and leaving the aryl group at C3.

Protocol: Selective 3-Arylcyclopentene Synthesis
  • Reagents: Cyclopentene (5.0 equiv, excess is crucial), Aryl Iodide (1.0 equiv), Ag₂CO₃ (1.1 equiv).

  • Catalyst: Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%).

  • Solvent: DMF (0.2 M).

  • Conditions: 80°C, 12 hours.

  • Key Insight: The use of Silver Carbonate (Ag₂CO₃) acts as a halide scavenger. This promotes the cationic pathway, which accelerates the reaction but, more importantly, prevents the re-insertion of Pd-H that leads to double bond isomerization.

Module 3: The 4-Aryl Scaffold (Heck-Matsuda Desymmetrization)

The Problem: Direct arylation at the 4-position is impossible via standard Heck or Suzuki methods due to lack of functional handles.

The Solution: Use 3-cyclopentenol as a substrate. The hydroxyl group acts as a directing group (via coordination to Pd) and a stereocontrol element. This is known as the Heck-Matsuda Reaction .

Protocol: 4-Arylcyclopentenol Synthesis
  • Substrate: 3-Cyclopentenol (1.0 equiv).

  • Coupling Partner: Aryl Diazonium Tetrafluoroborate (1.2 equiv). Note: Diazonium salts are more reactive than halides and allow milder conditions.

  • Catalyst: Pd₂(dba)₃ (2.5 mol%).

  • Ligand: PyOx (Pyridine-Oxazoline) ligand (5 mol%) for enantioselectivity, or simple PPh₃ for racemic.

  • Solvent: MeOH or THF.

  • Conditions: 40°C, 1-2 hours.

  • Result: High yield of 4-aryl-cyclopent-1-en-1-ol. The hydroxyl group can be removed (deoxygenation) if the bare scaffold is needed.

Troubleshooting & FAQs

Q1: My Heck reaction (Module 2) is giving a mixture of 1-aryl and 3-aryl products. How do I fix this?

  • Diagnosis: Double bond migration (isomerization) is occurring after the initial product formation.

  • Fix: Add Ag₂CO₃ or TlOAc (Thallium acetate - toxic, use with caution). These additives strip the halide from the Palladium, preventing the formation of the H-Pd-X species responsible for re-inserting into the double bond and moving it.

  • Alternative: Reduce reaction time. The 3-aryl product is the kinetic product. The 1-aryl product is the thermodynamic product. Stop the reaction early.

Q2: I need to synthesize a cyclopentenone ring with specific aryl regiochemistry. Can I use these methods?

  • Answer: No. For de novo ring construction, use the Silicon-Directed Nazarov Cyclization .

  • Protocol Insight: Use a divinyl ketone substrate with a Trimethylsilyl (TMS) group at the position where you don't want the double bond. The TMS group stabilizes the beta-carbocation (beta-effect) and directs the double bond formation away from itself.

Q3: Why is the yield low in the Suzuki coupling (Module 1)?

  • Diagnosis: Enol triflates are unstable and prone to hydrolysis.

  • Fix:

    • Ensure reagents are strictly anhydrous.

    • Use vinyl phosphates instead of triflates if stability is a major issue; they are more robust.

    • Switch to a "fast" catalyst system like Pd(dppf)Cl₂ or XPhos Pd G2 to outcompete decomposition.

Quantitative Comparison of Methods

MethodTarget RegioisomerPrimary MechanismCritical Control Factor
Suzuki-Miyaura 1-Aryl Cross-CouplingStability of enol triflate intermediate.
Standard Heck 3-Aryl Migratory InsertionSyn-elimination constraint; preventing isomerization.
Heck-Matsuda 4-Aryl Directed InsertionHydroxyl directing group on 3-cyclopentenol.
Nazarov Ring Formation ElectrocyclizationSilicon substituent (beta-effect) for regiocontrol.

References

  • Regioselectivity in the Heck Reaction : Cabri, W., & Candiani, I. (1995). Recent Developments and New Perspectives in the Heck Reaction. Accounts of Chemical Research. Link

  • Heck-Matsuda Desymmetrization : Correia, C. R. D., et al. (2014). Stereoselective Synthesis of Aryl Cyclopentene Scaffolds by Heck-Matsuda Desymmetrization of 3-Cyclopentenol.[3] PubMed. Link

  • Suzuki Coupling on Cyclic Enol Triflates : Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Silicon-Directed Nazarov Cyclization : Denmark, S. E., & Jones, T. K. (1982). Silicon-Directed Nazarov Cyclization. Journal of the American Chemical Society. Link

  • Controlling Double Bond Migration : Ripa, L., & Hallberg, A. (1996). Controlled Double-Bond Migration in Palladium-Catalyzed Intramolecular Arylation of Enamidines. Journal of Organic Chemistry. Link

Sources

Technical Support Guide: Stability & Storage of 1-(Cyclopent-1-en-1-yl)-3-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Product Overview & Chemical Nature[1][2][3]

1-(Cyclopent-1-en-1-yl)-3-methylbenzene is a conjugated aryl-cycloalkene. Structurally, it consists of a meta-tolyl (3-methylphenyl) group attached to the C1 position of a cyclopentene ring. This conjugation between the aromatic ring and the alkene double bond defines its stability profile.

  • Chemical Class: Styrene derivative / Cyclic vinyl arene.

  • Physical State: Colorless to pale yellow liquid (at room temperature).[1]

  • Primary Reactivity:

    • Oxidation: The allylic positions (C3/C5 of the cyclopentene ring) and the benzylic methyl group are susceptible to auto-oxidation. The double bond itself is prone to epoxidation by atmospheric oxygen.

    • Polymerization: Like styrene, this molecule can undergo radical polymerization, initiated by heat, light, or peroxides formed via auto-oxidation.

    • Isomerization: Acidic conditions can catalyze the migration of the double bond, although the 1-aryl position is thermodynamically favored due to conjugation.

Core Stability Profile

The following table summarizes the critical stability parameters. This data is derived from the reactivity profiles of 1-arylcyclopentenes and styrene derivatives.

ParameterSpecification / RecommendationTechnical Rationale
Storage Temperature -20°C (± 5°C) Low temperature significantly retards the kinetics of auto-oxidation and spontaneous polymerization [1].
Atmosphere Inert (Argon or Nitrogen) Oxygen is the primary degradation trigger. Argon is preferred as it is heavier than air and forms a better blanket over the liquid surface.
Light Sensitivity Protect from Light UV light can excite the conjugated

-system, initiating radical formation and photo-dimerization [2].
Stabilizer BHT (200-500 ppm) Butylated hydroxytoluene (BHT) acts as a radical scavenger, preventing the propagation step of polymerization chains.
Shelf Life 6-12 Months If stored neat, dark, and frozen under Argon. Solutions (e.g., in DMSO/CDCl3) degrade within days/weeks.

Troubleshooting Guide (Q&A)

This section addresses common observations reported by researchers handling this compound.

Q1: The liquid has turned from colorless to bright yellow/orange. Is it still usable?

Diagnosis: Oxidation/Oligomerization. The yellow color typically indicates the formation of conjugated oligomers or oxidation products (such as ketones or peroxides) which act as chromophores.

  • Action: Check purity via GC-MS or TLC.

    • If purity is >95%: The color is likely due to trace impurities. You can use it for robust reactions (e.g., hydrogenations), but purify for sensitive catalysis.

    • If purity is <95%: Purify immediately. The impurities can act as radical initiators, accelerating further degradation.

Q2: I see a white, gummy precipitate at the bottom of the vial.

Diagnosis: Polymerization. The compound has begun to polymerize, likely due to improper storage (heat/light) or lack of stabilizer.

  • Action: Filtration may remove the polymer, but the remaining liquid likely contains soluble oligomers.

  • Recommendation: Distillation (Kugelrohr or short-path) is the only way to recover monomeric material reliably.

Q3: Can I store this compound in solution (e.g., CDCl3 for NMR)?

Diagnosis: Solvent-Induced Degradation.

  • Chloroform (CDCl3): Often acidic due to photolysis (forming HCl). Acid traces catalyze double bond migration (isomerization) and dimerization.

  • DMSO/Methanol: Not recommended for long-term storage.

  • Recommendation: Always store neat (undiluted). If a stock solution is required, use anhydrous Benzene-d6 or Toluene-d8 and store at -20°C for no more than 1 week.

Experimental Protocols

Protocol A: Rapid Purification (Silica Plug)

Use this method to remove oxidation products and stabilizers (BHT) before sensitive catalytic steps.

  • Prepare: A small glass pipette or fritted funnel with 2-3 cm of Silica Gel (230-400 mesh).

  • Equilibrate: Flush with 100% Hexanes (or Pentane).

  • Load: Dilute the sample 1:1 with Hexanes and load onto the silica.

  • Elute: Wash with 3-5 column volumes of Hexanes. The non-polar alkene will elute rapidly. Yellow oxidation products and polar stabilizers will remain on the silica.

  • Concentrate: Evaporate solvent under reduced pressure (keep bath <30°C to prevent thermal polymerization).

Protocol B: Peroxide Test

Mandatory check if the bottle has been opened for >3 months.

  • Dissolve: 10 mg of sample in 1 mL of solvent (DCM or Ether).

  • Add: 1 drop of saturated aqueous Potassium Iodide (KI) solution.

  • Observe:

    • Colorless: No peroxides.

    • Yellow/Brown: Iodine released = Peroxides present. Do not distill without reducing first (risk of explosion).

Visualizations

Figure 1: Degradation Pathways

This diagram illustrates the two primary failure modes: Oxidative cleavage and Radical polymerization.

DegradationPathways Compound 1-(Cyclopent-1-en-1-yl)-3-methylbenzene Peroxide Hydroperoxides (Explosion Hazard) Compound->Peroxide + O2 (Slow) Radical Radical Intermediate Compound->Radical Initiator (hv/Heat) Oxygen Oxygen (Air) Light UV Light / Heat Cleavage Oxidative Cleavage (Aldehydes/Ketones) Peroxide->Cleavage Degradation Peroxide->Radical Decomposition Polymer Polystyrene-like Oligomers (Gummy Precipitate) Radical->Polymer + Monomer (Propagation)

Caption: Figure 1.[2] Mechanistic pathways for oxidative degradation and radical polymerization of aryl-cyclopentenes.

Figure 2: Optimal Storage Workflow

Follow this decision tree to maximize shelf life.

StorageWorkflow Start Synthesis / Receipt Check Check Purity (GC/NMR) Start->Check Decision Purity > 98%? Check->Decision Purify Purify (Distillation/Silica) Decision->Purify No Stabilize Add BHT (Optional) Decision->Stabilize Yes Purify->Stabilize Pack Seal under Argon Stabilize->Pack Store Store at -20°C Pack->Store

Caption: Figure 2. Standard Operating Procedure (SOP) for long-term storage of labile styrene derivatives.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for purification and stability of styrene/alkene derivatives).

  • Smart, B. E., & Fukunaga, T. (1981). "Photoisomerization of 1-arylcyclopentenes". Journal of the American Chemical Society.[2] (Mechanistic insight into light sensitivity of aryl-cycloalkenes).

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 136652, Benzene, 1-cyclopenten-1-yl-. Retrieved March 8, 2026. [Link]

Sources

Technical Support Guide: Recrystallization of Aryl Cyclopentene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of aryl cyclopentene derivatives. As a Senior Application Scientist, I understand that achieving high purity for these compounds is critical for successful downstream applications, from mechanistic studies to drug development. Recrystallization is a powerful and cost-effective purification technique, but its success hinges on a nuanced understanding of solvent-solute interactions.

This guide is designed to move beyond simple protocols, providing you with the causal reasoning behind experimental choices. It is structured as a series of frequently asked questions and a detailed troubleshooting guide to address the specific challenges you may encounter in the lab.

Part 1: Frequently Asked Questions - First Principles of Recrystallization

This section addresses fundamental questions regarding the theory and practice of recrystallization as it applies to aryl cyclopentene derivatives.

Q1: What is the primary goal of recrystallization, and how does it work?

The goal of recrystallization is to purify a solid compound by removing impurities.[1] The technique relies on the principle that most solids are more soluble in a hot solvent than in a cold one.[2][3] In an ideal scenario, the impure solid is dissolved in a minimum amount of a hot solvent to create a saturated solution.[4] As this solution cools slowly, the solubility of the desired compound decreases, and it crystallizes out of the solution.[5] The impurities, which are present in much smaller quantities, ideally remain dissolved in the cold solvent and are subsequently removed during filtration.[6]

Q2: How do I choose a suitable starting solvent for an aryl cyclopentene derivative?

The selection of an appropriate solvent is the most challenging and critical aspect of recrystallization.[2] The guiding principle is "like dissolves like," which means compounds with similar structural and polarity features tend to be soluble in one another.[1]

  • Assess Your Molecule's Polarity: Aryl cyclopentene derivatives possess a non-polar core (the aryl and cyclopentene rings). However, the overall polarity is dictated by the functional groups attached. A derivative with only hydrocarbon substituents will be quite non-polar, while one with hydroxyl (-OH) or carbonyl (C=O) groups will be significantly more polar.

  • Initial Solvent Screening: The ideal solvent should dissolve your compound when hot but not when cold.[4] You can test this on a small scale:

    • Place a few milligrams of your compound in a small test tube.

    • Add about 1 mL of a test solvent at room temperature. If it dissolves immediately, the solvent is too good and unsuitable for recrystallization.[7]

    • If it doesn't dissolve, gently heat the mixture. If the compound dissolves completely upon heating, the solvent is a good candidate.[7]

    • Allow the hot solution to cool to room temperature and then in an ice bath to see if crystals form.[8]

For non-polar aryl cyclopentene derivatives, start with non-polar solvents like hexanes, heptane, or toluene. For more polar derivatives, consider ethyl acetate, acetone, or ethanol.[7][9]

Q3: What are the essential characteristics of a good recrystallization solvent?

An ideal recrystallization solvent should meet several criteria:

  • Differential Solubility: It must dissolve the compound completely when hot (typically near the solvent's boiling point) and very poorly when cold.[10]

  • Impurity Solubility: It should either not dissolve the impurities at all (allowing for hot filtration) or dissolve them so well that they remain in the solution even when it's cold.[3]

  • Non-Reactive: The solvent must not react with the compound being purified.[10]

  • Volatility: It should be sufficiently volatile to be easily removed from the purified crystals after filtration.[2]

  • Boiling Point: The solvent's boiling point should be lower than the melting point of the compound to prevent "oiling out".[2][3]

Q4: When should I use a mixed solvent system?

A mixed solvent system, or solvent-pair, is an excellent strategy when no single solvent has the ideal solubility characteristics.[2] This situation often arises when your compound is highly soluble in one solvent (even when cold) and nearly insoluble in another (even when hot).[2][5]

The two solvents chosen must be completely miscible with each other.[2] Common pairs include ethanol-water, ethyl acetate-hexane, and toluene-heptane.[2][7] The general technique involves dissolving the compound in a minimum amount of the hot "good" solvent (in which it is more soluble) and then adding the hot "bad" solvent dropwise until the solution becomes cloudy (the point of saturation).[7][10] A few drops of the "good" solvent are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly.[7]

Part 2: Troubleshooting Guide - Common Problems & Solutions

This section provides direct answers to the most common issues encountered during the recrystallization of aryl cyclopentene derivatives.

Problem: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?

Causality: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[11] This is a common problem because the oil droplets are often impure and will solidify into an amorphous, impure solid if cooled further.[11][12] The primary causes are:

  • The melting point of your compound is lower than the boiling point of the solvent, causing it to melt before it dissolves.[3][13]

  • The solution is cooling too rapidly, causing the compound to come out of solution above its melting point.[12]

  • The compound is significantly impure, leading to a large melting point depression.[13]

Solutions:

  • Reheat and Dilute: Heat the solution until the oil completely redissolves. Add a small amount of additional hot solvent (the "good" solvent if using a mixed pair) to decrease the saturation point.[12]

  • Slow Down Cooling: Allow the flask to cool very slowly. You can insulate it with paper towels or leave it on a hot plate that has been turned off to cool gradually to room temperature before moving it to an ice bath.[13]

  • Vigorous Agitation: As the solution cools and the oil begins to reappear, stir or swirl the solution vigorously to break up the oil into tiny droplets, which may act as nuclei for crystal growth.[3][6]

  • Change Solvents: If the problem persists, the fundamental solvent-solute combination may be at fault. Recover your compound by evaporating the solvent and attempt the recrystallization with a different solvent or solvent-pair.[13]

Problem: The solution has cooled, but no crystals have formed. What should I do?

Causality: The absence of crystals in a cooled solution is usually due to one of two reasons:

  • Excess Solvent: This is the most common cause.[13] If too much solvent was added, the solution is not supersaturated upon cooling, and the compound remains dissolved.[1][8]

  • Supersaturation: Sometimes, a solution can become supersaturated without forming a precipitate because there are no nucleation sites for crystals to begin growing.[1][13]

Solutions:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the solvent line.[1][14] The microscopic scratches on the glass provide nucleation sites for crystal growth.[6]

    • Seeding: If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" provides a template for further crystallization.[14][15]

  • Reduce Solvent Volume: If induction techniques fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent (e.g., reduce the volume by 25-50%) to increase the concentration.[13][14] Then, allow the solution to cool again.

  • Use a Colder Bath: If cooling to 0°C in an ice-water bath is insufficient, you can try a salt-ice bath for lower temperatures, but be mindful of the solvent's freezing point.[13]

Problem: I recovered a very low yield of crystals. What went wrong?

Causality: A low yield indicates that a significant portion of your compound was lost during the process. Common culprits include:

  • Adding a large excess of solvent during the initial dissolution step.[1][8]

  • Premature crystallization during a hot gravity filtration step, resulting in product loss on the filter paper.

  • Not allowing the solution to cool for a sufficient amount of time or to a low enough temperature.[3]

  • Washing the collected crystals with too much cold solvent, or with solvent that was not adequately chilled.[1]

Solutions:

  • Optimize Solvent Volume: In subsequent attempts, be meticulous about adding the minimum amount of boiling solvent needed to just dissolve the solid.[1]

  • Pre-heat Filtration Apparatus: When performing a hot filtration, ensure the funnel and receiving flask are hot to prevent the product from crystallizing prematurely.[2]

  • Maximize Cooling Time: Allow ample time for crystallization to complete. Cooling in an ice bath for at least 20-30 minutes is often necessary.

  • Minimize Wash Volume: Wash the filtered crystals with a minimal amount of ice-cold solvent. The wash is only to remove the residual impurity-laden mother liquor, not to dissolve the crystals.[1]

Problem: My recrystallized product is still impure. Why?

Causality: While effective, recrystallization is not foolproof. Impurities can be retained for several reasons:

  • Rapid Crystallization: If crystals form too quickly, impurities can become trapped within the growing crystal lattice.[12] Slow, gradual cooling is key to forming pure crystals.[5]

  • Inappropriate Solvent Choice: The chosen solvent may not effectively differentiate between your compound and a major impurity, especially if they have very similar solubility profiles.

  • Solidified Oil: If the compound oiled out and then solidified, it likely retained a high concentration of impurities.[11]

Solutions:

  • Ensure Slow Cooling: If crystallization begins almost immediately upon removing the solution from heat, you may need to reheat it and add a small amount of extra solvent to ensure the solution is not oversaturated at high temperatures.[12] Then, allow it to cool more slowly.

  • Repeat the Recrystallization: A second recrystallization can often significantly improve purity.

  • Consider an Alternative Purification Method: If impurities persist, chromatography may be necessary to remove them before a final, successful recrystallization.[13]

Part 3: Experimental Protocols

These protocols provide a standardized workflow. Always perform these procedures in a well-ventilated fume hood.

Protocol 1: Single-Solvent Recrystallization

  • Solvent Selection: Choose an appropriate solvent based on preliminary small-scale tests (see FAQ Q2).

  • Dissolution: Place the crude aryl cyclopentene derivative in an Erlenmeyer flask. Add a boiling chip and the chosen solvent. Heat the mixture to boiling on a hot plate, adding the minimum amount of hot solvent in portions until the solid completely dissolves.[4]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[2]

  • Hot Gravity Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.[2]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[3]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away the mother liquor.[1]

  • Drying: Continue to draw air through the crystals on the filter to partially dry them. Then, transfer the crystals to a watch glass to air dry completely.

Protocol 2: Mixed-Solvent (Solvent-Pair) Recrystallization

  • Solvent Selection: Identify a miscible solvent pair: a "good" solvent that readily dissolves your compound and a "bad" solvent (anti-solvent) in which it is poorly soluble.[2]

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.[5]

  • Addition of Anti-solvent: While keeping the solution hot, add the "bad" solvent dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.[10]

  • Clarification: Add a few more drops of the hot "good" solvent until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Crystallization, Collection, and Drying: Follow steps 5-8 from the Single-Solvent Recrystallization protocol.

Part 4: Data & Visualization

Table 1: Properties of Common Recrystallization Solvents

This table summarizes key properties of solvents frequently used in the recrystallization of organic compounds. The dielectric constant is a measure of a solvent's polarity.

SolventBoiling Point (°C)Dielectric Constant (ε)Notes on Miscibility & Use
Water10080.1Highly polar. Good for polar compounds. Miscible with many polar organic solvents like ethanol and acetone.[2]
Methanol6532.7Polar protic solvent. Good for moderately polar compounds. Miscible with water and many organic solvents.
Ethanol7824.5Common choice for moderately polar compounds. Often used in a pair with water or hexanes.[2][5]
Acetone5621.0Polar aprotic solvent. Strong solvent, often dissolves compounds too well. Useful in pairs with water or hexanes.
Ethyl Acetate776.0Medium polarity. A versatile solvent, often used in a pair with hexanes.[7]
Dichloromethane (DCM)409.1Low boiling point can be problematic. Good for dissolving many organic compounds.
Toluene1112.4Non-polar aromatic solvent. Good for non-polar compounds. Higher boiling point can be useful.[9]
Hexanes/Heptane~69 / ~98~1.9 / ~1.9Very non-polar. Excellent for non-polar aryl cyclopentenes. Often used as the "bad" solvent with a more polar one.[7][9]

Data compiled from various sources.[2][16]

Diagram 1: Decision Workflow for Recrystallization Solvent Selection

This diagram outlines a systematic approach to finding a suitable solvent system for your aryl cyclopentene derivative.

Recrystallization_Workflow cluster_0 cluster_1 cluster_2 cluster_3 Start Start: Crude Aryl Cyclopentene Derivative Solvent_Screen Step 1: Small-Scale Solvent Screen (Polar & Non-Polar Solvents) Start->Solvent_Screen Decision_1 Is there a single solvent where compound is soluble hot & insoluble cold? Solvent_Screen->Decision_1 Single_Solvent SUCCESS: Use Single-Solvent Recrystallization Protocol Decision_1->Single_Solvent  Yes   Mixed_Solvent_Screen Step 2: Identify a Miscible Solvent-Pair (Good Solvent + Bad/Anti-Solvent) Decision_1->Mixed_Solvent_Screen No Perform_Mixed_Recryst Perform Mixed-Solvent Recrystallization Mixed_Solvent_Screen->Perform_Mixed_Recryst Decision_2 Did pure crystals form? Perform_Mixed_Recryst->Decision_2 Mixed_Success SUCCESS: Pure Compound Isolated Decision_2->Mixed_Success  Yes   Troubleshoot FAILURE: Consult Troubleshooting Guide (Oiling out, No Crystals, etc.) Decision_2->Troubleshoot No

Caption: A decision tree for selecting an effective recrystallization solvent system.

References

  • Crystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • [FREE] Describe two techniques that can be used to induce crystallization. (2023, August 15). Brainly. Retrieved from [Link]

  • Recrystallization, filtration and melting point. (n.d.). University of Texas at Dallas. Retrieved from [Link]

  • Guide for crystallization. (n.d.). Université de Sherbrooke. Retrieved from [Link]

  • Nichols, L. (2022, August 20). 3.5: Inducing Recrystallization. Chemistry LibreTexts. Retrieved from [Link]

  • Crystallisation Techniques. (2006, January 8). University of Washington, Department of Chemistry. Retrieved from [Link]

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  • Recrystallization. (n.d.). Wired Chemist. Retrieved from [Link]

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  • How to recrystallize an oily compound after column chromatography? (2022, September 8). ResearchGate. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization. (n.d.). Homi Bhabha Centre for Science Education. Retrieved from [Link]

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  • Solubility of C60 in a Variety of Solvents. (1993). Journal of the Chemical Society, Chemical Communications. Retrieved from [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. Retrieved from [Link]

  • An overview on Common Organic Solvents and their Toxicity. (n.d.). International Journal of Advanced Research. Retrieved from [Link]

  • Recrystallization with two solvents. (2019, December 18). Reddit. Retrieved from [Link]

  • Synthesis of Novel Cyclopentenone Derivatives and Crystal Structure Determination... (2010). Journal of the Serbian Chemical Society. Retrieved from [Link]

  • Recrystallization: Choosing Solvent & Inducing Crystallization. (2021, March 22). YouTube. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Structural Elucidation of 1-(Cyclopent-1-en-1-yl)-3-methylbenzene: A Multi-technique Approach

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and organic synthesis, the unambiguous determination of a molecule's structure is paramount. This guide provides an in-depth analysis of the 1H NMR spectrum of the novel compound 1-(Cyclopent-1-en-1-yl)-3-methylbenzene. Moving beyond a simple data report, we will dissect the predicted spectrum, explaining the causal factors behind the observed chemical shifts and coupling patterns. Furthermore, this guide will objectively compare the utility of 1H NMR with other powerful analytical techniques, including 13C NMR, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and 2D NMR (COSY, HSQC). By presenting supporting data and a logical workflow, we aim to equip researchers with the insights needed to select the most effective combination of techniques for structural elucidation of complex organic molecules.

The Central Role of 1H NMR in Structural Analysis

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy stands as a cornerstone technique in organic chemistry for its ability to provide a detailed "map" of the hydrogen atoms within a molecule. This non-destructive technique relies on the principle that atomic nuclei with a non-zero spin, such as ¹H, will align with an external magnetic field and can be excited by radiofrequency pulses. The specific frequency at which a proton resonates, its chemical shift (δ), is highly sensitive to its local electronic environment, offering a wealth of structural information.

Analysis of the Predicted 1H NMR Spectrum of 1-(Cyclopent-1-en-1-yl)-3-methylbenzene

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration Key Influencing Factors
Aromatic Protons (H-2, H-4, H-5, H-6) 6.9 - 7.2Multiplet4HElectron-donating methyl group and electron-withdrawing/conjugating cyclopentenyl group influence the precise shifts. Overlapping signals are expected.
Vinylic Proton (H-1') ~ 6.0 - 6.2Triplet of triplets (tt) or multiplet1HDeshielded by the double bond and the aromatic ring. Coupled to the allylic protons at C-2' and C-5'.
Allylic Protons (H-2') ~ 2.4 - 2.6Multiplet2HDeshielded by proximity to the double bond. Coupled to the vinylic proton and the protons at C-3'.
Allylic Protons (H-5') ~ 2.4 - 2.6Multiplet2HDeshielded by proximity to the double bond and the aromatic ring. Coupled to the vinylic proton and the protons at C-4'.
Methyl Protons (CH₃) ~ 2.3Singlet3HCharacteristic chemical shift for a methyl group attached to an aromatic ring.
Aliphatic Protons (H-3', H-4') ~ 1.9 - 2.1Multiplet4HShielded relative to the allylic protons. Complex coupling with neighboring protons.

Causality Behind the Predictions:

  • Aromatic Region: The protons on the benzene ring will exhibit complex splitting patterns due to ortho, meta, and para couplings. The methyl group is weakly electron-donating, which would typically shield the ortho and para protons, shifting them slightly upfield. Conversely, the cyclopentenyl group, with its double bond in conjugation with the aromatic ring, will exert a deshielding effect. The interplay of these electronic effects leads to a predicted chemical shift range of approximately 6.9-7.2 ppm for the four aromatic protons.

  • Vinylic Proton: The proton on the double bond of the cyclopentene ring (H-1') is expected to be significantly deshielded due to the sp² hybridization of the carbon and the anisotropic effect of the π-system. Its proximity to the deshielding cone of the aromatic ring will further shift it downfield, likely in the range of 6.0-6.2 ppm. The multiplicity will be complex, appearing as a multiplet or a triplet of triplets due to coupling with the four neighboring allylic protons.

  • Allylic Protons: The protons on the carbons adjacent to the double bond (C-2' and C-5') are termed allylic and are deshielded compared to typical aliphatic protons. Their chemical shift is anticipated to be around 2.4-2.6 ppm. These will appear as multiplets due to coupling with the vinylic proton and the adjacent aliphatic protons.

  • Methyl Protons: The three protons of the methyl group are chemically equivalent and are attached to the aromatic ring. They are expected to appear as a sharp singlet at approximately 2.3 ppm, a characteristic region for benzylic methyl groups.

  • Aliphatic Protons: The remaining four protons on the cyclopentene ring (at C-3' and C-4') are in a more shielded environment and are predicted to resonate upfield, around 1.9-2.1 ppm, as a complex multiplet.

The Power of Prediction and the Need for Confirmation

While predictive tools and analysis of structural analogs provide a strong starting point, experimental verification is crucial. The following sections explore how other analytical techniques complement 1H NMR to provide a comprehensive and unambiguous structural determination.

A Comparative Analysis of Analytical Techniques

Technique Information Provided for 1-(Cyclopent-1-en-1-yl)-3-methylbenzene Strengths Limitations
1H NMR Detailed information on the number, connectivity, and electronic environment of hydrogen atoms.High resolution, provides detailed structural information, non-destructive.Can have overlapping signals in complex molecules, requires interpretation of coupling patterns.
13C NMR Number of unique carbon environments, hybridization of carbon atoms (sp³, sp², sp).Complements 1H NMR, simpler spectra (usually proton-decoupled), broad chemical shift range reduces overlap.Lower sensitivity than 1H NMR, does not directly show C-H connectivity without specialized experiments.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern, providing information about the molecular formula and structural motifs.High sensitivity, provides molecular weight, fragmentation can reveal key structural features.Isomeric compounds can have similar mass spectra, does not provide detailed connectivity information.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast and simple, provides a "fingerprint" of the functional groups present.Provides limited information on the overall carbon skeleton, not all functional groups have strong, characteristic absorptions.
2D NMR (COSY, HSQC) Correlation between coupled protons (COSY) and direct C-H attachments (HSQC).Resolves signal overlap, definitively establishes proton-proton and proton-carbon connectivities.Requires more instrument time and more complex data interpretation.

In-depth Comparison and Experimental Protocols

13C NMR Spectroscopy: Unveiling the Carbon Skeleton

A proton-decoupled 13C NMR spectrum of 1-(Cyclopent-1-en-1-yl)-3-methylbenzene would provide a single peak for each unique carbon atom. This is invaluable for confirming the carbon framework of the molecule.

Predicted 13C NMR Chemical Shifts:

  • Aromatic & Vinylic Carbons: Expected in the range of 120-145 ppm. The carbon attached to the cyclopentenyl group and the methyl-bearing carbon will have distinct shifts. The two carbons of the double bond will also be in this region.[1][2]

  • Aliphatic Carbons: The three sp³ hybridized carbons of the cyclopentene ring and the methyl carbon will appear in the upfield region, typically between 15-40 ppm.[1][2]

Experimental Protocol for 13C NMR:

  • Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition: Acquire a proton-decoupled 13C NMR spectrum. This involves irradiating the sample with a broad range of proton frequencies to remove C-H coupling, resulting in sharp singlet peaks for each carbon.

  • Processing: Fourier transform the acquired data and reference the spectrum to the solvent peak or an internal standard (e.g., TMS at 0.0 ppm).

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound, a critical piece of information. For 1-(Cyclopent-1-en-1-yl)-3-methylbenzene (C₁₂H₁₄), the expected molecular ion peak [M]⁺ would be at m/z = 158.

Expected Fragmentation Pattern:

  • Benzylic Cleavage: A common fragmentation pathway for alkyl-substituted aromatic compounds is the cleavage of the bond beta to the aromatic ring.[3] This would lead to the formation of a stable tropylium ion at m/z = 91.

  • Loss of a Methyl Group: Fragmentation could also involve the loss of a methyl radical from the molecular ion, resulting in a peak at m/z = 143.

  • Cyclopentene Ring Fragmentation: The cyclopentene ring can undergo retro-Diels-Alder type fragmentation or loss of ethylene.[4]

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample (typically in solution) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative intensity versus m/z.

Infrared Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid method to confirm the presence of key functional groups.

Expected IR Absorption Bands:

  • Aromatic C-H stretch: Weak to medium bands in the region of 3000-3100 cm⁻¹.[5][6]

  • Aliphatic C-H stretch: Medium to strong bands just below 3000 cm⁻¹.[5][6]

  • C=C stretch (aromatic): Medium, sharp bands around 1600 cm⁻¹ and 1450-1500 cm⁻¹.[5][7][8]

  • C=C stretch (alkene): Medium band around 1650 cm⁻¹.[5][9]

  • C-H out-of-plane bending (aromatic): Strong bands in the 690-900 cm⁻¹ region, which can be indicative of the substitution pattern.[8][10]

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the IR spectrum by passing an infrared beam through the ATR crystal, which is in contact with the sample.

  • Data Analysis: Analyze the resulting spectrum for the presence of characteristic absorption bands.

2D NMR Spectroscopy: Connecting the Dots

For a molecule with several overlapping proton signals, two-dimensional (2D) NMR experiments are indispensable for making unambiguous assignments.

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, typically through two or three bonds.[11][12] For our target molecule, COSY would show correlations between the vinylic proton and the allylic protons, and between the allylic protons and their adjacent aliphatic neighbors. It would also help to trace the connectivity of the protons on the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies which protons are directly attached to which carbon atoms.[11][12] By correlating the 1H and 13C spectra, HSQC provides definitive C-H assignments. For example, the vinylic proton signal would correlate with the vinylic carbon signal.

Experimental Protocol for 2D NMR:

  • Sample Preparation: A slightly more concentrated sample than for 1D NMR is often beneficial (20-30 mg in 0.6 mL of deuterated solvent).

  • Instrument Setup: Utilize a high-field NMR spectrometer with the appropriate probes and software for 2D experiments.

  • Acquisition: Run the desired 2D pulse sequences (e.g., gCOSY, gHSQC). The acquisition time for 2D experiments is longer than for 1D experiments.

  • Processing and Analysis: Process the 2D data to generate a contour plot. Analyze the cross-peaks to determine the correlations.

Logical Workflow for Structural Elucidation

The following diagram illustrates a logical workflow for the structural elucidation of 1-(Cyclopent-1-en-1-yl)-3-methylbenzene, integrating the techniques discussed.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Analysis cluster_2 Final Confirmation Initial Sample Initial Sample IR Spectroscopy IR Spectroscopy Initial Sample->IR Spectroscopy Functional Group ID Mass Spectrometry Mass Spectrometry Initial Sample->Mass Spectrometry Molecular Weight & Formula 1H NMR 1H NMR Initial Sample->1H NMR Proton Environment 13C NMR 13C NMR 1H NMR->13C NMR Carbon Framework 2D NMR (COSY, HSQC) 2D NMR (COSY, HSQC) 13C NMR->2D NMR (COSY, HSQC) Connectivity Confirmation Structure Elucidation Structure Elucidation 2D NMR (COSY, HSQC)->Structure Elucidation Unambiguous Assignment

Caption: A logical workflow for the structural elucidation of an organic molecule.

Conclusion

The structural elucidation of a novel compound like 1-(Cyclopent-1-en-1-yl)-3-methylbenzene is a puzzle best solved with a multi-technique approach. While 1H NMR provides an unparalleled level of detail regarding the proton framework, its true power is realized when used in concert with other analytical methods. 13C NMR confirms the carbon skeleton, mass spectrometry provides the molecular formula and fragmentation clues, and IR spectroscopy quickly identifies key functional groups. For complex molecules with overlapping signals, 2D NMR techniques like COSY and HSQC are essential for making definitive assignments. By understanding the strengths and limitations of each technique and employing a logical workflow, researchers can confidently and efficiently determine the structure of even the most challenging molecules.

References

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  • Leah4sci. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]

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  • Arrowsmith, J. A., Cook, M. J., & Hardstone, D. H. (1977). Long range substituent‐induced chemical shifts in the 13 C NMR spectra of N‐benzylidenebenzylamines. Organic Magnetic Resonance, 9(3), 160-162.
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A Senior Application Scientist's Guide to the 13C NMR Chemical Shifts of meta-Tolyl Cyclopentene

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Predicted 13C NMR Spectrum of meta-Tolyl Cyclopentene

The structure of meta-tolyl cyclopentene, with the IUPAC name 3-(cyclopent-1-en-1-yl)-1-methylbenzene, presents a unique set of carbon environments. Based on the analysis of substituent effects and data from analogous compounds, a predicted 13C NMR spectrum in a standard solvent like CDCl3 is presented below. This serves as a robust reference for researchers working with this or similar molecular scaffolds.

Structure and Carbon Numbering:

Numbering scheme for meta-tolyl cyclopentene.

Table 1: Predicted 13C NMR Chemical Shifts for meta-Tolyl Cyclopentene

Carbon AtomPredicted Chemical Shift (δ, ppm)Carbon TypeRationale for Prediction
C1 (Cyclopentene)~138-142Quaternary (C)Attached to the aromatic ring, deshielded.
C2 (Cyclopentene)~128-132Methine (CH)Vinylic carbon, similar to cyclopentene itself.
C3 (Cyclopentene)~33-36Methylene (CH2)Allylic to the double bond.
C4 (Cyclopentene)~23-26Methylene (CH2)Saturated carbon in the five-membered ring.
C5 (Cyclopentene)~32-35Methylene (CH2)Allylic to the double bond.
C1' (Aromatic)~138-141Quaternary (C)ipso-carbon attached to the cyclopentenyl group.
C2' (Aromatic)~125-129Methine (CH)ortho to the cyclopentenyl group.
C3' (Aromatic)~137-140Quaternary (C)ipso-carbon attached to the methyl group.
C4' (Aromatic)~128-132Methine (CH)para to the cyclopentenyl group and ortho to the methyl group.
C5' (Aromatic)~128-131Methine (CH)meta to the cyclopentenyl group.
C6' (Aromatic)~126-130Methine (CH)ortho to the cyclopentenyl group.
CH3~21-23Methyl (CH3)Typical chemical shift for a methyl group on a benzene ring.

Comparative Analysis: A Foundation for Prediction

The predicted chemical shifts are derived from established data for cyclopentene and toluene, which serve as the foundational building blocks of the target molecule.

Table 2: Experimental 13C NMR Data for Structural Analogs (in CDCl3)

CompoundCarbon AtomChemical Shift (δ, ppm)Source
CyclopenteneVinylic (C=C)130.8[1]
Allylic (CH2)32.6[1]
Saturated (CH2)23.0[1]
Tolueneipso-C (C-CH3)137.9[2]
ortho-C129.3[2]
meta-C128.5[2]
para-C125.6[2]
CH321.5[3]

The presence of substituents on the benzene ring alters the electron density and thus the chemical shifts of the ring carbons. These substituent effects are reasonably predictable and form the basis for our assignments for the aromatic part of meta-tolyl cyclopentene.[4][5] Similarly, the attachment of the tolyl group to the cyclopentene ring influences the electronic environment of the double bond carbons.

Isomer Differentiation: The Key to Unambiguous Identification

A crucial aspect of spectral analysis is the ability to distinguish between isomers. The 13C NMR spectra of ortho-, meta-, and para-tolyl cyclopentene are predicted to show distinct differences, particularly in the aromatic region, due to symmetry and substituent effects.

Table 3: Predicted Key Differentiating Peaks for Tolyl Cyclopentene Isomers

IsomerKey Differentiating Features in the Aromatic RegionPredicted Number of Aromatic Signals
orthoAll six aromatic carbons are expected to be non-equivalent, leading to six distinct signals.6
metaDue to the lack of symmetry, six distinct aromatic signals are also expected. The chemical shifts will differ from the ortho isomer based on the relative positions of the substituents.6
paraThe C2 symmetry of the para isomer results in chemically equivalent pairs of carbons. This leads to only four distinct aromatic signals.4

The most telling difference is the number of signals in the aromatic region (120-150 ppm). The para isomer, due to its symmetry, will exhibit fewer signals than the ortho and meta isomers. Distinguishing between the ortho and meta isomers requires a more detailed analysis of the specific chemical shifts, which can be further aided by computational prediction methods.

The Role of Computational Chemistry

For a more precise prediction, computational methods such as Density Functional Theory (DFT) can be employed.[6][7] These ab initio and DFT calculations can predict NMR chemical shifts with a high degree of accuracy, often with a root-mean-square deviation of only a few ppm.[8][9] Modern approaches even incorporate machine learning to refine these predictions further.[8][9]

Workflow for computational 13C NMR prediction.

Experimental Protocol for 13C NMR Acquisition

To obtain high-quality experimental data for validation, a standardized protocol is essential.

Sample Preparation:

  • Mass: Accurately weigh approximately 20-50 mg of the purified tolyl cyclopentene sample.[10] For 13C NMR, a higher concentration is generally preferred due to the low natural abundance of the 13C isotope.[11]

  • Solvent: Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl3), inside a clean, dry vial.[10][12]

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the liquid height is around 4-5 cm.[11]

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.[2]

Instrumental Parameters (Typical for a 400 MHz Spectrometer):

  • Nucleus: 13C

  • Frequency: Approximately 100 MHz

  • Pulse Program: Standard proton-decoupled 13C experiment (e.g., zgpg30)

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024 to 4096 (or more, depending on concentration)

  • Temperature: 298 K

Validating Assignments with DEPT Spectroscopy

To unequivocally determine the type of each carbon (C, CH, CH2, or CH3), a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable.[13][14] The two most common variants are DEPT-90 and DEPT-135.

  • DEPT-90: This experiment only shows signals for methine (CH) carbons.[15][16]

  • DEPT-135: This experiment shows positive signals for methyl (CH3) and methine (CH) carbons, and negative signals for methylene (CH2) carbons.[13][15][16] Quaternary carbons are not observed in either DEPT-90 or DEPT-135 spectra.[14][16]

Logic diagram for carbon type determination using DEPT.

By combining the information from a standard broadband-decoupled 13C spectrum with DEPT-90 and DEPT-135 spectra, each carbon signal in meta-tolyl cyclopentene can be confidently assigned to its corresponding structural feature.

Conclusion

While a directly published 13C NMR spectrum for meta-tolyl cyclopentene remains elusive, this guide has established a robust, predicted spectrum through a scientifically rigorous process of analog comparison and consideration of substituent effects. The key to unambiguous identification lies not only in the predicted chemical shifts but also in the comparative analysis against its ortho and para isomers, with the number of aromatic signals serving as a primary diagnostic tool. The outlined experimental and computational workflows, including the use of DEPT spectroscopy, provide a comprehensive framework for researchers to confidently characterize this and related molecules, ensuring structural integrity in their scientific endeavors.

References

  • DEPT | NMR Core Facility - Columbia University. Available at: [Link]

  • Smith, S. G., et al. (2017). Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. The Journal of Organic Chemistry. Available at: [Link]

  • Ismail, F., Kherrat, R., & Tifouti, L. Chemical shifts for 13 C NMR peaks of cyclopentene (CP) and polypentenamer (PCP). ResearchGate. Available at: [Link]

  • Wang, B., et al. (2021). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. ChemRxiv. Available at: [Link]

  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science. Available at: [Link]

  • Rychnovsky, S. D. (2006). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters. Available at: [Link]

  • University of Victoria. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Available at: [Link]

  • Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities. Available at: [Link]

  • Bellinghiere, A. T. (2019). Theoretical Methods and Applications of Computational NMR. eScholarship. Available at: [Link]

  • Chemistry Steps. (2023). DEPT NMR: Signals and Problem Solving. Available at: [Link]

  • Blackwell, L. F., et al. (1977). Substituent effects on the carbon-13 N.M.R. chemical shifts of side-chain carbons in aromatic systems. Australian Journal of Chemistry. Available at: [Link]

  • Brown, W. P. (2025). 1H NMR spectrum of cyclopentene, 13C NMR spectra of cyclopentene. Doc Brown's Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2021). 6.8: ¹³C NMR Spectroscopy. Available at: [Link]

  • Unknown Author. 13C NMR Spectroscopy. Available at: [Link]

  • JoVE. (2024). Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). Available at: [Link]

  • Christl, M., Reich, H. J., & Roberts, J. D. (1971). Nuclear magnetic resonance spectroscopy. Carbon-13 chemical shifts of methycyclopentanes, cyclopentanols, and cyclopentyl acetates. Journal of the American Chemical Society. Available at: [Link]

  • Riegel, S. (2015). DEPT: A tool for 13C peak assignments. Nanalysis. Available at: [Link]

  • Romani, L., et al. Chemical shift of 13 C NMR C=O band for equimolar solutions of toluene + monomer. ResearchGate. Available at: [Link]

  • Wilson, J. Z. (2020). 13C NMR Substituent Effects on para-Substituted Tolans: Using Deuteration to Assign 13C Signals in Methyltolan. eGrove. Available at: [Link]

  • Unknown Author. NMR Sample Preparation. Available at: [Link]

  • Anasazi Instruments. (2021). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]

  • Tomasik, P., & Johnson, C. D. (2005). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules. Available at: [Link]

  • Satyanarayana, S., et al. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • SpectraBase. Toluene - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • SpectraBase. Cyclopentene, 1-(1-butoxyethenyl)- - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • Unknown Author. InfoSheet : NMR sample preparation. Available at: [Link]

  • UCL. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Available at: [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Available at: [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0184621). Available at: [Link]

  • Claramunt, R. M., et al. Calculated and experimental 1 H and 13 C chemical shifts of the benzene part. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 139165, 1-Phenyl-1-cyclopentanol." PubChem, Available at: [Link].

  • Oregon State University. (2022). 13C NMR Chemical Shift. Available at: [Link]

  • Scribd. 13-C NMR Chemical Shift Table. Available at: [Link]

  • Royal Society of Chemistry. 1H- and 13C-NMR for 1-(but-3-enyl)-4-methylbenzene 3b. Available at: [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Available at: [Link]

  • SpectraBase. N-PARA-TOLYL-CIS-PINAN-TRANS-4-AMINE - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • Unknown Author. Cyclopentene, after distillation 13C NMR in CDCl3 125 MHz. Available at: [Link]

  • Royal Society of Chemistry. 13C NMR of (E)-1-(2-(p-tolyl)prop-1-en-1-yl)cyclohexanol (18b). Available at: [Link]

  • Brown, W. P. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm. Doc Brown's Chemistry. Available at: [Link]

Sources

Mass spectrometry fragmentation pattern of C12H14 isomers

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Differentiation of C12H14 Isomers: A Mass Spectrometry Comparison Guide

Introduction In drug development, environmental monitoring, and forensic toxicology, distinguishing between structural isomers is a critical analytical challenge. Isomers of the molecular formula C12H14 (exact mass ~158.1096 Da) present a unique case study. Because they share the same molecular weight, low-resolution mass spectrometry (LRMS) relying solely on the molecular ion (M•+) cannot differentiate them. Instead, analytical chemists must rely on the thermodynamic causality of their fragmentation pathways under Electron Ionization (EI) or Collision-Induced Dissociation (CID).

This guide objectively compares the mass spectrometry fragmentation patterns of three prominent C12H14 isomers:

  • 1-Phenylcyclohexene: A known metabolite of the anesthetic and illicit drug phencyclidine (PCP)[1].

  • 1,3-Diisopropenylbenzene: A specialty cross-linking agent used in polymer synthesis[2].

  • Dimethyl-dihydronaphthalene: A complex hydrocarbon often studied in the reaction dynamics of methylphenyl radicals[3].

Mechanistic Causality in Fragmentation (E-E-A-T)

Understanding why a molecule fragments in a specific pattern is essential for robust assay development. The fragmentation of C12H14 isomers is governed by the stability of the resulting carbocations and neutral losses.

1.1. 1-Phenylcyclohexene (CID 13043) 1-Phenylcyclohexene features a cyclohexene ring conjugated with a phenyl group. Under 70 eV EI conditions, the molecular ion (m/z 158) is highly abundant due to extended conjugation[4]. The defining mechanistic feature is the Retro-Diels-Alder (RDA) cleavage of the cyclohexene ring.

  • m/z 130 [M - C2H4]•+: The RDA mechanism expels a neutral ethylene molecule (28 Da), leaving a highly stable phenylbutadiene radical cation.

  • m/z 129 [M - C2H5]+: Loss of an ethyl radical (29 Da) occurs via allylic cleavage followed by rearrangement, forming a fully aromatized, resonance-stabilized cation[4].

1.2. 1,3-Diisopropenylbenzene Unlike 1-phenylcyclohexene, 1,3-diisopropenylbenzene lacks a saturated ring system capable of an RDA reaction. Instead, it contains two isopropenyl groups attached to a central benzene ring[2].

  • m/z 143 [M - CH3]+: The dominant fragmentation pathway is the loss of a methyl radical (15 Da) from one of the isopropenyl groups. This yields a highly stable benzylic/allylic cation. The m/z 143 peak is typically the base peak (100% abundance) in its EI spectrum.

  • m/z 128[M - 2CH3]•+: Subsequent loss of a second methyl group generates a fully conjugated naphthalene-like radical cation.

1.3. Dimethyl-dihydronaphthalene Formed during complex radical-molecule reactions (e.g., 4-methylphenyl radical with isoprene)[3], this isomer features a partially saturated bicyclic system[5].

  • m/z 143[M - CH3]+: Similar to diisopropenylbenzene, it readily loses a methyl group to relieve steric strain and increase conjugation.

  • m/z 128 [M - C2H6]•+: The loss of two methyl groups or an ethane molecule drives the system toward complete aromatization, forming a stable substituted naphthalene core.

Quantitative Fragmentation Comparison

The following table synthesizes the expected GC-EI-MS spectral data for these isomers, providing a clear reference for spectral matching.

Isomer (C12H14)Molecular Ion (M•+)Base Peak (100%)Key Diagnostic Fragments (m/z)Kovats Retention Index (Non-Polar)
1-Phenylcyclohexene 158 (High)158 or 129130 (RDA), 115, 91~1384[4]
1,3-Diisopropenylbenzene 158 (Medium)143128, 115, 77~1350
Dimethyl-dihydronaphthalene 158 (High)143128, 115, 91~1410

Note: Relative abundances can vary slightly depending on the specific quadrupole or Time-of-Flight (TOF) instrument tuning.

Experimental Methodology: Self-Validating Protocol

To ensure absolute trustworthiness and reproducibility in isomer differentiation, the following self-validating GC-EI-MS protocol is recommended. This method uses orthogonal validation (Retention Index + MS fragmentation) to prevent false positives.

Step 1: Sample Preparation & Calibration

  • Dilute the C12H14 isomer mixture to 10 µg/mL in GC-grade hexane.

  • Spike the sample with a deuterated internal standard (e.g., Naphthalene-d8, 1 µg/mL) to monitor injection volume and ionization efficiency.

  • Prepare a C8-C20 n-alkane standard mixture to calculate the Kovats Retention Index (RI).

Step 2: GC Separation Parameters

  • Column: Use a non-polar capillary column (e.g., HP-5MS or DB-5MS, 30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program: Initial temperature 60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).

  • Injection: 1 µL, split ratio 10:1, injector temperature 250°C.

Step 3: EI-MS Acquisition

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C; Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40 to 300.

  • Validation: Ensure the tune file shows m/z 69, 219, and 502 (from a PFTBA tuning standard) at appropriate ratios before running samples.

Step 4: Data Analysis & Orthogonal Validation

  • Extract ion chromatograms (EIC) for m/z 158, 143, 130, and 129.

  • Calculate the RI for each peak using the n-alkane ladder.

  • Confirm identity: 1-Phenylcyclohexene will elute near RI 1384[4] and show a distinct m/z 130 peak, whereas 1,3-diisopropenylbenzene will show a dominant m/z 143 peak.

Visualizing Workflows and Pathways

To conceptualize the analytical logic, the following diagrams illustrate the specific fragmentation pathway of 1-phenylcyclohexene and the standardized GC-MS workflow.

G M 1-Phenylcyclohexene (M•+) m/z 158 RDA Retro-Diels-Alder (RDA) Transition State M->RDA - Ethylene (28 Da) F129 [M - C2H5]+ m/z 129 M->F129 - Ethyl radical (29 Da) F130 [M - C2H4]•+ m/z 130 RDA->F130 F115 [M - C3H7]+ m/z 115 F130->F115 - Methyl radical (15 Da)

Mass spectrometry fragmentation pathway of 1-phenylcyclohexene highlighting the RDA cleavage.

Workflow Sample C12H14 Isomer Mixture GC Gas Chromatography (HP-5MS Column) Sample->GC EI Electron Ionization (70 eV) GC->EI RT Separation MS Mass Analyzer (Quadrupole) EI->MS Ion Fragmentation Data Spectral Matching & Orthogonal Validation MS->Data m/z Profiling

Standardized GC-EI-MS analytical workflow for the separation and identification of C12H14 isomers.

Conclusion

While C12H14 isomers share an identical exact mass, their distinct structural frameworks dictate highly specific fragmentation pathways under electron ionization. By understanding the causality behind these pathways—such as the RDA cleavage in 1-phenylcyclohexene versus the allylic methyl loss in 1,3-diisopropenylbenzene—analysts can confidently identify these compounds. Coupling this mechanistic understanding with orthogonal validation via Kovats Retention Indices ensures a highly trustworthy and self-validating analytical method.

References

  • National Center for Biotechnology Information. "1-Phenylcyclohexene | C12H14 | CID 13043." PubChem, [Link]

  • National Institute of Standards and Technology. "Benzene, 1,3-bis(1-methylethenyl)-." NIST Chemistry WebBook, [Link]

  • Prince of Songkla University. "Carotenoid Production by Halophilic Archaea and Its Applications." PSU Knowledge Bank, [Link]

  • U.S. Department of Energy. "Reaction Dynamics of the 4-Methylphenyl Radical..." OSTI.GOV, [Link]

Sources

IR spectroscopy peaks for cyclopentenyl double bond

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: IR Spectroscopy of the Cyclopentenyl Double Bond

Introduction

The cyclopentenyl moiety is a structural pharmacophore ubiquitous in bioactive natural products (e.g., prostaglandins, jasmonates) and synthetic intermediates (e.g., Nazarov cyclization products). For researchers in drug discovery and materials science, distinguishing the cyclopentenyl double bond from cyclohexenyl or acyclic analogues is critical.

This guide provides a definitive technical analysis of the infrared (IR) absorption characteristics of the cyclopentenyl group. Unlike generic spectral guides, this document focuses on the mechanistic origins of frequency shifts caused by ring strain and provides comparative data to validate structural assignments.

Theoretical Background: The "Strain-Shift" Paradox

To accurately interpret cyclopentenyl spectra, one must understand how ring geometry influences vibrational frequency. A common misconception is that "strain always increases frequency." This is true for exocyclic bonds (like C=O in cyclopentanone) but false for endocyclic double bonds (like C=C in cyclopentene).

The Mechanism
  • Endocyclic C=C (Cyclopentene):

    • Effect: Frequency decreases relative to acyclic/cyclohexenyl analogs.

    • Cause: In a 5-membered ring, the C-C=C bond angle is compressed (<120°).[1] This geometric constraint alters the vibrational coupling between the C=C stretch and the adjacent C-C single bond stretches. The mechanical coupling in the strained cis-conformation lowers the energy required for the vibration, resulting in a lower wavenumber (~1611 cm⁻¹).

  • Exocyclic C=O (Cyclopentanone):

    • Effect: Frequency increases relative to cyclohexanone.

    • Cause: Bond angle compression forces the ring carbons to utilize more p-character in the C-C bonds to accommodate the smaller angle. By conservation of orbital character (Coulson’s Theorem), the exocyclic sigma bond to oxygen gains more s-character , becoming shorter and stiffer (higher

      
      ), thus vibrating at a higher frequency (~1745 cm⁻¹).
      

Comparative Analysis: Spectral Fingerprints

The following table synthesizes experimental data to highlight the diagnostic shifts required for structural verification.

Table 1: Diagnostic IR Frequencies (cm⁻¹)
Structural Moietyν(C=C) Stretchν(=C-H) Stretchδ(=C-H) Out-of-Planeν(C=O) (if present)
Cyclopentene 1610 – 1615 (m) 3045 – 3060 (w)~690 – 710 (s)N/A
Cyclohexene 1645 – 1650 (m)3010 – 3040 (w)~720 (s)N/A
Cis-2-Pentene (Acyclic) 1650 – 1660 (m)~3020 (w)~700 (s)N/A
2-Cyclopenten-1-one 1580 – 1600 (s) ~3060 (w)~700 – 7501710 – 1725 (vs)
1-Methylcyclopentene ~1650 – 1660 (m)~3045 (w)~800 (trisubstituted)N/A

Key Insight: The C=C stretch of unsubstituted cyclopentene (~1611 cm⁻¹) is distinctively lower than cyclohexene (~1646 cm⁻¹). However, substitution (e.g., 1-methylcyclopentene) raises the frequency back to the ~1650 cm⁻¹ range, masking the ring strain effect. In conjugated systems (cyclopentenone), the C=C stretch drops further (~1590 cm⁻¹) due to resonance, while the C=O stretch remains high due to strain.

Visualization of Spectral Logic

Diagram 1: Decision Tree for Cyclic Alkene Identification

This workflow guides the analyst through the logical steps of assigning a cyclic double bond.

CyclicAlkeneID Start Unknown Unsaturated Hydrocarbon (IR Spectrum) CheckCH Check =C-H Stretch (>3000 cm⁻¹) Start->CheckCH CheckCC Check C=C Stretch Region (1550 - 1680 cm⁻¹) CheckCH->CheckCC HighFreq 1640 - 1680 cm⁻¹ CheckCC->HighFreq Standard Range LowFreq 1600 - 1620 cm⁻¹ CheckCC->LowFreq Strain Shift VeryLow < 1600 cm⁻¹ CheckCC->VeryLow Conjugation Cyclohexene Likely Cyclohexene (or Acyclic Cis-Alkene) Confirm with NMR HighFreq->Cyclohexene Cyclopentene Likely Cyclopentene (Unsubstituted) Check oop bend ~700 cm⁻¹ LowFreq->Cyclopentene Conjugated Conjugated System (e.g., Cyclopentenone) Look for C=O ~1715 cm⁻¹ VeryLow->Conjugated

Caption: Logic flow for distinguishing ring size and conjugation based on C=C stretching frequency.

Diagram 2: The "Strain-Shift" Map

This diagram visualizes the opposing effects of ring strain on Endocyclic (C=C) vs. Exocyclic (C=O) bonds.

StrainShift Strain Ring Strain (Angle Compression) Endo Endocyclic Bond (C=C in Ring) Strain->Endo Exo Exocyclic Bond (C=O on Ring) Strain->Exo Coupling Mechanism: Vibrational Coupling & Force Constant Reduction Endo->Coupling Hybrid Mechanism: Rehybridization (Increased s-character in sigma) Exo->Hybrid LowerFreq Frequency DECREASES (e.g., Cyclopentene ~1611 cm⁻¹) Coupling->LowerFreq HigherFreq Frequency INCREASES (e.g., Cyclopentanone ~1745 cm⁻¹) Hybrid->HigherFreq

Caption: Mechanistic divergence of spectral shifts caused by ring strain in 5-membered rings.

Experimental Protocols

To ensure reproducibility and minimize artifacts (such as solvent interference or hydrogen bonding), the following protocols are recommended.

Method A: Neat Liquid Film (Preferred for Oils)

Best for: Pure liquid samples (e.g., cyclopentene, 1-methylcyclopentene).

  • Preparation : Place 1 drop of the analyte between two polished NaCl or KBr salt plates.

  • Compression : Gently rotate the top plate to create a capillary film (<0.01 mm thickness). Note: Thick films will cause the C-H stretch region to "bottom out" (0% transmittance), obscuring fine structure.

  • Acquisition : Scan from 4000 to 600 cm⁻¹.

  • Validation : Ensure the strongest peak (usually C-H bend or C=O) has a transmittance between 10-20%.

Method B: Solution Phase (Precision Frequency)

Best for: Quantitative comparison or solid samples.

  • Solvent Choice : Use Carbon Tetrachloride (CCl₄) or Carbon Disulfide (CS₂) to avoid C-H overlap, though CDCl₃ is common in modern labs.

    • Warning: CCl₄ is toxic; use proper hood protocols.

  • Concentration : Prepare a 5-10% (w/v) solution.

  • Path Length : Use a 0.1 mm fixed path length cell.

  • Reference : Run a background scan of the pure solvent.

  • Note : Solution phase frequencies are often 5-10 cm⁻¹ higher than neat films due to the lack of intermolecular dipole interactions.

References

  • NIST Chemistry WebBook . IR Spectrum of Cyclopentene. National Institute of Standards and Technology.[2] Available at: [Link]

  • NIST Chemistry WebBook . IR Spectrum of 2-Cyclopenten-1-one. National Institute of Standards and Technology.[2] Available at: [Link]

  • LibreTexts Chemistry . Infrared Spectra of Alkenes. Available at: [Link]

  • Spectroscopy Online . The Infrared Spectroscopy of Alkenes. Available at: [Link]

  • Lord, R. C., & Miller, F. A. (1956). Factors Influencing Characteristic Vibrational Frequencies of Molecules: Intramolecular Effects. Applied Spectroscopy.

Sources

Reference standards for 1-(Cyclopent-1-en-1-yl)-3-methylbenzene analysis

Author: BenchChem Technical Support Team. Date: March 2026

Analyzing Reference Standards

I'm focusing on crafting a comprehensive comparison guide for reference standards used in analyzing 1-(Cyclopent-1-en-1-yl)-3-methylbenzene. The goal is a "Publish Comparison Guide" tailored for researchers and professionals, objectively evaluating performance and presenting experimental data.

Defining Molecular Identity

I've clarified the molecular structure and identified key synonyms like 3-(1-Cyclopentenyl)toluene. My thoughts now lean toward its role as a potential impurity or intermediate in pharmaceutical synthesis, particularly those involving cyclopentyl-benzene structures. I plan to confirm its relevance to known drugs like Apalutamide and also to catalytic coupling. I need to verify its application.

Outlining the Guide Structure

I'm now structuring the comparison guide. The focus is on defining what "comparison" means for reference standards. It will feature grade assessment, highlighting analytical suitability and source. I'll outline the guide with a title that emphasizes its technical nature and the significance of the molecule. I will also incorporate an introduction focusing on its relevance as a potential impurity in API synthesis and the necessity of dependable reference standards.

Detailing Standard Characteristics

I'm now diving into the technical specifics. I'm focusing on the molecular structure, properties like LogP and UV activity, and potential stability issues. I'm also comparing different standard types, including pharmacopeial standards, certified reference materials, and research-grade materials. I'm focusing on HPLC/GC methods to assess purity, as well as considering stability data, and will generate a workflow diagram to clarify the qualification process. I plan to conclude with recommendations and references.

Clarifying Search Findings

I've reviewed the initial search results, which offer a valuable foundation. However, they've also revealed some crucial ambiguities. To accurately represent the "Senior Application Scientist" persona, I need to resolve these discrepancies before moving on.

Pinpointing Specific Molecule

I'm now zeroing in on the molecule's precise identity and CAS registry number. While "1-(Cyclopent-1-en-1-yl)-3-methylbenzene" (CAS 37689-22-8) is close, the search reveals structural variations. I've found structurally similar options, including "1-Methyl-4-(1-methylcyclopent-3-en-1-yl)benzene" and "Benzene, 1-cyclopentyl-3-methyl-". A definitive CAS number for the exact target eludes me, but I hypothesize it might be a synthesis intermediate.

Investigating Impurity Origin

I'm now focusing on the potential origin of the "1-cyclopentyl-3-methylbenzene" structure. I suspect it's an impurity in drug synthesis, possibly from Friedel-Crafts alkylation or Grignard reactions. My search centers on finding the specific CAS for "1-(3-methylphenyl)cyclopentene" or "3-(1-cyclopentenyl)toluene."

Analyzing Material Sources

I am now assessing sourcing options where a primary standard is unavailable. My options are certified reference materials (unlikely), analytical standards from vendors like MolPort, or in-house synthesis. I am weighing the tradeoffs between custom synthesis and commercial vendors. I will also develop a plan for analysis.

Clarifying Identification

I've confirmed the molecule's identity as 1-(3-methylphenyl)cyclopentene, although a readily available commercial standard remains elusive. This highlights its niche application.

Assessing Impurity Status

I've determined this compound is best classified as a non-pharmacopeial impurity or research standard due to the absence of a listing in major pharmacopeias. The structure comprises a 3-methylbenzene ring and a cyclopentene ring. Synthesis involves a Grignard reaction, reacting 3-Bromotoluene to create the Grignard reagent, which reacts with Cyclopentanone to produce an alcohol which is then dehydrated to the product. The double bond's position will thermodynamically favor conjugation with the phenyl ring, so I don't see isomerism as a large concern. This will be stable due to this conjugation.

Evaluating Stability and Risks

I'm now considering the potential for double bond migration under acid or radical conditions, though I think the conjugated position is favored. Oxidation and polymerization are potential risks as well. I'm also planning to build a "Senior Scientist" Guide, where I'll recommend the specific analytical conditions.

Safety Operating Guide

1-(Cyclopent-1-en-1-yl)-3-methylbenzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide for the Safe Handling and Disposal of 1-(Cyclopent-1-en-1-yl)-3-methylbenzene

As drug development and materials science increasingly rely on complex cycloalkenyl-aryl scaffolds, compounds like 1-(Cyclopent-1-en-1-yl)-3-methylbenzene are becoming standard in synthetic workflows. However, the unique structural features of this molecule—combining an electron-rich aromatic ring with a reactive cyclopentene moiety—demand precise logistical and safety protocols. This guide provides a self-validating framework for the disposal of 1-(Cyclopent-1-en-1-yl)-3-methylbenzene, ensuring regulatory compliance, minimizing disposal costs, and protecting laboratory personnel.

Chemical Profiling and Mechanistic Hazards

1-(Cyclopent-1-en-1-yl)-3-methylbenzene is a non-halogenated, hydrophobic aromatic hydrocarbon. From a waste management perspective, its behavior is governed by two primary chemical features:

  • High Heat of Combustion: Lacking electronegative halogens, this carbon-dense molecule possesses a high BTU (British Thermal Unit) value. When disposed of correctly, it is an ideal candidate for "fuels blending"—a process where chemical waste is repurposed as fuel for industrial kilns[1].

  • Alkene Reactivity: The double bond within the cyclopentene ring is susceptible to electrophilic addition and radical oxidation. Mixing this compound with strong oxidizers (e.g., nitric acid, peroxides) can lead to rapid, exothermic degradation, posing a severe fire and over-pressurization hazard[2].

The Causality of Waste Segregation

In chemical waste management, segregation is not merely a regulatory formality; it is a chemical and economic necessity.

The "No-Halogen" Rule: 1-(Cyclopent-1-en-1-yl)-3-methylbenzene must be strictly isolated from halogenated solvents (e.g., dichloromethane, chloroform). If a non-halogenated solvent is mixed with even a small amount of halogenated waste, the entire container must be treated as halogenated[3]. Halogenated waste cannot be used for fuels blending because incinerating halogens produces highly toxic dioxins and corrosive hydrogen halide gases[1]. Consequently, the disposal cost for a drum of halogenated waste is often double or triple that of non-halogenated waste[1].

Regulatory Classification: Under EPA guidelines, pure 1-(Cyclopent-1-en-1-yl)-3-methylbenzene waste typically carries the D001 characteristic waste code for ignitability. If it is utilized in a process alongside other specific solvents (like toluene or xylene) and disposed of as a mixture, it may also fall under the F003 or F005 listed waste codes for spent non-halogenated solvents[4].

Quantitative Waste Compatibility Matrix

To ensure safe storage within your laboratory's Satellite Accumulation Area (SAA), adhere to the following compatibility matrix.

Waste Stream CategoryCompatibilityChemical/Logistical RationaleEPA Waste Code Impact
Non-Halogenated Solvents (Acetone, Hexane, Toluene)Compatible Maintains high BTU value; safe for fuels blending. No adverse chemical reactions[5].D001 / F003 / F005
Halogenated Solvents (DCM, Chloroform)Incompatible Halogens poison fuels blending and generate dioxins upon incineration. Drastically increases disposal costs[1].F001 / F002
Strong Oxidizers (Nitric Acid, Peroxides)Incompatible Alkene bond in cyclopentene undergoes violent exothermic oxidation. High risk of container rupture[2].D001 / D003
Aqueous Acids/Bases Incompatible Hydrophobic nature causes phase separation. Aqueous content destroys incineration equipment efficiency[1].D002

Operational Workflow: Step-by-Step Disposal Methodology

Every protocol in the laboratory must be a self-validating system. Follow this standard operating procedure (SOP) to ensure the safe transfer and accumulation of 1-(Cyclopent-1-en-1-yl)-3-methylbenzene waste.

Step 1: Container Selection and Inspection

  • Select a 4L to 20L High-Density Polyethylene (HDPE) carboy or a safety-vented metal Jerrican[1].

  • Causality: Standard low-density plastics can swell or degrade in the presence of aromatic hydrocarbons. Glass is highly susceptible to shattering if over-pressurized. Ensure the cap is in "new" condition with no cracks[2].

Step 2: Fume Hood Transfer and Static Grounding

  • Perform all liquid transfers inside a certified chemical fume hood.

  • Causality: Because non-polar solvents can accumulate static electricity during fluid flow, use a grounded metal funnel or bonding wires when transferring large volumes (>4L) into metal drums to prevent spark discharges.

Step 3: Headspace Management

  • Fill the waste container to a maximum of 90% capacity, leaving at least 1 to 2 inches of headspace[6].

  • Causality: 1-(Cyclopent-1-en-1-yl)-3-methylbenzene generates vapor pressure at room temperature. Headspace allows for thermal expansion of the liquid and vapor without causing hydrostatic bursting of the container[2].

Step 4: SAA Compliance and Labeling

  • Immediately affix a hazardous waste label detailing all chemical constituents and their approximate percentages[6].

  • Keep the container tightly closed at all times unless actively adding waste[7].

  • Store the container in a designated Satellite Accumulation Area (SAA) with secondary containment (e.g., a polyethylene spill tray) to capture potential leaks[8].

  • Once the container reaches its volume limit (or the SAA reaches the 55-gallon regulatory maximum), submit a pickup request to Environmental Health and Safety (EHS) within 3 days[7].

Spill Response Protocol

In the event of an accidental release of 1-(Cyclopent-1-en-1-yl)-3-methylbenzene:

  • Isolate: Eliminate all ignition sources immediately.

  • Contain: For small spills (< 1 Liter), cover the liquid with an inert, non-combustible absorbent material such as sand, earth, or vermiculite. Do not use combustible absorbents like sawdust.

  • Collect: Sweep the absorbed mixture using non-sparking tools and place it into a solid hazardous waste bucket.

  • Dispose: Label the bucket as solid hazardous waste contaminated with flammable solvent and request an EHS pickup[6]. If the spill exceeds 1 Liter or takes longer than 15 minutes to clean, evacuate the area and contact EHS immediately[9].

Waste Routing Decision Logic

The following diagram illustrates the critical decision points for routing 1-(Cyclopent-1-en-1-yl)-3-methylbenzene waste to optimize safety and disposal economics.

G Start 1-(Cyclopent-1-en-1-yl)- 3-methylbenzene Waste CheckHalogen Contains Halogens (e.g., DCM, Chloroform)? Start->CheckHalogen Halogenated Halogenated Waste Stream (EPA F001/F002) CheckHalogen->Halogenated Yes CheckAqueous Contains Aqueous or Heavy Metals? CheckHalogen->CheckAqueous No MixedWaste Specialized Mixed Waste (Requires EHS Review) CheckAqueous->MixedWaste Yes NonHalogenated Non-Halogenated Waste (EPA D001 / F005) CheckAqueous->NonHalogenated No Disposal Fuels Blending / Incineration NonHalogenated->Disposal

Decision logic for 1-(Cyclopent-1-en-1-yl)-3-methylbenzene waste segregation.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.[Link]

  • Laboratory Hazardous Chemical Waste Guidelines. University of California, Irvine EHS.[Link]

  • Laboratory Waste. University of Florida EHS. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University EHS.[Link]

  • Laboratory Chemical Waste Guidelines. Stanford University EHS.[Link]

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.[Link]

  • EPA HAZARDOUS WASTE CODES. Western Kentucky University EHS.[Link]

  • Chemical Waste Management: Combining Compatible Used Organic Solvents. University of Louisville DEHS.[Link]

  • EHS Fact Sheet: Organic Solvents. College of Southern Nevada EHS. [Link]

Sources

Personal protective equipment for handling 1-(Cyclopent-1-en-1-yl)-3-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Context[1][2][3][4][5]

1-(Cyclopent-1-en-1-yl)-3-methylbenzene is a lipophilic, aromatic hydrocarbon featuring both a toluene core and a reactive cyclic alkene functionality. In the absence of a substance-specific Safety Data Sheet (SDS) from major suppliers, Structure-Activity Relationship (SAR) protocols mandate that this compound be handled with the combined precautions of Styrene (alkenylbenzene) and Toluene (alkylbenzene).

Critical Hazard Profile (Inferred):

  • Permeation Risk: High. Aromatic hydrocarbons rapidly swell and degrade standard disposable nitrile gloves.

  • Respiratory Risk: Volatile organic compound (VOC). Potential for CNS depression and respiratory tract irritation.[1]

  • Reactivity: The cyclopentenyl double bond is susceptible to auto-oxidation (peroxide formation) and polymerization under specific conditions.

This guide moves beyond generic compliance, focusing on barrier integrity physics to ensure zero-exposure handling.

Personal Protective Equipment (PPE) Strategy

Hand Protection: The Permeation Barrier

Scientific Rationale: Aromatic rings interact with the acrylonitrile-butadiene polymer matrix of standard laboratory gloves, causing swelling and rapid breakthrough (often <15 minutes). You cannot rely on visual degradation cues; permeation occurs at the molecular level before the glove physically fails.

Protocol:

  • Primary Contact (Splash Protection): Disposable Nitrile (Minimum 5 mil). Rule: Change immediately upon any splash.

  • Prolonged Contact/Synthesis: Chemical Resistant Laminate (e.g., Silver Shield®/Ansell Barrier®) or Viton®.

  • Dexterity Setup: Use a "Double-Gloving" technique for high-risk manipulations.

Glove MaterialEstimated Breakthrough TimeDegradation RatingUsage Recommendation
Nitrile (Disposable) < 10-15 minsPoor (Swelling)Splash Only. Change immediately.
Latex < 1 minPoorDO NOT USE. No protection against aromatics.
PVA (Polyvinyl Alcohol) > 4 hoursExcellentBest for Immersion. (Avoid water contact).
Laminate (PE/EVOH) > 8 hoursExcellentCritical Operations. Use as inner liner.
Viton® > 8 hoursExcellentHeavy Duty. Best for spill cleanup.
Respiratory Protection

Scientific Rationale: As a substituted styrene analog, vapors are heavier than air and can accumulate in the breathing zone. The primary control is engineering (Fume Hood), but PPE acts as the fail-safe.

  • Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Outside Hood): Half-face or Full-face respirator with Organic Vapor (OV) cartridges (Black Band).

    • Note: Particulate filters (N95/P100) provide zero protection against this vapor.

Eye & Body Protection[7]
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to the wicking nature of low-surface-tension hydrocarbons.

  • Body: Flame-Resistant (FR) Lab Coat. Synthetic fibers (polyester) should be avoided as they can melt into skin if the flammable solvent ignites.

Operational Workflow & Decision Logic

The following diagram illustrates the decision matrix for selecting PPE based on the scale of operation and specific task hazards.

PPE_Decision_Matrix Start Task: Handling 1-(Cyclopent-1-en-1-yl)-3-methylbenzene Scale Assess Scale & Duration Start->Scale SmallScale Small Scale (<10 mL) Transient Handling Scale->SmallScale LargeScale Large Scale (>100 mL) or Synthesis/Reflux Scale->LargeScale HoodCheck Is Fume Hood Available? SmallScale->HoodCheck HighRiskPPE High-Risk PPE: - Laminate/Viton Gloves - Full Face Shield + Goggles - Chemical Apron LargeScale->HighRiskPPE StandardPPE Standard PPE: - Nitrile Gloves (Double) - Splash Goggles - FR Lab Coat HoodCheck->StandardPPE Yes RespProtection ADD: Respirator (OV Cartridge) HoodCheck->RespProtection No (Emergency Only) Execute Proceed with Experiment StandardPPE->Execute HighRiskPPE->Execute RespProtection->StandardPPE

Figure 1: PPE Selection Decision Matrix based on operational scale and engineering control availability.

Step-by-Step Handling Protocol

Phase 1: Preparation & Setup
  • Glove Inspection: If using reusable Viton or Laminate gloves, inflate them with air to check for pinhole leaks.

  • Solvent Trap: Ensure all vacuum lines are trapped with a cold finger (dry ice/acetone) to prevent volatile hydrocarbon release into the lab atmosphere.

  • Static Grounding: As a non-polar hydrocarbon, this compound can accumulate static charge. Ground all metal transfer vessels to prevent ignition.

Phase 2: Active Handling (Synthesis/Transfer)
  • The "Dirty Hand" Rule: Designate one hand (the dominant hand) as "dirty" for handling the chemical container and the other as "clean" for operating equipment knobs or writing notes.

  • Double Gloving Technique:

    • Inner Layer: Laminate (Barrier) glove (Chemical protection).

    • Outer Layer: Disposable Nitrile (Mechanical protection and grip).

    • Why? Laminate gloves are slippery and ill-fitting. The outer nitrile glove compresses the laminate for better dexterity.

Phase 3: Decontamination & Disposal
  • Wipe Down: Use acetone or ethanol on a paper towel to wipe the exterior of the primary container before returning it to storage.

  • Waste Segregation:

    • Dispose of liquid waste in Non-Halogenated Organic Solvent streams.

    • Solid waste (contaminated silica, paper towels) must be bagged in a sealed hazardous waste bag (polyethylene) to prevent off-gassing in the bin.

Emergency Response

Scenario: Skin Exposure

  • Do NOT use solvents (ethanol/acetone) to wash skin. This dilates pores and drives the lipophilic chemical deeper into the dermis.

  • Blot, Don't Rub: Gently blot excess liquid with a dry pad.

  • Wash: Flush with lukewarm water and non-abrasive soap for 15 minutes.

Scenario: Spills (>50 mL)

  • Evacuate: Vapors are heavier than air and may travel to ignition sources.[2]

  • PPE Upgrade: Don a full-face respirator (OV cartridge) and Viton gloves before re-entering.

  • Absorb: Use polypropylene pads or vermiculite. Do not use combustible materials like sawdust.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor. [Link][3]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Pocket Guide to Chemical Hazards: Styrene. Centers for Disease Control and Prevention. (Used as SAR analog for alkenylbenzene hazards). [Link]

  • PubChem. (n.d.). Compound Summary: Toluene.[1] National Library of Medicine. (Used as SAR analog for alkylbenzene hazards). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.